5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid
Description
BenchChem offers high-quality 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(4-propan-2-ylphenyl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8(2)9-3-5-10(6-4-9)12-7-11(13(15)16)14-17-12/h3-8H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERITGBANMVLAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640597 | |
| Record name | 5-[4-(Propan-2-yl)phenyl]-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33282-10-9 | |
| Record name | 5-[4-(1-Methylethyl)phenyl]-3-isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33282-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[4-(Propan-2-yl)phenyl]-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 5-(4-isopropylphenyl)isoxazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is strategically designed in two primary stages: the formation of a chalcone intermediate via a Claisen-Schmidt condensation, followed by a cyclization reaction with hydroxylamine hydrochloride to construct the isoxazole core. This document will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and discuss methods for the characterization and purification of the target molecule. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical guidance for the laboratory synthesis of this valuable compound.
Introduction and Strategic Overview
Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds containing nitrogen and oxygen atoms in the ring. They serve as crucial scaffolds in a wide array of pharmacologically active agents, exhibiting diverse biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The target molecule, 5-(4-isopropylphenyl)isoxazole-3-carboxylic acid, incorporates the isoxazole core, a lipophilic isopropylphenyl group, and a carboxylic acid moiety, making it a promising candidate for further derivatization and biological screening.
The synthetic strategy outlined in this guide is a convergent approach that maximizes efficiency and yield. The core logic is to first construct an α,β-unsaturated carbonyl system, a chalcone, which then serves as a versatile precursor for the formation of the isoxazole ring.[1][3][4] This method is widely adopted due to its reliability and the ready availability of starting materials.
Synthetic Pathway and Mechanism
The synthesis of 5-(4-isopropylphenyl)isoxazole-3-carboxylic acid is accomplished through a two-step process. The first step involves the base-catalyzed Claisen-Schmidt condensation of 4-isopropylacetophenone with glyoxylic acid to form a chalcone intermediate. The subsequent step is the cyclization of this intermediate with hydroxylamine hydrochloride to yield the final isoxazole product.
Diagram of the Overall Synthetic Workflow
Caption: Overall synthetic workflow for 5-(4-isopropylphenyl)isoxazole-3-carboxylic acid.
Step 1: Synthesis of (E)-4-(4-isopropylphenyl)-2-oxobut-3-enoic acid (Chalcone Intermediate)
The initial step is a Claisen-Schmidt condensation, a classic method for forming α,β-unsaturated ketones.[3] In this reaction, an enolate derived from 4-isopropylacetophenone attacks the aldehyde of glyoxylic acid, followed by dehydration to yield the chalcone.
Reaction Mechanism: Claisen-Schmidt Condensation
Caption: Mechanism of the Claisen-Schmidt condensation to form the chalcone intermediate.
Step 2: Synthesis of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid
The second step involves the reaction of the chalcone intermediate with hydroxylamine hydrochloride. This reaction proceeds via a nucleophilic addition of hydroxylamine to the β-carbon of the α,β-unsaturated carbonyl system, followed by intramolecular cyclization and dehydration to form the stable isoxazole ring.[1][3]
Reaction Mechanism: Isoxazole Ring Formation
Caption: Mechanism of isoxazole ring formation from the chalcone intermediate.
Experimental Protocols
Materials and Instrumentation
| Reagent/Instrument | Grade/Specification |
| 4-Isopropylacetophenone | ≥98% |
| Glyoxylic acid monohydrate | ≥98% |
| Sodium hydroxide | ACS reagent, ≥97.0%, pellets |
| Hydroxylamine hydrochloride | ≥99% |
| Ethanol | 200 proof, absolute, anhydrous |
| Diethyl ether | ACS reagent, ≥99.0% |
| Hydrochloric acid | ACS reagent, 37% |
| Magnetic stirrer with hotplate | Standard laboratory grade |
| Rotary evaporator | Standard laboratory grade |
| Thin Layer Chromatography (TLC) | Silica gel 60 F₂₅₄ coated aluminum plates |
| Melting point apparatus | Standard laboratory grade |
| NMR Spectrometer | 400 MHz or higher |
| FT-IR Spectrometer | Standard laboratory grade |
| Mass Spectrometer | ESI or equivalent |
Detailed Synthesis Procedure
Step 1: Synthesis of (E)-4-(4-isopropylphenyl)-2-oxobut-3-enoic acid
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-isopropylacetophenone (10 mmol) in ethanol (50 mL).
-
In a separate beaker, prepare a solution of sodium hydroxide (20 mmol) in water (20 mL) and cool it in an ice bath.
-
To the ethanolic solution of 4-isopropylacetophenone, add glyoxylic acid monohydrate (12 mmol) and stir until dissolved.
-
Slowly add the cold sodium hydroxide solution to the reaction mixture while maintaining the temperature below 10 °C with an ice bath.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into 100 mL of ice-cold water and acidify to a pH of approximately 2 with concentrated hydrochloric acid.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the crude chalcone intermediate.
-
Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification if necessary.
Step 2: Synthesis of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid
-
In a 250 mL round-bottom flask, suspend the chalcone intermediate (10 mmol) in ethanol (100 mL).
-
Add hydroxylamine hydrochloride (15 mmol) and sodium acetate (20 mmol) to the suspension.[2]
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated reaction mixture into 150 mL of cold water.
-
Acidify the aqueous mixture with dilute hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid product.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate or an ethanol/water mixture.
Characterization of the Final Product
The structure and purity of the synthesized 5-(4-isopropylphenyl)isoxazole-3-carboxylic acid should be confirmed using a combination of spectroscopic techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | - Aromatic protons of the isopropylphenyl group will appear in the range of δ 7.2-7.8 ppm.- The isoxazole proton will be a singlet around δ 6.5-7.0 ppm.- The isopropyl group will show a septet for the CH proton and a doublet for the two CH₃ groups.- The carboxylic acid proton will be a broad singlet at δ 12-13 ppm, which is D₂O exchangeable. |
| ¹³C NMR | - Peaks corresponding to the aromatic carbons, the isoxazole ring carbons, the isopropyl group carbons, and the carboxylic acid carbonyl carbon. |
| FT-IR (KBr) | - A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹.- A strong C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹.- C=N and C=C stretching vibrations of the isoxazole and aromatic rings in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry | - The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of 5-(4-isopropylphenyl)isoxazole-3-carboxylic acid. |
| Melting Point | - A sharp melting point range, indicating the purity of the compound. |
Safety and Handling Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, laboratory coat, and gloves, must be worn at all times.
-
Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS) for specific handling and disposal information.
-
Sodium hydroxide and hydrochloric acid are corrosive and should be handled with extreme caution.
-
Organic solvents are flammable and should be kept away from ignition sources.
Conclusion
This technical guide has detailed a reliable and well-established synthetic route for the preparation of 5-(4-isopropylphenyl)isoxazole-3-carboxylic acid. By following the outlined Claisen-Schmidt condensation and subsequent cyclization protocol, researchers can efficiently synthesize this valuable heterocyclic compound. The provided mechanistic insights and characterization guidelines will further aid in the successful execution and validation of this synthesis. This molecule serves as a versatile building block for the development of novel therapeutic agents, and the methodology described herein provides a solid foundation for its production and further exploration in medicinal chemistry.
References
- Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. (n.d.). Bentham Science.
- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2020). National Center for Biotechnology Information.
- Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Scholars Research Library.
- Synthesis and characterization of some novel isoxazoles via chalcone intermediates. (2011). Der Pharma Chemica.
- Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2012). PubMed.
Sources
A Comprehensive Spectroscopic Investigation of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid: A Technical Guide
Introduction
Isoxazole derivatives are a prominent class of heterocyclic compounds that command significant attention in medicinal chemistry and drug development due to their wide spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1][2][3] The compound 5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid belongs to this important class. Its structural features—a five-membered isoxazole ring, a substituted phenyl group, and a carboxylic acid moiety—suggest its potential as a valuable scaffold in the design of novel therapeutic agents.
This technical guide provides an in-depth analysis of the spectroscopic characterization of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid. As a Senior Application Scientist, the objective is not merely to present data but to offer a detailed interpretation, explaining the rationale behind the expected spectral features and the experimental protocols for their acquisition. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how to confirm the structure and purity of this and similar molecules using modern spectroscopic techniques.
The structural confirmation of a novel or synthesized compound is a cornerstone of chemical research, ensuring the reliability of subsequent biological and pharmacological studies. This guide will cover the core spectroscopic methods: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Molecular Structure and Key Features
A foundational understanding of the molecular structure is paramount to interpreting its spectroscopic data. Below is a diagram of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid, with key functional groups highlighted.
Figure 1: Molecular Structure of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: Predicted Spectrum and Rationale
The ¹H NMR spectrum of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid is expected to show distinct signals corresponding to each unique proton environment. The predicted chemical shifts (δ) in parts per million (ppm) are based on the electronic environment of the protons, influenced by shielding and deshielding effects from adjacent functional groups.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. |
| Aromatic (Phenyl) | 7.8 - 8.0 | Doublet | 2H | Protons ortho to the isoxazole ring are deshielded by the ring's electron-withdrawing nature. |
| Aromatic (Phenyl) | 7.3 - 7.5 | Doublet | 2H | Protons meta to the isoxazole ring. |
| Isoxazole (-CH=) | 6.8 - 7.0 | Singlet | 1H | The proton on the isoxazole ring is in an electron-deficient environment. |
| Isopropyl (-CH) | 3.0 - 3.2 | Septet | 1H | This proton is split by the six equivalent protons of the two methyl groups. |
| Isopropyl (-CH₃) | 1.2 - 1.4 | Doublet | 6H | The six equivalent protons of the two methyl groups are split by the single methine proton. |
¹³C NMR Spectroscopy: Predicted Spectrum and Rationale
The ¹³C NMR spectrum will provide complementary information, identifying all unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted δ (ppm) | Rationale |
| Carboxylic Acid (-COOH) | 160 - 165 | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| Isoxazole (C=N) | 155 - 160 | The carbon double-bonded to nitrogen in the isoxazole ring. |
| Isoxazole (C-O) | 168 - 172 | The carbon single-bonded to oxygen in the isoxazole ring. |
| Isoxazole (-CH=) | 95 - 100 | The protonated carbon of the isoxazole ring. |
| Aromatic (C-isoxazole) | 125 - 130 | The carbon of the phenyl ring attached to the isoxazole. |
| Aromatic (C-isopropyl) | 150 - 155 | The carbon of the phenyl ring attached to the isopropyl group. |
| Aromatic (CH) | 126 - 130 | The protonated carbons of the phenyl ring. |
| Isopropyl (-CH) | 30 - 35 | The methine carbon of the isopropyl group. |
| Isopropyl (-CH₃) | 20 - 25 | The methyl carbons of the isopropyl group. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the acidic proton.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at 400 MHz or higher for ¹H NMR, to ensure good signal dispersion.[4]
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Subsequently, acquire the ¹³C NMR spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the respective protons in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.
Predicted IR Spectrum and Rationale
The IR spectrum of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid will be dominated by absorptions from the carboxylic acid, the aromatic ring, and the isoxazole moiety.
Table 3: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong | Stretching |
| C-H (Aromatic) | 3000-3100 | Medium | Stretching |
| C-H (Aliphatic) | 2850-2960 | Medium | Stretching |
| C=O (Carboxylic Acid) | 1680-1720 | Strong | Stretching |
| C=N (Isoxazole) | 1600-1650 | Medium | Stretching |
| C=C (Aromatic) | 1450-1600 | Medium-Strong | Stretching |
| N-O (Isoxazole) | 1400-1450 | Medium | Stretching |
| C-O (Carboxylic Acid) | 1210-1320 | Strong | Stretching |
The broad O-H stretch is a hallmark of a carboxylic acid, arising from strong intermolecular hydrogen bonding.[5][6] The C=O stretch is also a very prominent and sharp peak. The presence of both of these bands is strong evidence for the carboxylic acid group.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient and requires minimal sample preparation.[4] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Place the sample on the ATR crystal or insert the KBr pellet into the sample holder. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
Predicted Mass Spectrum and Rationale
In an electrospray ionization (ESI) mass spectrum, the compound is expected to be observed as its protonated molecule [M+H]⁺ in positive ion mode or as its deprotonated molecule [M-H]⁻ in negative ion mode.
-
Molecular Formula: C₁₃H₁₃NO₃
-
Molecular Weight: 231.25 g/mol
-
Predicted [M+H]⁺ (positive ion mode): m/z 232.0968
-
Predicted [M-H]⁻ (negative ion mode): m/z 230.0823
Fragmentation patterns in the mass spectrum can also provide structural information. Common fragmentation pathways may include the loss of the carboxylic acid group (-COOH, 45 Da) or cleavage of the isopropyl group.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. For accurate mass measurements, a high-resolution instrument like a time-of-flight (TOF) or Orbitrap mass spectrometer is required.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes.
-
Data Processing and Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it with the calculated exact mass to confirm the elemental composition. Analyze the fragmentation pattern to further support the proposed structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for compounds containing conjugated systems, such as aromatic rings and double bonds.
Predicted UV-Vis Spectrum and Rationale
5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid contains a conjugated system comprising the phenyl ring and the isoxazole ring. This is expected to result in strong UV absorption. The λmax (wavelength of maximum absorbance) is likely to be in the range of 250-300 nm. The carboxylic acid group can have a modest influence on the λmax.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol.[4] A typical concentration is around 10⁻⁵ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance of the sample solution from approximately 200 to 400 nm, using the pure solvent as a reference.
-
Data Analysis: Identify the λmax and determine the molar absorptivity (ε) if the concentration is known accurately.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid.
Figure 2: Recommended workflow for spectroscopic characterization.
Conclusion
The structural elucidation of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid is a multi-faceted process that relies on the synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and unambiguous confirmation of the molecule's identity and purity. This guide has provided a detailed overview of the expected spectroscopic data, the rationale behind these predictions, and the experimental protocols for their acquisition. By following a logical workflow and carefully interpreting the data from NMR, IR, MS, and UV-Vis spectroscopy, researchers can confidently characterize this and other novel isoxazole derivatives, paving the way for further investigation into their chemical and biological properties.
References
- D. H. Williams, I. Fleming. Spectroscopic Methods in Organic Chemistry. 6th ed., McGraw-Hill, 2008.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. 8th ed., John Wiley & Sons.
-
Al-Suwaidan, I. A., Alanazi, A. M., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Molecules, 27(16), 5243. [Link]
-
Ali, U., Shoaib, M., Hussain, Z., Ramzan, H., Ali, M., Tariq, A., & Naqash, M. (2020). Theoretical study of Isoxazoles and their derivatives. ResearchGate. [Link]
- Walia, R., Hedaitullah, M., Naaz, F., Iqbal, M., & Laskar, M. A. (2011). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Sciences and Research, 2(8), 1963.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. 5th ed., Cengage Learning.
-
de la Torre, B. G., & Albericio, F. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5649. [Link]
- Kumar, A., & Kumar, R. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Applied Pharmaceutical Science, 8(7), 171-182.
-
Wang, Z., Wang, S., & Wang, Q. (2013). Isopropyl 3-phenylisoxazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(6), o733. [Link]
- Kumar, D., & Poonam. (2015). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376–387.
-
LibreTexts. (2024). Table of Characteristic IR Absorptions. [Link]
-
Castagnolo, D. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. [Link]
-
LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
PubChem. (n.d.). 5-isopropyl-3-phenylisoxazole-4-carboxylic acid. [Link]
Sources
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides [mdpi.com]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. echemi.com [echemi.com]
The Mechanistic Blueprint of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid: A Technical Guide to its Function as a Lysophosphatidic Acid Receptor 1 Antagonist
Abstract
This technical guide provides a comprehensive examination of the mechanism of action for the novel small molecule, 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid. Based on extensive structural homology to a class of potent anti-fibrotic agents, this document delineates the compelling hypothesis that this compound functions as a selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). We will explore the pivotal role of the LPA1 signaling axis in the pathogenesis of fibrotic diseases, particularly Idiopathic Pulmonary Fibrosis (IPF), and detail the molecular interactions that underpin the therapeutic potential of this isoxazole derivative. Furthermore, this guide furnishes field-proven, step-by-step experimental protocols for the comprehensive evaluation of its antagonistic activity, from initial target engagement to in vivo efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and advancement of novel anti-fibrotic therapies.
Introduction: The Unmet Need in Fibrotic Diseases and the Promise of Isoxazole Scaffolds
Fibrotic diseases, characterized by the excessive deposition of extracellular matrix (ECM) leading to organ scarring and failure, represent a significant global health burden with limited therapeutic options.[1][2] Idiopathic Pulmonary Fibrosis (IPF), a progressive and fatal lung disease, exemplifies the urgent need for novel therapeutic strategies.[2] A key pathological mediator in fibrosis is the bioactive lipid, lysophosphatidic acid (LPA).[1][3] LPA exerts its pro-fibrotic effects primarily through the G protein-coupled receptor, LPA1.[1][3] Activation of LPA1 on fibroblasts triggers a cascade of events including cell migration, proliferation, and differentiation into myofibroblasts, the primary collagen-producing cells.[1][4]
The isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[5] Recent advancements have identified a class of 5-phenylisoxazole-3-carboxylic acid derivatives as potent and selective LPA1 antagonists. The subject of this guide, 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid, shares critical structural motifs with these established LPA1 antagonists, strongly suggesting a similar mechanism of action. This document will therefore focus on elucidating this proposed mechanism.
The Core Mechanism: Competitive Antagonism of the LPA1 Receptor
We postulate that 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid acts as a competitive antagonist at the LPA1 receptor. This mechanism involves the direct binding of the compound to the receptor's ligand-binding pocket, thereby preventing the endogenous ligand, LPA, from binding and initiating downstream signaling.[6] The key structural features of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid that likely contribute to this activity are:
-
The Carboxylic Acid Moiety: This acidic group is crucial for anchoring the molecule within the LPA1 binding pocket, likely forming ionic interactions with basic residues.
-
The Phenylisoxazole Core: This rigid scaffold correctly orients the key interacting groups for optimal receptor engagement.
-
The 4-Isopropylphenyl Group: This lipophilic substituent is predicted to occupy a hydrophobic pocket within the receptor, contributing to binding affinity and selectivity.
By competitively inhibiting LPA1, 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid is expected to block the diverse pro-fibrotic cellular responses mediated by this receptor.
Downstream Signaling Pathways Modulated by LPA1 Antagonism
LPA1 activation initiates a complex network of intracellular signaling cascades that are central to the fibrotic process. By antagonizing LPA1, 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid is predicted to inhibit these key pathways:
-
Gα12/13-Rho/ROCK Pathway: This is a major pathway in fibrosis, leading to actin cytoskeleton reorganization, stress fiber formation, and increased cell contractility, which are critical for fibroblast-to-myofibroblast differentiation and tissue stiffening.[7][8][9]
-
Gαq/11-PLC-Calcium Mobilization Pathway: Activation of Phospholipase C (PLC) leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key event in cell migration and proliferation.[8][10]
-
Gαi-Ras-MAPK Pathway: This pathway is involved in transmitting mitogenic signals from the cell surface to the nucleus, promoting fibroblast proliferation.[8][10]
The following diagram illustrates the proposed mechanism of action and the downstream signaling pathways inhibited by 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid.
Experimental Validation Protocols
To rigorously validate the proposed mechanism of action, a multi-tiered experimental approach is required. The following protocols provide a framework for the comprehensive evaluation of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid.
In Vitro Assays: Target Engagement and Cellular Function
The initial phase of validation focuses on confirming direct interaction with the LPA1 receptor and assessing the compound's functional effects in relevant cell-based models.
This assay directly measures the affinity of the test compound for the LPA1 receptor.
-
Principle: Competition between the unlabeled test compound and a radiolabeled LPA1 ligand for binding to cell membranes expressing the LPA1 receptor.
-
Protocol:
-
Membrane Preparation: Homogenize cells overexpressing human LPA1 (e.g., HEK293-LPA1 cells) in ice-cold lysis buffer. Centrifuge to pellet the membranes and resuspend in binding buffer.[11]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a constant concentration of a suitable radioligand (e.g., [³H]-LPA), and serial dilutions of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.[11]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which can then be converted to a Ki (inhibition constant).
-
This assay assesses the ability of the compound to block LPA-induced downstream signaling.
-
Principle: LPA1 activation via Gαq/11 leads to an increase in intracellular calcium. A calcium-sensitive fluorescent dye is used to measure this change.
-
Protocol:
-
Cell Preparation: Plate HEK293 cells stably expressing human LPA1 in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.[12][13]
-
Compound Pre-incubation: Wash the cells and pre-incubate with serial dilutions of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid for 10-30 minutes.
-
Agonist Stimulation and Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR). Record baseline fluorescence, then inject a concentration of LPA that elicits a submaximal response (EC₈₀). Continue to record the fluorescence change over time.[13]
-
Data Analysis: Determine the inhibitory effect of the compound on the LPA-induced calcium flux and calculate the IC₅₀ value.
-
These assays evaluate the compound's ability to inhibit key pro-fibrotic responses in primary human lung fibroblasts.
-
Transforming Growth Factor-beta 1 (TGF-β1) Secretion Assay:
-
Principle: TGF-β1 is a potent pro-fibrotic cytokine. This assay measures the compound's ability to inhibit LPA-induced TGF-β1 secretion from fibroblasts.
-
Protocol:
-
Culture primary human lung fibroblasts in serum-free media.
-
Pre-treat the cells with various concentrations of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid for 1 hour.
-
Stimulate the cells with LPA for 24-48 hours.
-
Collect the cell culture supernatant and measure the concentration of active TGF-β1 using a commercial ELISA kit.[14][15]
-
-
-
Collagen Production Assay (Sircol Assay):
-
Principle: This assay quantifies the total soluble collagen secreted by fibroblasts into the culture medium.
-
Protocol:
-
In Vivo Efficacy: Bleomycin-Induced Pulmonary Fibrosis Model
This animal model is the gold standard for evaluating the anti-fibrotic potential of new therapeutic agents.[1][7][18]
-
Principle: Intratracheal administration of the chemotherapeutic agent bleomycin in mice induces lung injury and inflammation, followed by the development of progressive pulmonary fibrosis that mimics many features of human IPF.
-
Protocol:
-
Induction of Fibrosis: Anesthetize C57BL/6 mice and intratracheally instill a single dose of bleomycin (e.g., 1.5-3.0 U/kg).[2]
-
Compound Administration: Begin daily oral administration of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid or vehicle control at a predetermined time point after bleomycin instillation (e.g., day 7, to model therapeutic intervention).
-
Study Termination and Sample Collection: At a specified endpoint (e.g., day 21 or 28), euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
Efficacy Endpoints:
-
Lung Collagen Content (Hydroxyproline Assay): Hydrolyze the lung tissue and quantify the hydroxyproline content, a major component of collagen, using a colorimetric assay.[4][19][20] This is a primary measure of fibrosis severity.
-
Histopathology: Stain lung tissue sections with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score).
-
BALF Analysis: Measure total and differential cell counts in the BALF to assess inflammation. Quantify total protein as an indicator of lung injury and vascular permeability.
-
-
Experimental Workflow Diagram
The following diagram outlines the comprehensive workflow for validating the mechanism of action of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid.
Data Presentation and Interpretation
All quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: In Vitro Activity Profile of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid and Reference Compounds
| Compound | LPA1 Binding (Ki, nM) | LPA1 Functional Antagonism (IC₅₀, nM) | Inhibition of TGF-β1 Secretion (IC₅₀, nM) | Inhibition of Collagen Production (IC₅₀, nM) |
| 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| AM966[21] | - | 17 (hLPA1, Ca²⁺ flux) | - | - |
| BMS-986020[22] | Reported Value | Reported Value | Reported Value | Reported Value |
Table 2: In Vivo Efficacy in the Bleomycin-Induced Pulmonary Fibrosis Model
| Treatment Group | Lung Hydroxyproline (µ g/lung ) | Ashcroft Score | BALF Total Protein (mg/mL) | BALF Total Cells (x10⁵) |
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Bleomycin + Vehicle | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Bleomycin + Test Compound (Dose 1) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Bleomycin + Test Compound (Dose 2) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Conclusion
The structural characteristics of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid strongly support the hypothesis that it functions as a potent and selective antagonist of the LPA1 receptor. The experimental framework detailed in this guide provides a robust strategy to validate this mechanism of action and to comprehensively evaluate its therapeutic potential as an anti-fibrotic agent. Successful completion of these studies will provide the necessary evidence to advance this promising compound into further preclinical and clinical development for the treatment of devastating fibrotic diseases such as Idiopathic Pulmonary Fibrosis.
References
- Ahluwalia N, Shea BS, Tager AM. New therapeutic targets in idiopathic pulmonary fibrosis. Aiming to rein in runaway wound-healing responses. Am J Respir Crit Care Med. 2014;190(8):867-878.
- Moore BB, Hogaboam CM. Murine models of pulmonary fibrosis. Am J Physiol Lung Cell Mol Physiol. 2008;294(2):L152-60.
- Tager AM, LaCamera P, Shea BS, et al. The lysophosphatidic acid receptor LPA1 links pulmonary fibrosis to lung injury by mediating fibroblast recruitment and vascular leak.
- Cassutt KJ, Orsini MJ, Abousleiman M, Colone D, Tang W. Identifying nonselective hits from a homogeneous calcium assay screen. J Biomol Screen. 2007;12(2):285-7.
- Walters DM, Kleeberger SR. Mouse models of bleomycin-induced pulmonary fibrosis. Curr Protoc Pharmacol. 2008;Chapter 5:Unit 5.46.
- Reddy AT, Lakshmi Sowjanya G, Reddy YN, et al. A modified hydroxyproline assay for the accurate determination of collagen in the lung. J Pharmacol Toxicol Methods. 2013;68(3):305-13.
-
Elabscience. Human TGF-β1 (Transforming Growth Factor Beta 1) ELISA Kit. Elabscience. Accessed January 5, 2026. [Link]
-
SMC Laboratories Inc. Bleomycin-induced pulmonary fibrosis model. SMC Laboratories Inc. Accessed January 5, 2026. [Link]
-
Biocolor. Sircol Insoluble Collagen Assay. Biocolor. Accessed January 5, 2026. [Link]
-
Creative Bioarray. Ca2+ Mobilization Assay. Creative Bioarray. Accessed January 5, 2026. [Link]
- Kihara Y, Maceyka M, Spiegel S, Chun J. Lysophospholipid receptor signaling in the nervous system. Prog Neurobiol. 2014;116:82-97.
- Palmer SS, Smith CG, Jolakian RI, et al. BMS-986020, a novel lysophosphatidic acid receptor 1 (LPA1) antagonist, demonstrates potent in vitro and in vivo antifibrotic activity. Am J Respir Crit Care Med. 2018;197:A7650.
-
Aviscera Bioscience. HUMAN TGF-β1 ELISA KIT. Aviscera Bioscience. Accessed January 5, 2026. [Link]
-
Biocolor. Sircol Insoluble Collagen Assay Protocol. Biocolor. Accessed January 5, 2026. [Link]
-
Biocolor. Sircol 2.0 Product Manual. Biocolor. Accessed January 5, 2026. [Link]
- Griffin MF, Sennett ML, Huebert PM, et al. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content. Tissue Eng Part C Methods. 2016;22(8):758-64.
-
ivD-Set. 96 Human TGF-Beta-1 ELISA 30245307. ivD-Set. Accessed January 5, 2026. [Link]
- Burgess JK, Boustany S, Moir LM, et al. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal. Fibrogenesis Tissue Repair. 2010;3:11.
-
ivD-Set. 96 Human TGF-Beta-1 ELISA 30245307. ivD-Set. Accessed January 5, 2026. [Link]
- DeWire SM, Violin JD.
-
ResearchGate. Hydroxyproline analysis for collagen on fibrotic rat lung tissue. Is there a method that gives consistent results? ResearchGate. Accessed January 5, 2026. [Link]
- Mistry R, Williams RJ. Ca2+ Mobilization Assays in GPCR Drug Discovery. Methods Mol Biol. 2021;2268:175-186.
- Yamamoto S, Kurata H, Mochizuki N, et al. Synthesis and evaluation of isoxazole derivatives as lysophosphatidic acid (LPA) antagonists. Bioorg Med Chem Lett. 2007;17(10):2818-22.
- Zhao Y, Usatyuk PV, Gorshkova IA, et al. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases. Front Endocrinol (Lausanne). 2020;11:135.
- Fernback EC, Miller WE. Activation of serum response element-regulated genes by lysophosphatidic acid. Oncogene. 1994;9(11):3439-43.
- Sankaranarayanan S, Du G, Torta F, et al. Unlabeled lysophosphatidic acid receptor binding in free solution as determined by a compensated interferometric reader. J Lipid Res. 2014;55(9):1985-94.
- Lin CC, Hsieh HL, Lin CJ, et al. CRE and SRE Mediate LPA-induced CCN1 Transcription in Mouse Aortic Smooth Muscle Cells. Can J Physiol Pharmacol. 2016;94(8):835-44.
- Yung YC, Stoddard NC, Chun J. LPA receptor signaling: pharmacology, physiology, and pathophysiology. J Lipid Res. 2014;55(7):1192-214.
- Fernback EC, Miller WE. Activation of serum response element-regulated genes by lysophosphatidic acid. Oncogene. 1994;9(11):3439-43.
- Yamamoto S, Kurata H, Mochizuki N, et al. Synthesis and evaluation of isoxazole derivatives as lysophosphatidic acid (LPA) antagonists. Bioorg Med Chem Lett. 2007;17(10):2818-22.
-
ResearchGate. LPA 1 receptor signaling pathways leading to activation of Rac and RhoA. ResearchGate. Accessed January 5, 2026. [Link]
- Dal Ben D, Ruffoli R, Cilibrizzi A, et al. Identification of isoxazole-based TRPA1 inhibitors with analgesic effects in vivo. Eur J Med Chem. 2022;236:114328.
- Dubin AE, Bahnson T, Weiner JA, et al. Rho/ROCK pathway is essential to the expansion, differentiation, and morphological rearrangements of human neural stem/progenitor cells induced by lysophosphatidic acid. Stem Cells Dev. 2012;21(16):3036-49.
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Accessed January 5, 2026. [Link]
- Swaney JS, Chapman C, Correa LD, et al. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model. Br J Pharmacol. 2010;160(7):1699-713.
- Barret O, Alagille D, Vala C, et al. Development of a lysophosphatidic acid receptor 1 (LPA 1 ) radioligand for lung imaging with PET. J Nucl Med. 2014;55(10):1717-22.
-
BPS Bioscience. SRE Reporter Kit (MAPK/ERK Signaling Pathway). BPS Bioscience. Accessed January 5, 2026. [Link]
- Scherer M, Schmitz K, Böttcher H, et al. Discovery of a Novel Orally Active, Selective LPA Receptor Type 1 Antagonist, 4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic Acid, with a Distinct Molecular Scaffold. J Med Chem. 2020;63(17):9335-9354.
Sources
- 1. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 3. Bleomycin-induced pulmonary fibrosis mouse model [bio-protocol.org]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Synthesis and evaluation of isoxazole derivatives as lysophosphatidic acid (LPA) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sircol-2.0 Soluble Collagen assay kit from Biocolor Ltd [biocolor.co.uk]
- 7. scispace.com [scispace.com]
- 8. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rho/ROCK pathway is essential to the expansion, differentiation, and morphological rearrangements of human neural stem/progenitor cells induced by lysophosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. file.elabscience.com [file.elabscience.com]
- 15. aviscerabioscience.net [aviscerabioscience.net]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. accuratechemical.com [accuratechemical.com]
- 18. researchgate.net [researchgate.net]
- 19. Enzymatic Hydroxyproline Assay Protocol [sigmaaldrich.com]
- 20. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]
A Technical Guide to the Discovery and Synthesis of Novel Isoxazole Compounds for Drug Development
Foreword: The Enduring Potential of the Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in the edifice of modern medicinal chemistry.[1][2][3] Its unique electronic properties and structural features allow for a multitude of non-covalent interactions, making it a privileged scaffold in the design of therapeutic agents.[1] The incorporation of the isoxazole moiety into a molecule can significantly enhance its pharmacological profile, leading to improved efficacy, reduced toxicity, and better pharmacokinetic properties.[1] This guide provides an in-depth exploration of the discovery and synthesis of novel isoxazole compounds, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the strategic considerations behind synthetic route selection, provide detailed experimental protocols, and discuss the critical role of isoxazoles in the development of new medicines.
The Isoxazole Moiety: A Versatile Player in Drug Design
The isoxazole ring is a bioisosteric replacement for other functional groups, a strategy often employed in drug design to modulate a compound's properties.[4][5][6][7][8] Its ability to mimic the steric and electronic features of other groups, such as amides and esters, while offering improved metabolic stability, makes it an attractive component in drug candidates.[7][8] The diverse biological activities exhibited by isoxazole-containing compounds are a testament to their versatility. These activities span a wide therapeutic spectrum, including:
-
Anticancer: Isoxazole derivatives have shown promise as anticancer agents by targeting various mechanisms, including the inhibition of heat shock protein 90 (HSP90), tubulin polymerization, and histone deacetylases (HDACs).[1][9]
-
Antimicrobial: The emergence of drug-resistant bacteria has spurred the search for new antibacterial agents, and isoxazole-containing compounds have demonstrated activity against various bacterial and fungal pathogens.[1][10][11]
-
Anti-inflammatory: Isoxazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibitory effects on cyclooxygenase (COX) enzymes.[2][12]
-
Neuroprotective: The potential of isoxazoles in treating neurodegenerative disorders is an active area of research, with some derivatives showing neuroprotective effects.[2]
The following table summarizes the diverse pharmacological activities of isoxazole derivatives, highlighting the versatility of this important heterocyclic scaffold.
| Therapeutic Area | Mechanism of Action/Target | Reference |
| Oncology | HSP90 Inhibition, Tubulin Polymerization Inhibition, BET Bromodomain Inhibition, HDAC Inhibition | [1] |
| Infectious Diseases | Inhibition of bacterial and fungal growth | [1][10][11] |
| Inflammation | COX-2 Inhibition | [3][12] |
| Neurology | Anticonvulsant, Antipsychotic, Neuroprotective Effects | [2][12] |
Strategic Approaches to the Synthesis of Novel Isoxazoles
The synthesis of isoxazole derivatives can be achieved through various methodologies, with the choice of route often dictated by the desired substitution pattern and the availability of starting materials. Two of the most prominent and versatile methods are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the synthesis from chalcone precursors.
The Power of 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a powerful and highly convergent method for the synthesis of isoxazoles.[13][14][15][16][17][18] This reaction allows for the rapid construction of the isoxazole ring with a high degree of regioselectivity. The nitrile oxide, a reactive 1,3-dipole, is typically generated in situ from an aldoxime or a hydroximinoyl chloride to avoid its dimerization.
Diagram 1: General Scheme of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis
Caption: Workflow of isoxazole synthesis via 1,3-dipolar cycloaddition.
The choice of the oxidizing agent or base for the in situ generation of the nitrile oxide is crucial for the success of the reaction. Common reagents include N-chlorosuccinimide (NCS) followed by a base like triethylamine, or the use of mild oxidants.[15] The regioselectivity of the cycloaddition is governed by both electronic and steric factors of the substituents on the alkyne and the nitrile oxide.
Versatility of Chalcones as Precursors
Chalcones, which are α,β-unsaturated ketones, serve as versatile and readily accessible starting materials for the synthesis of a wide range of heterocyclic compounds, including isoxazoles.[10][19][20][21][22][23] The synthesis of isoxazoles from chalcones typically involves a condensation reaction with hydroxylamine hydrochloride.[20][22][23] This reaction proceeds through the formation of a chalcone oxime intermediate, which then undergoes cyclization to form the isoxazole ring.
The Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone is a common method for preparing the chalcone precursor.[20][22] The reaction conditions for the subsequent cyclization with hydroxylamine can be varied, with both conventional heating and microwave irradiation being employed to promote the reaction.[10][22] Microwave-assisted synthesis offers several advantages, including shorter reaction times, higher yields, and often cleaner reaction profiles, aligning with the principles of green chemistry.[10][22]
Experimental Protocol: Microwave-Assisted Synthesis of a Novel Isoxazole Derivative from a Chalcone
This section provides a detailed, step-by-step protocol for the synthesis of a 3,5-disubstituted isoxazole derivative, starting from a chalcone precursor, utilizing microwave irradiation. This method has been chosen for its efficiency and adherence to green chemistry principles.[10][22]
Step 1: Synthesis of the Chalcone Precursor
-
Reagents and Materials:
-
Substituted acetophenone (1.0 eq)
-
Substituted benzaldehyde (1.0 eq)
-
Ethanol
-
Aqueous sodium hydroxide solution (10-40%)
-
Stirring plate and magnetic stir bar
-
Round bottom flask
-
-
Procedure: a. Dissolve the substituted acetophenone and substituted benzaldehyde in ethanol in a round bottom flask. b. Add the aqueous sodium hydroxide solution dropwise to the stirred mixture at room temperature. c. Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl. e. Collect the precipitated solid by filtration, wash with cold water, and dry. f. Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.
Step 2: Cyclization to the Isoxazole Derivative
-
Reagents and Materials:
-
Synthesized chalcone (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium acetate or a base like ethanolic sodium hydroxide
-
Ethanol
-
Microwave reactor
-
Microwave-safe reaction vessel with a stir bar
-
-
Procedure: a. In a microwave-safe reaction vessel, combine the chalcone, hydroxylamine hydrochloride, and a base (e.g., sodium acetate or ethanolic NaOH) in ethanol.[20][22] b. Seal the vessel and place it in the microwave reactor. c. Irradiate the mixture at a specified power (e.g., 210 W) and temperature for a short duration (e.g., 10-15 minutes), with continuous stirring.[22] d. Monitor the reaction progress by TLC. e. After completion, cool the reaction vessel to room temperature. f. Pour the reaction mixture into cold water to precipitate the product. g. Collect the solid by filtration, wash with water, and dry. h. Purify the crude isoxazole derivative by recrystallization or column chromatography.
Diagram 2: Experimental Workflow for Isoxazole Synthesis and Characterization
Caption: A comprehensive workflow from synthesis to biological evaluation.
Structural Elucidation and Characterization
The unambiguous determination of the structure and purity of newly synthesized isoxazole compounds is paramount. A combination of spectroscopic and analytical techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the structural elucidation of isoxazole derivatives.[24][25][26] The chemical shifts and coupling constants of the protons and carbons provide detailed information about the molecular framework and the substitution pattern on the isoxazole ring.[24][25] Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used for complete and unambiguous signal assignments, especially for complex structures.[24]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition through high-resolution mass spectrometry (HRMS).[24][27] The fragmentation patterns observed in the mass spectrum can also provide valuable structural information.
-
X-ray Crystallography: For compounds that can be obtained as single crystals, X-ray crystallography provides the definitive three-dimensional structure.[28][29][30] This technique yields precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state, which is crucial for understanding structure-activity relationships.[28]
Future Perspectives and Conclusion
References
-
The recent progress of isoxazole in medicinal chemistry. Bohrium. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
-
Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. Bentham Science. [Link]
-
Synthesis of hybrid molecules of isoxazole derivatives in search of new anticancer drugs – A review. IJARIIT. [Link]
-
Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. PubMed. [Link]
-
Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC - NIH. [Link]
-
Isoxazole–Containing drugs with various pharmacological activities. ResearchGate. [Link]
-
Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. PubMed. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]
-
Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC - PubMed Central. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. [Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC - NIH. [Link]
-
Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. [Link]
-
Novel isoxazoles: Significance and symbolism. [Link]
-
3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. [Link]
-
The main directions and recent trends in the synthesis and use of isoxazoles. [Link]
-
3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. PMC - NIH. [Link]
-
Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy. [Link]
-
Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Taylor & Francis. [Link]
-
Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. [Link]
-
Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. Request PDF. [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. [Link]
-
Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate. [Link]
-
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. [Link]
-
The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS Unimore. [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]
-
Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. PubMed. [Link]
-
Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. [Link]
-
(PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]
-
(PDF) Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. ResearchGate. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. [Link]
-
Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR. [Link]
-
X-ray crystal structure of ethyl... Download Scientific Diagram. ResearchGate. [Link]
Sources
- 1. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. ijpca.org [ijpca.org]
- 4. Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unimore.it [iris.unimore.it]
- 6. Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. researchgate.net [researchgate.net]
- 9. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nveo.org [nveo.org]
- 11. researchgate.net [researchgate.net]
- 12. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Isoxazole synthesis [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 19. ijariit.com [ijariit.com]
- 20. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. abap.co.in [abap.co.in]
- 23. derpharmachemica.com [derpharmachemica.com]
- 24. benchchem.com [benchchem.com]
- 25. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 26. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
- 27. op.niscpr.res.in [op.niscpr.res.in]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
An In-depth Technical Guide to the In Silico Modeling of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid Interactions
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of interactions involving 5-(4-isopropylphenyl)isoxazole-3-carboxylic acid. Isoxazole derivatives are a well-established class of heterocyclic compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] The fusion of the isoxazole core with a substituted phenyl ring presents a scaffold of significant interest for therapeutic development.[4] This document outlines a robust computational workflow, from target identification and ligand preparation to molecular docking, molecular dynamics simulations, and results interpretation. Each section is designed to provide both the theoretical underpinnings and practical, step-by-step protocols for researchers, scientists, and drug development professionals engaged in computational drug discovery.
Introduction: The Rationale for In Silico Modeling
The drug discovery process is a complex, time-consuming, and expensive endeavor.[5] Computational methods, collectively known as in silico modeling, have emerged as indispensable tools to expedite this process by providing valuable insights into the molecular interactions that govern biological activity.[6] For a molecule like 5-(4-isopropylphenyl)isoxazole-3-carboxylic acid, in silico modeling can:
-
Identify and Validate Biological Targets: Predict the protein targets with which the compound is most likely to interact.
-
Elucidate Mechanism of Action: Provide a three-dimensional understanding of how the ligand binds to its target and elicits a biological response.
-
Guide Lead Optimization: Inform the rational design of more potent and selective derivatives by identifying key intermolecular interactions.
-
Prioritize Experimental Studies: Reduce the number of compounds that need to be synthesized and tested in the lab by focusing on those with the most promising computational profiles.[7]
This guide will focus on a multi-faceted in silico approach, integrating pharmacophore modeling, molecular docking, and molecular dynamics simulations to build a comprehensive model of the bioactivity of 5-(4-isopropylphenyl)isoxazole-3-carboxylic acid.
Foundational Knowledge: The Isoxazole Scaffold
The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions.[2] This arrangement confers specific electronic and steric properties that make it a privileged scaffold in medicinal chemistry. The presence of the heteroatoms influences the molecule's ability to participate in various non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are crucial for molecular recognition at the active site of a protein. The biological activities of isoxazole derivatives are diverse, with approved drugs and clinical candidates targeting a range of diseases.[1][2]
The Computational Workflow: A Step-by-Step Guide
A robust in silico investigation follows a logical progression of steps, each building upon the previous one to refine the model and increase the confidence in the predictions.
Caption: A generalized workflow for in silico drug discovery.
Step 1: Target Identification and Preparation
The initial and most critical step is to identify the putative biological target(s) of 5-(4-isopropylphenyl)isoxazole-3-carboxylic acid. Given the known anti-inflammatory properties of many isoxazole derivatives, cyclooxygenase (COX) enzymes are a logical starting point.[1]
Protocol: Target Selection and Preparation
-
Literature and Database Search: Conduct a thorough search of scientific databases (e.g., PubMed, ChEMBL) for studies on the biological activities of structurally similar compounds.
-
Protein Data Bank (PDB) Retrieval: Once a target is selected (e.g., COX-2), download its three-dimensional structure from the RCSB Protein Data Bank ([Link]). For this guide, we will use PDB ID: 1CX2, the structure of human COX-2.
-
Receptor Preparation:
-
Visualization: Open the PDB file in a molecular visualization program such as UCSF Chimera or PyMOL.[8]
-
Cleaning the Structure: Remove all non-essential molecules, including water, co-factors (unless mechanistically required), and any co-crystallized ligands.[7]
-
Adding Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Ensure correct protonation states for titratable residues at a physiological pH (e.g., 7.4).
-
Assigning Partial Charges: Assign partial charges to each atom using a force field (e.g., AMBER, CHARMM). This is crucial for accurately calculating electrostatic interactions.
-
Saving the Prepared Receptor: Save the cleaned and prepared protein structure in a suitable format for docking, such as PDBQT for AutoDock Vina.
-
Step 2: Ligand Preparation
The accuracy of the docking and simulation results is highly dependent on the quality of the ligand structure.
Protocol: Ligand Preparation
-
2D Structure Generation: Draw the 2D structure of 5-(4-isopropylphenyl)isoxazole-3-carboxylic acid using a chemical drawing tool like ChemDraw or MarvinSketch.
-
3D Structure Generation and Optimization: Convert the 2D structure to a 3D conformation. Perform an initial energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation.
-
Ligand Parameterization: For molecular dynamics simulations, it is essential to generate a topology file for the ligand that is compatible with the chosen force field. This can be done using servers like CGenFF for CHARMM or antechamber for AMBER.[9]
-
Saving the Prepared Ligand: Save the prepared ligand in the appropriate format (e.g., PDBQT for docking, MOL2 for parameterization).
Step 3: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[10][11] The primary outputs are the binding pose and a scoring function that estimates the binding affinity.[7]
Protocol: Molecular Docking with AutoDock Vina
-
Grid Box Definition: Define a three-dimensional grid box that encompasses the active site of the receptor. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
Running the Docking Simulation: Execute the docking calculation using a program like AutoDock Vina. The software will systematically explore different conformations of the ligand within the grid box and score them based on the predicted binding energy.
-
Analysis of Docking Poses: Visualize the top-ranked docking poses in the context of the receptor's active site. Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein residues.[12]
Interpreting Docking Scores:
The docking score is an estimation of the binding free energy (ΔG), typically in kcal/mol.[13] More negative values indicate a stronger predicted binding affinity.[13][14]
| Docking Score (kcal/mol) | Predicted Binding Affinity |
| > -6.0 | Weak |
| -7.0 to -9.0 | Moderate |
| < -9.0 | Strong |
Note: These are general guidelines, and the interpretation can vary depending on the specific system and software used.[13]
Step 4: Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the binding event, molecular dynamics simulations introduce flexibility and allow for the observation of the dynamic behavior of the protein-ligand complex over time.[15][16]
Caption: A typical workflow for setting up an MD simulation.
Protocol: MD Simulation with GROMACS
-
System Preparation:
-
Combine Protein and Ligand: Create a complex of the protein and the best-ranked docked pose of the ligand.[9]
-
Define the Simulation Box: Place the complex in a periodic box of a defined shape (e.g., cubic, dodecahedron).
-
Solvation: Fill the simulation box with water molecules (e.g., TIP3P water model).[16]
-
Adding Ions: Add ions (e.g., Na+, Cl-) to neutralize the system and to mimic a physiological salt concentration.
-
-
Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.[17]
-
Equilibration:
-
NVT Ensemble (Constant Number of Particles, Volume, and Temperature): Gradually heat the system to the desired temperature while keeping the volume constant.[18][19]
-
NPT Ensemble (Constant Number of Particles, Pressure, and Temperature): Equilibrate the pressure of the system while maintaining a constant temperature.[18][19]
-
-
Production MD: Run the simulation for a desired length of time (e.g., 100 nanoseconds) to generate a trajectory of the system's dynamics.[19]
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Analyze the RMSD of the protein backbone and the ligand to assess the stability of the simulation.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.
-
Interaction Analysis: Analyze the persistence of key interactions (e.g., hydrogen bonds) between the ligand and the protein over the course of the simulation.
-
Advanced Concepts: Pharmacophore Modeling
Pharmacophore modeling is a powerful technique used in the early stages of drug discovery to identify the essential three-dimensional arrangement of molecular features required for biological activity.[5][6][20] A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or the structure of the target's active site (structure-based).
Applications of Pharmacophore Modeling:
-
Virtual Screening: Rapidly screen large compound libraries to identify molecules that match the pharmacophore model.[5][21]
-
Ligand Profiling: Predict the potential targets and off-target effects of a compound.[6]
-
ADMET Prediction: Develop models to predict the absorption, distribution, metabolism, excretion, and toxicity properties of molecules.[21]
Conclusion and Future Directions
The in silico modeling of 5-(4-isopropylphenyl)isoxazole-3-carboxylic acid interactions provides a robust and efficient approach to understanding its potential as a therapeutic agent. The methodologies outlined in this guide, from target identification to molecular dynamics simulations, offer a comprehensive framework for generating testable hypotheses and guiding further experimental work. Future directions in this field will likely involve the integration of machine learning and artificial intelligence to enhance the predictive power of these models and to accelerate the discovery of novel isoxazole-based therapeutics.[6]
References
- GROMACS Tutorials. (n.d.).
- Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749–762.
- How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025, August 12). YouTube.
- Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex.
- Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. (2021, June 25). DergiPark.
- Sabe, V. T., & Schmidt, B. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Future Medicinal Chemistry, 6(16), 1767–1782.
- What is the role of pharmacophore in drug design? (2025, May 21). Patsnap Synapse.
- How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate.
- IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. (n.d.). RASA Life Sciences.
- Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. (2020, July 12).
- Protocol for Molecular Dynamics Simulations of Proteins. (2016, December 5).
- GROMACS Protein Ligand Complex Simulations. (n.d.).
- Lemkul, J. A. (n.d.). Protein-Ligand Complex - MD Tutorials.
- In Silico Modeling of 2H-Isoxazolo[4,5-B]indole Interactions: A Technical Guide. (n.d.). Benchchem.
- Interpretation of Molecular docking results? (2023, December 5). ResearchGate.
- Molecular Dynamics (MD) Simulations, step by step protocol. (2018, February 3).
- Protocol for MD simulations. (2023, September 24).
- Molecular Dynamics Simulation of the p53 N-terminal peptide. (n.d.). Bonvin Lab.
- Small Molecule Docking. (n.d.). KBbox: Methods.
- In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents. (n.d.). Ukaaz Publications.
- Small molecule docking. (n.d.). Bonvin Lab.
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.
- How to Dock Your Own Drug. (2020, August 11). Chemistry LibreTexts.
- How I can analyze and present docking results? (2020, May 18). Matter Modeling Stack Exchange.
- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022, August 15). National Institutes of Health.
- New Isoxazole Derivatives: Design, Synthesis, Crystal Structure, Antimicrobial Assessments, and In Silico Studies. (2025, September 20). ResearchGate.
- Setting up a Molecular Dynamics simulation. (2022, July 25). Compchems.
- How to Interpret Your Docking Scores. (2020, October 23). YouTube.
- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022, August 15). ACS Omega.
- A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. (2024, September 23). YouTube.
- 5-(4-Methylphenyl)isoxazole-3-carboxylic acid. (n.d.). Chem-Impex.
- A review of isoxazole biological activity and present synthetic techniques. (n.d.).
- A review of isoxazole biological activity and present synthetic techniques. (2024, December 30).
- Isopropyl 3-phenylisoxazole-5-carboxylate. (n.d.). PMC - NIH.
- Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. (n.d.).
- Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression. (n.d.). PubMed.
- Isoxazole‐Derived Amino Acids are Bromodomain‐Binding Acetyl‐Lysine Mimics. (n.d.). National Institutes of Health.
- Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. (n.d.). National Institutes of Health.
- 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid. (n.d.). Chem-Impex.
- Immunological activity of new heterocyclic amides of 5-amino-3-methylisoxazole-4-carboxylic acid. (n.d.). PubMed.
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022, August 31). MDPI.
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. ijpca.org [ijpca.org]
- 3. Isopropyl 3-phenylisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 10. KBbox: Methods [kbbox.h-its.org]
- 11. ukaazpublications.com [ukaazpublications.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Molecular Dynamics Simulations of Proteins [bio-protocol.org]
- 16. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]
- 17. static.igem.wiki [static.igem.wiki]
- 18. Molecular Dynamics (MD) Simulations, step by step protocol [protocols.io]
- 19. compchems.com [compchems.com]
- 20. What is the role of pharmacophore in drug design? [synapse.patsnap.com]
- 21. dovepress.com [dovepress.com]
The Isoxazole Scaffold: A Technical Guide to the Structure-Activity Relationship of 5-Phenylisoxazole-3-Carboxylic Acid Derivatives
Foreword: The Versatility of the Isoxazole Ring in Modern Drug Discovery
The isoxazole nucleus, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry. Its unique electronic properties and rigid planar structure make it a privileged scaffold for the design of a diverse array of therapeutic agents. The inherent stability of the isoxazole ring, coupled with its capacity for a wide range of chemical modifications, has led to its incorporation into numerous clinically approved drugs and investigational compounds. This guide focuses specifically on the 5-phenylisoxazole-3-carboxylic acid framework, a substructure that has garnered significant attention for its promising biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects.
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It is designed to provide not just a compilation of data, but a causal understanding of the structure-activity relationships (SAR) that govern the therapeutic potential of these derivatives. By delving into the "why" behind experimental choices and providing detailed, validated protocols, this guide aims to empower researchers to rationally design and synthesize novel 5-phenylisoxazole-3-carboxylic acid derivatives with enhanced potency and selectivity.
The Core Moiety: Understanding the 5-Phenylisoxazole-3-Carboxylic Acid Scaffold
The fundamental structure of 5-phenylisoxazole-3-carboxylic acid consists of a central isoxazole ring substituted with a phenyl group at the 5-position and a carboxylic acid group at the 3-position. This arrangement provides three key regions for chemical modification, each playing a critical role in dictating the compound's interaction with biological targets.
-
The Phenyl Ring (C5-Position): This aromatic ring offers a large surface area for modification. Substituents on this ring can modulate the compound's lipophilicity, electronic properties, and steric bulk, all of which are crucial for target binding and pharmacokinetic properties.
-
The Isoxazole Core: This heterocyclic ring system acts as a rigid linker, positioning the phenyl and carboxylic acid groups in a defined spatial orientation. The nitrogen and oxygen heteroatoms can also participate in hydrogen bonding and other non-covalent interactions with biological targets.
-
The Carboxylic Acid Group (C3-Position): This acidic functional group is often a key pharmacophoric element, capable of forming strong ionic and hydrogen bond interactions with amino acid residues in the active sites of enzymes and receptors.
The interplay of these three components forms the basis of the structure-activity relationships explored in this guide.
Structure-Activity Relationship (SAR) Analysis: Tailoring Potency and Selectivity
The biological activity of 5-phenylisoxazole-3-carboxylic acid derivatives can be finely tuned by strategic modifications to its core structure. This section dissects the SAR for several key therapeutic areas.
Xanthine Oxidase Inhibition: A Focus on Gout Therapy
Xanthine oxidase (XO) is a key enzyme in purine metabolism, and its inhibition is a validated strategy for the treatment of gout and hyperuricemia. Several 5-phenylisoxazole-3-carboxylic acid derivatives have shown potent XO inhibitory activity.
A pivotal study revealed that the nature and position of substituents on the C5-phenyl ring significantly impact XO inhibition. A key finding is the preference for a cyano (-CN) group at the 3-position of the phenyl ring.[1] Transformation of this cyano group to a nitro (-NO2) group resulted in a general reduction of inhibitory potency, suggesting that the electronic and steric properties of the cyano group are optimal for interaction with the XO active site.[1]
Key SAR Insights for Xanthine Oxidase Inhibition:
-
C5-Phenyl Ring Substitution:
-
3-Position: A cyano group is highly favorable for potent inhibition.
-
Nitro Group: Replacement of the cyano with a nitro group leads to decreased activity.
-
-
Carboxylic Acid Group: The carboxylic acid at the C3-position of the isoxazole ring is crucial for activity, likely forming key interactions with the enzyme's active site.
A molecular modeling study of a potent inhibitor from this class provided insights into its binding mode, which can guide the future design of novel non-purine XO inhibitors based on the 5-phenylisoxazole-3-carboxylic acid scaffold.[1]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The isoxazole scaffold is a well-established pharmacophore in antimicrobial agents. Derivatives of 5-phenylisoxazole-3-carboxylic acid have demonstrated promising activity against a range of bacterial and fungal strains.
The antimicrobial efficacy is highly dependent on the substitution pattern of the molecule. While a comprehensive SAR for this specific scaffold is still emerging, studies on related isoxazole derivatives provide valuable insights. The introduction of halogen atoms, particularly chlorine and fluorine, on the phenyl ring has been shown to enhance antibacterial and antifungal activity in many heterocyclic compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Isoxazole Derivatives against Microbial Strains
| Compound | R Group | Test Organism | MIC (µg/mL) | Reference |
| Derivative A | 4-Chloro | Staphylococcus aureus | 16 | Fictional Data |
| Derivative B | 4-Fluoro | Escherichia coli | 32 | Fictional Data |
| Derivative C | 2,4-Dichloro | Candida albicans | 8 | Fictional Data |
| Derivative D | 4-Methoxy | Staphylococcus aureus | 64 | Fictional Data |
Note: The data in this table is illustrative and based on general trends observed for antimicrobial isoxazoles. Specific MIC values for 5-phenylisoxazole-3-carboxylic acid derivatives should be determined experimentally.
Causality Behind Experimental Choices: The rationale for introducing halogens is to modulate the electronic properties of the phenyl ring and increase the lipophilicity of the compound, which can enhance its ability to penetrate microbial cell membranes. Conversely, the introduction of polar groups like methoxy can sometimes decrease activity, as seen with Derivative D, potentially due to reduced membrane permeability or unfavorable interactions at the target site.
Anti-inflammatory Activity: Targeting the Inflammatory Cascade
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. The 5-phenylisoxazole-3-carboxylic acid scaffold has been explored for the development of novel anti-inflammatory agents. The carboxylic acid moiety is a common feature in many NSAIDs, where it interacts with the active site of cyclooxygenase (COX) enzymes.
The anti-inflammatory potential of these derivatives is often evaluated using the carrageenan-induced paw edema model in rats. The substitution on the phenyl ring plays a crucial role in determining the anti-inflammatory potency.
Key SAR Insights for Anti-inflammatory Activity:
-
Carboxylic Acid Group: Essential for activity, mimicking the binding of arachidonic acid to the COX active site.
-
C5-Phenyl Ring: Substitutions that enhance binding to the hydrophobic channel of the COX enzyme are expected to increase potency. Electron-withdrawing groups can influence the acidity of the carboxylic acid, which may also impact activity.
Diagram 1: General Structure-Activity Relationship for 5-Phenylisoxazole-3-Carboxylic Acid Derivatives
Caption: Key modification sites and their influence on biological activities.
Experimental Protocols: A Self-Validating System for a Senior Application Scientist
The following protocols are presented as self-validating systems, incorporating necessary controls to ensure the reliability and reproducibility of the experimental data.
In Vitro Xanthine Oxidase Inhibition Assay
This spectrophotometric assay measures the ability of a test compound to inhibit the activity of xanthine oxidase by monitoring the formation of uric acid from xanthine.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine
-
Allopurinol (positive control)
-
Potassium Phosphate Buffer (50 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer (e.g., 0.1 units/mL).
-
Prepare a stock solution of xanthine in phosphate buffer.
-
Dissolve the test compounds and allopurinol in DMSO to prepare stock solutions. Further dilute with phosphate buffer to the desired concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Add 50 µL of phosphate buffer and 50 µL of the test compound vehicle (e.g., DMSO in buffer).
-
Control (No Inhibitor): Add 50 µL of phosphate buffer, 25 µL of xanthine oxidase solution, and 25 µL of the vehicle.
-
Test: Add 50 µL of phosphate buffer, 25 µL of xanthine oxidase solution, and 25 µL of the test compound solution at various concentrations.
-
Positive Control: Add 50 µL of phosphate buffer, 25 µL of xanthine oxidase solution, and 25 µL of allopurinol solution at various concentrations.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 150 µL of the xanthine solution to all wells.
-
Immediately measure the absorbance at 295 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation (change in absorbance per minute).
-
Calculate the percentage of inhibition for each concentration of the test compound and allopurinol using the formula: % Inhibition = [(Rate_control - Rate_blank) - (Rate_sample - Rate_blank)] / (Rate_control - Rate_blank) x 100
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Diagram 2: Workflow for Xanthine Oxidase Inhibition Assay
References
Physicochemical Characterization of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid: A Technical Guide for Drug Development Professionals
Introduction
In the landscape of modern drug discovery, a thorough understanding of a candidate molecule's physicochemical properties is paramount. These intrinsic characteristics govern the absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating the therapeutic potential and developability of a new chemical entity. This guide provides an in-depth technical overview of the essential physicochemical characterization of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid, a novel compound with significant therapeutic promise.
As drug development professionals, our primary objective is to build a comprehensive data package that informs formulation strategies, predicts in vivo behavior, and ensures regulatory compliance. This document is structured to provide not just the "what" and "how," but the critical "why" behind each analytical technique, grounding our experimental choices in the principles of scientific integrity and foresight. We will explore the key parameters of this molecule, from its fundamental acidic nature and lipophilicity to its solid-state behavior and stability profile.
Molecular Structure and Physicochemical Overview
5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole core, a carboxylic acid functional group, and a substituted phenyl ring. This unique combination of moieties suggests a molecule with a distinct set of properties that require careful and systematic evaluation.
Molecular Formula: C₁₃H₁₃NO₃
Molecular Weight: 231.25 g/mol
Chemical Structure:
Caption: Chemical structure of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid.
A preliminary in silico assessment using tools such as SwissADME provides a foundational prediction of the molecule's key physicochemical parameters, guiding our experimental design.[1][2][3]
| Parameter | Predicted Value | Significance in Drug Development |
| pKa | ~3.5 - 4.5 | Governs ionization state, impacting solubility, permeability, and receptor binding. |
| LogP | ~2.5 - 3.5 | Indicates lipophilicity, which influences membrane permeability and protein binding. |
| Aqueous Solubility | Poor to moderate | A critical factor for oral bioavailability and formulation development. |
Table 1: Predicted Physicochemical Properties of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid.
Ionization Constant (pKa) Determination
The carboxylic acid moiety of the molecule imparts acidic properties, and its pKa is a critical parameter to determine experimentally. The pKa value dictates the extent of ionization at a given pH, which profoundly affects solubility, absorption, and interaction with biological targets. For an acidic compound, a lower pKa indicates a stronger acid.
Rationale for Method Selection
Potentiometric titration is the gold-standard method for pKa determination due to its high precision and accuracy. This technique involves monitoring the pH of a solution of the compound as a titrant (a strong base in this case) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.
Experimental Protocol: Potentiometric Titration
-
Preparation of Solutions:
-
Prepare a 0.1 M solution of the test compound in a suitable co-solvent (e.g., methanol/water) if aqueous solubility is limited.
-
Standardize a 0.1 M sodium hydroxide (NaOH) solution.
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.
-
-
Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.
-
Titration:
-
Place a known volume (e.g., 20 mL) of the compound solution into a thermostatted vessel.
-
Add the KCl solution to maintain ionic strength.
-
Purge the solution with nitrogen to remove dissolved carbon dioxide.
-
Incrementally add the standardized NaOH solution and record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. Perform the titration in triplicate to ensure reproducibility.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity: Octanol-Water Partition Coefficient (LogP)
Lipophilicity is a key determinant of a drug's ability to cross biological membranes. The octanol-water partition coefficient (LogP) is the most widely accepted measure of lipophilicity.
Rationale for Method Selection
While the traditional shake-flask method is considered the "gold standard," it can be time-consuming and require significant amounts of pure compound. A more efficient and widely used alternative is the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This technique correlates the retention time of a compound on a nonpolar stationary phase with its LogP value.
Experimental Protocol: RP-HPLC Method for LogP Determination
-
System Preparation:
-
Use a C18 column as the stationary phase.
-
The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer at a pH where the compound is in its neutral form) and an organic modifier (e.g., methanol or acetonitrile).
-
-
Calibration:
-
Inject a series of standard compounds with known LogP values that bracket the expected LogP of the test compound.
-
Plot the logarithm of the retention factor (k') versus the known LogP values to generate a calibration curve. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time.
-
-
Sample Analysis:
-
Inject the test compound under the same chromatographic conditions.
-
Determine its retention time and calculate its k'.
-
-
LogP Calculation: Interpolate the LogP of the test compound from the calibration curve using its calculated k'.
Solubility Determination
Aqueous solubility is a critical factor for oral drug absorption. It is essential to distinguish between kinetic and thermodynamic solubility, as they provide different insights into a compound's behavior.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound that remains in solution after a supersaturated solution, typically prepared by adding a DMSO stock solution to an aqueous buffer, is allowed to precipitate over a short period. This is often used in early-stage discovery for high-throughput screening.
Experimental Protocol: Nephelometric Kinetic Solubility Assay
-
Sample Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Assay:
-
Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microtiter plate.
-
Incubate the plate with shaking for a defined period (e.g., 2 hours) at a controlled temperature.
-
-
Measurement: Measure the light scattering of the solution using a nephelometer. The amount of precipitate is proportional to the light scattering.
-
Quantification: The solubility is determined by comparing the light scattering of the test compound to that of a set of standards.
Thermodynamic Solubility
Thermodynamic solubility represents the true equilibrium solubility of a compound in a saturated solution and is a more accurate reflection of its behavior in vivo.
Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 5, and 7.4).
-
Equilibration: Agitate the vials at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate or supernatant using a validated analytical method, such as HPLC-UV.
Caption: Comparison of kinetic and thermodynamic solubility workflows.
Solid-State Characterization
The solid-state properties of an active pharmaceutical ingredient (API) can significantly impact its stability, dissolution rate, and manufacturability. Key techniques for solid-state characterization include Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, purity, and identify different polymorphic forms.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh a small amount of the sample (1-5 mg) into an aluminum DSC pan and seal it.
-
Analysis: Place the sample pan and an empty reference pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
Data Interpretation: The resulting thermogram will show endothermic (melting) and exothermic (crystallization, decomposition) events. The peak of the endotherm corresponds to the melting point.
X-ray Powder Diffraction (XRPD)
XRPD is a non-destructive technique used to identify the crystalline phase of a material. Each crystalline solid has a unique XRPD pattern, which serves as a "fingerprint."
Experimental Protocol: XRPD Analysis
-
Sample Preparation: Gently grind the sample to a fine powder and pack it into a sample holder.
-
Data Collection: Place the sample in the diffractometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are detected as a function of the scattering angle (2θ).
-
Pattern Analysis: The resulting diffraction pattern is a plot of intensity versus 2θ. The positions and intensities of the diffraction peaks are characteristic of the crystalline structure.
Stability Assessment
Stability testing is crucial to determine the shelf-life of a drug substance and identify any potential degradation products. Key stability studies include photostability and accelerated stability testing.
Photostability Testing
Photostability testing evaluates the effect of light on the stability of the drug substance, as outlined in the ICH Q1B guideline.[3]
Experimental Protocol: Photostability Testing
-
Sample Exposure: Expose the drug substance to a light source that provides a specified overall illumination and UV radiation. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Control Samples: Protect a set of control samples from light to serve as a baseline.
-
Analysis: After exposure, analyze the samples for any changes in physical appearance, purity (using a stability-indicating HPLC method), and the formation of degradation products.
Accelerated Stability Testing
Accelerated stability studies are designed to increase the rate of chemical degradation by subjecting the drug substance to elevated temperature and humidity.
Experimental Protocol: Accelerated Stability Testing
-
Storage Conditions: Store the drug substance under accelerated conditions, typically 40 °C ± 2 °C / 75% RH ± 5% RH, for a period of up to 6 months.
-
Time Points: Pull samples at specified time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: Analyze the samples for appearance, purity, and degradation products using a validated stability-indicating method.
Conclusion
The physicochemical characterization of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid is a multi-faceted process that provides the foundational data necessary for its successful development as a therapeutic agent. By systematically evaluating its ionization constant, lipophilicity, solubility, solid-state properties, and stability, we can build a comprehensive understanding of the molecule's behavior. This knowledge is not merely an academic exercise; it is a critical component of a data-driven approach to drug development that enables rational formulation design, predicts in vivo performance, and ensures the delivery of a safe and effective medicine to patients. The protocols and insights provided in this guide serve as a robust framework for the thorough and scientifically sound characterization of this promising new chemical entity.
References
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]
-
Anwar, M. U., Al-Harbi, S. A., & Al-Kahtani, A. A. (2021). Drug likeness and medicinal chemistry of Isoxazole derivatives calculated with SwissADME database. Journal of King Saud University-Science, 33(1), 101234. [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]
- Avdeef, A. (2012).
- Kerns, E. H., & Di, L. (2008).
- ICH. (2003). Q1A (R2) Stability testing of new drug substances and products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Brittain, H. G. (Ed.). (2009). Polymorphism in pharmaceutical solids. CRC press.
Sources
An In-depth Technical Guide to the Potential Therapeutic Targets of Isoxazole Derivatives
Abstract
The isoxazole ring is a five-membered heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural properties allow for versatile interactions with a wide array of biological targets, making isoxazole derivatives potent agents for treating a spectrum of diseases.[1][2][3][4] This technical guide provides an in-depth analysis of the key therapeutic targets of isoxazole-containing compounds, delving into their mechanisms of action across major disease areas including inflammation, autoimmune disorders, oncology, and neurology. We will explore the causality behind experimental designs for target validation and present detailed protocols for key assays, offering researchers and drug development professionals a comprehensive resource grounded in scientific literature.
Introduction: The Isoxazole Scaffold in Medicinal Chemistry
The isoxazole moiety, characterized by adjacent nitrogen and oxygen atoms within a five-membered aromatic ring, is a cornerstone of modern drug design.[2][3][5] Its utility stems from several key features:
-
Electronic Versatility: The isoxazole ring is electron-rich and can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for binding to biological targets.[4][5][6]
-
Metabolic Stability: The ring is generally stable to metabolic degradation, contributing to favorable pharmacokinetic profiles.
-
Synthetic Tractability: Advances in synthetic chemistry have enabled the creation of diverse libraries of isoxazole derivatives, facilitating extensive structure-activity relationship (SAR) studies.[2][3]
These properties have led to the development of numerous clinically successful drugs and a robust pipeline of investigational agents. This guide will systematically dissect the molecular targets that underpin their therapeutic effects.
Therapeutic Targets in Inflammation & Autoimmune Disorders
Isoxazole derivatives have a well-established history as potent modulators of the immune response and inflammatory pathways.
Cyclooxygenase-2 (COX-2)
The COX-2 enzyme is a primary target for non-steroidal anti-inflammatory drugs (NSAIDs).[7] It catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[8] Isoxazole-containing compounds have been successfully developed as selective COX-2 inhibitors, which offers a therapeutic advantage by sparing the COX-1 isoform responsible for maintaining the gastric lining, thus reducing gastrointestinal side effects.[1][9]
-
Key Example: Valdecoxib Valdecoxib is a sulfonamide-containing isoxazole derivative that selectively binds to and inhibits the COX-2 enzyme.[8][10] Its selectivity is attributed to the ability of the isoxazole scaffold and its substituents to fit into a larger, more accommodating active site in COX-2 compared to COX-1.[11] Although withdrawn from the market due to cardiovascular concerns, its mechanism remains a critical case study.[8][12]
-
Mechanism of Action: Selective COX-2 Inhibition Valdecoxib binds to the active site of COX-2, preventing arachidonic acid from accessing the catalytic domain.[1] This blocks the synthesis of pro-inflammatory prostaglandins like PGE2.
COX-2 inhibition pathway by Valdecoxib.
Dihydroorotate Dehydrogenase (DHODH)
DHODH is a mitochondrial enzyme essential for the de novo synthesis of pyrimidines, which are vital building blocks for DNA and RNA. This pathway is particularly crucial for rapidly proliferating cells like activated lymphocytes.
-
Key Example: Leflunomide Leflunomide is an immunosuppressive disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid and psoriatic arthritis.[13] It is a prodrug that is rapidly converted in vivo to its active metabolite, teriflunomide, through the opening of its isoxazole ring.[13][14] Teriflunomide is a potent inhibitor of DHODH.[15][16]
-
Mechanism of Action: Lymphocyte Proliferation Arrest By inhibiting DHODH, teriflunomide depletes the intracellular pool of pyrimidines required by activated T and B lymphocytes for proliferation.[16] This interference with the cell cycle progression effectively dampens the autoimmune response.[15] Other cell types are less affected as they can rely on a salvage pathway for their pyrimidine supply.[15]
Therapeutic Targets in Oncology
The versatility of the isoxazole scaffold has made it a valuable component in the development of anticancer agents that target various hallmarks of cancer.[17][18][19]
Protein Kinases
Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a common driver of cancer. Isoxazole derivatives have been designed as potent inhibitors of several oncogenic kinases.[6]
-
Epidermal Growth Factor Receptor (EGFR): Some isoxazole compounds have shown potent inhibitory activity against EGFR-tyrosine kinase (EGFR-TK), which is often overexpressed or mutated in various cancers.[20]
-
c-Jun N-terminal Kinase (JNK): Novel isoxazole derivatives have been identified as highly potent inhibitors of JNK1 and JNK3, kinases involved in stress signaling and apoptosis.[21]
-
TRAF2- and NCK-interacting kinase (TNIK): TNIK is a serine/threonine kinase implicated in cancer cell signaling pathways. Isoxazole hybrids have been explored as potential TNIK inhibitors.[22]
Heat Shock Protein 90 (HSP90)
HSP90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins (e.g., HER2, BRAF, AKT). Inhibiting HSP90 leads to the degradation of these client proteins, making it an attractive anticancer strategy. 3,4,5-trisubstituted isoxazoles have emerged as promising HSP90 inhibitors.[23]
-
Key Example: NVP-AUY922 (Luminespib) This resorcinolic isoxazole amide is a potent, second-generation HSP90 inhibitor that has been evaluated in numerous clinical trials. It binds to the ATP-binding pocket in the N-terminus of HSP90, preventing its chaperone function and leading to the degradation of oncogenic client proteins.
Mechanism of HSP90 inhibition by isoxazole derivatives.
Therapeutic Targets in Neurological Disorders
Isoxazole derivatives have shown significant potential in treating neurological and psychiatric conditions by modulating key receptors in the central nervous system (CNS).[3][22]
AMPA Receptors
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a primary mediator of fast excitatory synaptic transmission in the brain.[24] Its name is derived from its selective agonist, AMPA. Modulators of this receptor are being investigated for cognitive enhancement and treatment of depression and neurodegenerative diseases.[25][26]
-
Mechanism of Action: Allosteric Modulation Certain isoxazole-4-carboxamide derivatives act as negative allosteric modulators of AMPA receptors.[27] They do not block the receptor but bind to a different site, accelerating desensitization and prolonging deactivation.[27] This fine-tuning of receptor activity can prevent the pathological overactivation associated with excitotoxicity while preserving normal physiological function.[27]
GABA-A Receptors
The γ-aminobutyric acid type A (GABA-A) receptor is the principal inhibitory neurotransmitter receptor in the CNS. Isoxazole derivatives have been developed as modulators of specific GABA-A receptor subtypes, offering potential treatments for anxiety and cognitive disorders.[22]
Experimental Validation of Targets: Protocols & Methodologies
Validating the interaction between an isoxazole derivative and its putative target is a critical step in drug development. This requires a combination of biochemical, biophysical, and cell-based assays.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful method to verify direct drug-target binding in a cellular environment. The principle is that a protein becomes more resistant to thermal denaturation when a ligand (the drug) is bound to it.
Protocol: Step-by-Step CETSA Workflow
-
Cell Treatment: Culture cells of interest (e.g., a cancer cell line) to ~80% confluency. Treat cells with the isoxazole test compound at various concentrations or with a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).
-
Heating: Harvest the cells, wash with PBS, and resuspend in a lysis buffer. Aliquot the cell lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Protein Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.
-
Quantification: Carefully collect the supernatant containing the soluble (non-denatured) proteins. Quantify the amount of the target protein remaining in the supernatant using Western blotting or mass spectrometry.
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature for both the vehicle- and drug-treated samples. A shift in the melting curve to a higher temperature in the drug-treated sample confirms target engagement.
Workflow for the Cellular Thermal Shift Assay (CETSA).
Functional Validation: Enzyme Inhibition Assay
Principle: To determine the functional consequence of target binding, such as enzyme inhibition, and to quantify the potency of the compound (e.g., IC50 value).
Protocol: Generic Kinase Inhibition Assay (e.g., for EGFR-TK)
-
Reagent Preparation: Prepare assay buffer, recombinant human EGFR-TK enzyme, a suitable peptide substrate (e.g., poly-Glu-Tyr), and ATP. Prepare a serial dilution of the isoxazole inhibitor in DMSO.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the substrate, and the serially diluted isoxazole inhibitor or vehicle control (DMSO).
-
Enzyme Addition: Add the EGFR-TK enzyme to each well to start the reaction. Incubate for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
ATP Addition: Add a solution of ATP (often radiolabeled [γ-³²P]ATP or in a system with a detection antibody for phosphorylated substrate) to initiate the kinase activity. Incubate for a defined period (e.g., 60 minutes).
-
Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Measure the amount of phosphorylated substrate. For radiolabeled assays, this involves capturing the substrate on a filter and measuring radioactivity. For antibody-based assays (e.g., ELISA), this involves detection with a phospho-specific antibody and a colorimetric or fluorescent readout.
-
IC50 Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Summary and Future Directions
The isoxazole scaffold is a remarkably versatile and pharmacologically privileged structure, enabling the development of drugs against a wide range of therapeutic targets.[18][28][29] From inhibiting enzymes like COX-2 and DHODH to modulating complex CNS receptors and oncogenic proteins, isoxazole derivatives continue to be a fertile ground for drug discovery.[2][3]
Future research will likely focus on:
-
Multi-Targeted Therapies: Designing single isoxazole-based molecules that can hit multiple targets simultaneously, which could be beneficial for complex diseases like cancer.[3]
-
Enhanced Selectivity: Further refining the isoxazole scaffold to improve selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.
-
Targeting Protein-Protein Interactions: Developing isoxazole derivatives that can disrupt challenging protein-protein interactions, opening up new classes of previously "undruggable" targets.
The continued exploration of isoxazole chemistry, coupled with sophisticated target validation methodologies, promises to deliver the next generation of innovative therapeutics.
References
- Mechanism of action for leflunomide in rheum
- Leflunomide. Wikipedia.
- What is the mechanism of Leflunomide?.
- An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Deriv
- Valdecoxib. PubChem.
- Inhibition of Dihydroorotate Dehydrogenase by the Immunosuppressive Agent Leflunomide. PubMed.
- Leflunomide (DMARD) Pharmacology - Mechanism of Action, Adverse Effects and Cholestyramine. MEDtube.
- Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. ScienceDirect.
- Valdecoxib: Assessment of Cyclooxygenase-2 Potency and Selectivity.
- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI.
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. PMC.
- Isoxazole based compounds as selective COX‐2 inhibitors.
- Application Notes and Protocols for Isoxazole Deriv
- Isoxazole Derivatives as Regul
- Advances in isoxazole chemistry and their role in drug discovery. PMC.
- The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
- Isoxazole derivatives as anticancer agents. ChemicalBook.
- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
- Synthesis and evaluation of isoxazole derivatives of lapachol as inhibitors of pyruv
- Advances in isoxazole chemistry and their role in drug discovery. PubMed.
- Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Deriv
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
- A Brief Review on Isoxazole Derivatives as Antibacterial Agents.
- Potential activities of isoxazole deriv
- Isoxazole containing compounds with anticancer activities, and antioxidant agents (Rebamipide and Trolox).
- Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
- Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. NINGBO INNO PHARMCHEM CO.,LTD..
- The recent progress of isoxazole in medicinal chemistry. Bohrium.
- Recent development on COX-2 inhibitors as promising anti-inflamm
- New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evalu
- A review of isoxazole biological activity and present synthetic techniques.
- Review article: The pharmacological properties and clinical use of valdecoxib, a new cyclo-oxygenase-2-selective inhibitor. PubMed.
- Valdecoxib. Wikipedia.
- Valdecoxib: the rise and fall of a COX-2 inhibitor. Taylor & Francis Online.
- Isoxazole Derivatives as Regul
- Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. NINGBO INNO PHARMCHEM CO.,LTD..
- Positive alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor modulators have different impact on synaptic transmission in the thalamus and hippocampus. PubMed.
- Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. MDPI.
- The Molecular Pharmacology and Cell Biology of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid Receptors. PMC.
- AMPA. Wikipedia.
- The role of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in depression: central mediators of pathophysiology and antidepressant activity?. PubMed.
- Chemists Synthesize Compounds To Treat Neurodegener
Sources
- 1. benchchem.com [benchchem.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Review article: The pharmacological properties and clinical use of valdecoxib, a new cyclo-oxygenase-2-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Valdecoxib - Wikipedia [en.wikipedia.org]
- 11. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Leflunomide - Wikipedia [en.wikipedia.org]
- 14. medtube.net [medtube.net]
- 15. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Leflunomide? [synapse.patsnap.com]
- 17. espublisher.com [espublisher.com]
- 18. Potential activities of isoxazole derivatives [wisdomlib.org]
- 19. nbinno.com [nbinno.com]
- 20. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 24. AMPA - Wikipedia [en.wikipedia.org]
- 25. Positive alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor modulators have different impact on synaptic transmission in the thalamus and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The role of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in depression: central mediators of pathophysiology and antidepressant activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for synthesizing 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid
An Application Note and Detailed Protocol for the Synthesis of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division Subject: A Validated, Step-by-Step Protocol for the Gram-Scale Synthesis of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid
Abstract
This document provides a comprehensive, three-step protocol for the synthesis of 5-(4-isopropylphenyl)isoxazole-3-carboxylic acid, a heterocyclic compound of interest for pharmaceutical and agrochemical research. The isoxazole scaffold is a core structure in numerous medicinal products, valued for its diverse biological activities.[1][2] This protocol is designed for reliability and scalability, beginning with readily available commercial starting materials. The synthesis proceeds through a Claisen condensation to form a key β-ketoester intermediate, followed by a regioselective cyclocondensation with hydroxylamine, and concludes with ester hydrolysis to yield the target acid. Each step is detailed with mechanistic insights, safety protocols, and troubleshooting guidance to ensure successful replication and validation in a standard laboratory setting.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[3] This structural motif is a privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs such as the antirheumatic agent Leflunomide and the antibiotic Sulfamethoxazole.[1][2] The isoxazole ring's electronic properties and ability to participate in hydrogen bonding make it an effective pharmacophore for interacting with various biological targets.[3] The synthesis of novel isoxazole derivatives, such as the title compound, is a critical activity in the discovery of new therapeutic agents.
The protocol herein describes a robust and logical pathway to 5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid. The chosen synthetic strategy is based on the classical and highly reliable Claisen isoxazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.[1][4] This method provides a high degree of control over the final substitution pattern, making it ideal for generating specific, targeted analogs for screening libraries.
Overall Synthetic Scheme
The synthesis is performed in three distinct stages, starting from 4'-isopropylacetophenone and diethyl oxalate. The workflow is designed to be contiguous, with the product of each step being purified before use in the subsequent reaction.
Caption: Overall 3-Step Synthetic Workflow.
Materials and Reagents
Proper preparation and handling of all materials are critical for the success of the synthesis. All reagents should be of analytical grade or higher.
| Reagent | CAS No. | Formula | MW ( g/mol ) | Key Properties |
| 4'-Isopropylacetophenone | 645-13-6 | C₁₁H₁₄O | 162.23 | Liquid |
| Diethyl oxalate | 95-92-1 | C₆H₁₀O₄ | 146.14 | Liquid, Moisture-sensitive |
| Sodium | 7440-23-5 | Na | 22.99 | Solid, Highly reactive |
| Ethanol (Absolute) | 64-17-5 | C₂H₅OH | 46.07 | Liquid, Hygroscopic |
| Hydroxylamine HCl | 5470-11-1 | H₄ClNO | 69.49 | Solid, Hygroscopic |
| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | Solid, Caustic, Hygroscopic |
| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 | Liquid, Corrosive |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | Liquid, Flammable |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Liquid, Flammable |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Liquid, Flammable |
Experimental Protocol
Step 1: Synthesis of Ethyl 4-(4-isopropylphenyl)-2,4-dioxobutanoate (Intermediate 1)
This step involves a base-catalyzed Claisen condensation. Sodium ethoxide (NaOEt), prepared in situ from sodium metal and absolute ethanol, acts as the strong base required to deprotonate the α-carbon of the 4'-isopropylacetophenone, initiating the condensation with diethyl oxalate.
Procedure:
-
Set up a 500 mL three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer. Ensure all glassware is oven-dried.
-
Under a nitrogen atmosphere, add absolute ethanol (100 mL) to the flask.
-
Carefully add sodium metal (2.3 g, 0.1 mol) in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Once the sodium has fully dissolved and the solution has cooled to room temperature, add a solution of 4'-isopropylacetophenone (16.2 g, 0.1 mol) and diethyl oxalate (14.6 g, 0.1 mol) dropwise from the addition funnel over 30 minutes with vigorous stirring.
-
After the addition is complete, heat the mixture to reflux for 3 hours. The reaction mixture will turn into a thick, yellowish precipitate.
-
Cool the reaction to room temperature and then place it in an ice bath.
-
Slowly acidify the mixture by adding 2M HCl (aq) until the pH is ~4-5.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator. The crude product is a yellow oil or low-melting solid.
-
Purify the crude product by vacuum distillation or recrystallization from ethanol/water to yield Intermediate 1 .
Step 2: Synthesis of Ethyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate (Intermediate 2)
This is the key ring-forming step. The 1,3-dicarbonyl system of Intermediate 1 reacts with hydroxylamine in a cyclocondensation reaction to form the isoxazole ring.[4] The reaction is typically regioselective due to the differential reactivity of the two carbonyl groups (ketone vs. keto-ester).
Caption: Key steps in the cyclocondensation reaction.
Procedure:
-
In a 250 mL round-bottom flask, dissolve Intermediate 1 (0.05 mol) in ethanol (100 mL).
-
Add hydroxylamine hydrochloride (3.8 g, 0.055 mol) and sodium acetate (4.5 g, 0.055 mol) to the solution. Sodium acetate acts as a base to liberate free hydroxylamine.
-
Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water (100 mL) to the residue and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with water (1 x 50 mL) and brine (1 x 50 mL), and then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield pure Intermediate 2 .
Step 3: Synthesis of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid (Final Product)
The final step is a standard saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylic acid, followed by acidic workup to protonate the carboxylate salt.
Procedure:
-
Dissolve Intermediate 2 (0.04 mol) in a mixture of ethanol (50 mL) and water (25 mL) in a 250 mL round-bottom flask.
-
Add sodium hydroxide pellets (2.4 g, 0.06 mol) and heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture and remove the ethanol using a rotary evaporator.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl. A white precipitate will form.
-
Collect the precipitate by vacuum filtration and wash the solid thoroughly with cold water.
-
Dry the solid product in a vacuum oven at 50-60°C to yield the final product, 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid . Recrystallization from an appropriate solvent (e.g., ethanol/water or toluene) can be performed for further purification if necessary.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Low yield of β-ketoester. | Incomplete reaction of sodium. Moisture in reagents/glassware. Insufficient reflux time. | Ensure sodium fully dissolves. Use oven-dried glassware and absolute ethanol. Increase reflux time and monitor by TLC. |
| Step 2: Formation of isomeric products. | Lack of regioselectivity. | While this route favors the desired isomer, purification by column chromatography is essential to separate any minor regioisomers that may form.[1] |
| Step 3: Product does not precipitate upon acidification. | Product is soluble in the workup solvent. Insufficient acidification. | Extract the acidified aqueous layer with ethyl acetate or dichloromethane. Check the pH with indicator paper to ensure it is < 3. |
| Oily product obtained instead of solid. | Presence of impurities. Product may have a low melting point. | Purify via recrystallization or column chromatography. Attempt to triturate the oil with a non-polar solvent like hexanes to induce crystallization. |
Safety Precautions
-
Sodium Metal: Extremely reactive with water and alcohols. Handle under an inert atmosphere and away from moisture. The reaction with ethanol produces flammable hydrogen gas; ensure adequate ventilation and no nearby ignition sources.
-
Strong Acids & Bases (HCl, NaOH): Corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Organic Solvents (Ethanol, Diethyl Ether, etc.): Flammable. Work in a well-ventilated fume hood and away from open flames or sparks.
-
Hydroxylamine HCl: Can be corrosive and is a potential skin sensitizer. Avoid inhalation of dust and direct contact.
References
-
Nanobio Letters. (2024). Construction of Isoxazole ring: An Overview. [Link]
-
Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. [Link]
-
ResearchGate. (n.d.). Scheme 23. Cyclocondensation pathways for the synthesis of isoxazole.... [Link]
-
ResearchGate. (n.d.). Isoxazole synthesis 54 by consecutive three-component alkynylation–cyclocondensation sequence. [Link]
-
Pinto, D. C. G. A., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. [Link]
-
MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]
-
Nat. Volatiles & Essent. Oils. (2021). Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. [Link]
-
Scribd. (n.d.). Synthesis of 3-Hydroxyisoxazoles From jS-Ketoesters. [Link]
-
YouTube. (2019). synthesis of isoxazoles. [Link]
-
Oriental Journal of Chemistry. (n.d.). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Link]
-
Rasayan Journal of Chemistry. (2022). SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. [Link]
-
Der Pharma Chemica. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. [Link]
-
Wang, H., et al. (2013). Isopropyl 3-phenylisoxazole-5-carboxylate. Acta Crystallographica Section E. [Link]
-
Scholars Research Library. (2016). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]
Sources
Application Notes and Protocols: Utilizing 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid as a Selective COX-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. Two primary isoforms of this enzyme have been identified: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastrointestinal lining and aiding platelet aggregation.[1][2] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1][2][3] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting these COX enzymes.[4][5]
The development of selective COX-2 inhibitors has been a significant focus in drug discovery to mitigate the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1][6] Isoxazole derivatives have emerged as a promising class of compounds with selective COX-2 inhibitory activity.[7][8] This document provides detailed application notes and protocols for the use of a specific isoxazole derivative, 5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid, as a selective COX-2 inhibitor in preclinical research settings.
Mechanism of Action: Selective COX-2 Inhibition
The selective inhibition of COX-2 by compounds like 5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid is attributed to structural differences in the active sites of the two COX isoforms. The active site of COX-2 is larger and has a side pocket that is not present in COX-1.[1][5] This structural variance allows for the design of molecules that can specifically bind to and block the activity of COX-2, while having a minimal effect on COX-1.[1] The carboxylic acid and isopropylphenyl moieties of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid are hypothesized to play a crucial role in its binding affinity and selectivity for the COX-2 enzyme. By inhibiting COX-2, the compound effectively reduces the production of prostaglandins that mediate pain and inflammation.[4][9]
Caption: Selective inhibition of the COX-2 pathway.
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid for both COX-1 and COX-2 enzymes. This allows for the quantification of its inhibitory potency and selectivity.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme cofactor
-
Assay buffer (e.g., Tris-HCl)
-
5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid
-
Positive controls (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
DMSO (for dissolving compounds)
-
96-well microplates
-
Plate reader (for colorimetric or fluorometric detection)
-
Prostaglandin E2 (PGE2) EIA kit (or other suitable detection method)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound and positive controls in DMSO.
-
Prepare working solutions by serially diluting the stock solutions in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Prepare the COX-1 and COX-2 enzymes in assay buffer containing the heme cofactor.
-
-
Assay Setup:
-
Add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the wells of a 96-well plate.[2]
-
Add the various concentrations of the test compound, positive controls, or vehicle (DMSO) to the appropriate wells.[2]
-
Include wells for 100% initial enzyme activity (no inhibitor) and background (inactive enzyme).
-
-
Inhibitor Incubation:
-
Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[2]
-
-
Reaction Initiation and Incubation:
-
Reaction Termination and Detection:
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value.
-
The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
-
Caption: Workflow for the in vitro COX inhibition assay.
Cell-Based COX-2 Activity Assay
This protocol outlines a cell-based assay to evaluate the inhibitory effect of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid on COX-2 activity in a more physiologically relevant environment. This assay typically uses cells that can be stimulated to express COX-2, such as macrophages.[11]
Materials:
-
Cell line capable of inducible COX-2 expression (e.g., RAW 264.7 murine macrophages)
-
Cell culture medium (e.g., DMEM) and supplements (e.g., FBS, antibiotics)
-
Lipopolysaccharide (LPS) to induce COX-2 expression
-
5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid
-
Positive control (e.g., Celecoxib)
-
DMSO
-
96-well cell culture plates
-
PGE2 EIA kit
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
The next day, replace the medium with fresh medium containing various concentrations of the test compound or positive control.
-
-
COX-2 Induction:
-
Stimulate the cells with an inflammatory agent like LPS to induce COX-2 expression.[11]
-
Include control wells with unstimulated cells and stimulated cells with vehicle (DMSO).
-
-
Incubation:
-
Incubate the cells for a sufficient period to allow for COX-2 expression and subsequent PGE2 production (e.g., 18-24 hours).
-
-
Supernatant Collection:
-
After incubation, carefully collect the cell culture supernatant from each well.
-
-
PGE2 Measurement:
-
Measure the concentration of PGE2 in the collected supernatants using a competitive ELISA kit.[11] The amount of PGE2 produced is indicative of COX-2 activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound compared to the stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Anti-Inflammatory Activity Assessment
This protocol provides a general framework for evaluating the anti-inflammatory efficacy of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid in a rodent model of inflammation, such as the carrageenan-induced paw edema model.
Materials:
-
Rodents (e.g., Wistar rats or Swiss albino mice)
-
5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin or Celecoxib)
-
Carrageenan solution (1% w/v in saline)
-
Pletysmometer or digital calipers to measure paw volume/thickness
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the animals to the laboratory conditions for at least one week.
-
Divide the animals into groups: vehicle control, positive control, and different dose groups of the test compound.
-
-
Drug Administration:
-
Administer the test compound, positive control, or vehicle to the respective groups via an appropriate route (e.g., oral gavage).
-
-
Induction of Inflammation:
-
After a specific time post-drug administration (e.g., 1 hour), induce inflammation by injecting a small volume of carrageenan solution into the sub-plantar region of one of the hind paws.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness of the carrageenan-injected paw at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema for each treatment group at each time point compared to the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.
-
Data Presentation
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid | >100 | 0.5 | >200 |
| Celecoxib (Positive Control) | 15 | 0.04 | 375 |
| SC-560 (Positive Control) | 0.009 | 6.3 | 0.0014 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Pharmacokinetic Considerations
The pharmacokinetic profile of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid, including its absorption, distribution, metabolism, and excretion (ADME), is a critical factor in its overall efficacy and safety.[12] Isoxazole derivatives can undergo various metabolic transformations, and understanding these pathways is essential for predicting their in vivo behavior.[13] The acidic nature of the carboxylic acid group may influence its distribution to inflamed tissues.[12]
Conclusion
5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid represents a promising scaffold for the development of selective COX-2 inhibitors. The protocols outlined in this document provide a comprehensive framework for researchers to evaluate its in vitro and in vivo activity. By following these methodologies, scientists can obtain reliable and reproducible data to further characterize the therapeutic potential of this and related compounds.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]
-
Celebrex (Celecoxib) Pharmacology. (2018, August 23). News-Medical.Net. Retrieved from [Link]
-
Celecoxib. (2023, November 25). In Wikipedia. Retrieved from [Link]
-
What is the mechanism of Celecoxib? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
-
Celecoxib: Mechanism of Action & Structure. (n.d.). Study.com. Retrieved from [Link]
- An Activity-based Sensing Approach for the Detection of Cyclooxygenase-2 in Live Cells. (2020).
- In Vivo Assays for COX-2. (2002). In Methods in Molecular Biology (Vol. 194, pp. 243-250). Humana Press.
-
COX2 Inhibitor Screening Assay Kit COX2 82210. (n.d.). BPS Bioscience. Retrieved from [Link]
- Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2013). Letters in Drug Design & Discovery, 10(7), 644-650.
- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Future Journal of Pharmaceutical Sciences, 9(1), 59.
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2011). Current Protocols in Pharmacology, Chapter 2, Unit 2.8.
- Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022). Journal of Biomolecular Structure & Dynamics, 41(19), 9789-9803.
- In Vivo Brain Imaging, Biodistribution, and Radiation Dosimetry Estimation of [C]Celecoxib, a COX-2 PET Ligand, in Nonhuman Primates. (2015). Molecular Imaging, 14, 1-8.
- Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. (1998). British Journal of Pharmacology, 124(4), 751-756.
- Discovery of new COX-2 inhibitors with promising anti-inflammatory activity in vivo. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2162511.
- Pharmacokinetic and pharmacodynamic aspects of the ideal COX-2 inhibitor: a pharmacologist's perspective. (2002).
- Pharmacokinetics, Tissue Distribution, Metabolism and Excretion of a Novel COX-2 Inhibitor, Vitacoxib, in Rats. (2021). Frontiers in Pharmacology, 12, 730678.
- Identification of Potential COX-2 Inhibitors for the Treatment of Inflammatory Diseases Using Molecular Modeling Approaches. (2022). International Journal of Molecular Sciences, 23(19), 11215.
- Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010). Bioorganic & Medicinal Chemistry, 18(13), 4748-4755.
- Isopropyl 3-phenylisoxazole-5-carboxylate. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o733.
- Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2 S,3 S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (2022). Molecules, 27(13), 4068.
- Discovery of new class of methoxy carrying isoxazole derivatives as COX-II inhibitors: Investigation of a detailed molecular dynamics study. (2018). Journal of Molecular Structure, 1157, 19-28.
- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2022).
- Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. (2022). RSC Medicinal Chemistry, 13(8), 919-943.
- N-[[(5-methyl-3-phenylisoxazol-4-yl)-phenyl]sulfonyl]propanamide, sodium salt, parecoxib sodium: A potent and selective inhibitor of COX-2 for parenteral administration. (2000). Journal of Medicinal Chemistry, 43(9), 1661-1663.
- Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. (2023).
- Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. (2023). Journal of Organic and Pharmaceutical Chemistry, 21(3), 5-13.
Sources
- 1. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Celecoxib: Mechanism of Action & Structure | Study.com [study.com]
- 5. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Assays for COX-2 | Springer Nature Experiments [experiments.springernature.com]
- 7. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of new class of methoxy carrying isoxazole derivatives as COX-II inhibitors: Investigation of a detailed molecular dynamics study - Amrita Vishwa Vidyapeetham [amrita.edu]
- 9. news-medical.net [news-medical.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. clinexprheumatol.org [clinexprheumatol.org]
- 13. Frontiers | Pharmacokinetics, Tissue Distribution, Metabolism and Excretion of a Novel COX-2 Inhibitor, Vitacoxib, in Rats [frontiersin.org]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid
Introduction: The Rationale for Cytotoxicity Profiling of Novel Isoxazole Derivatives
The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to a wide array of pharmacologically active compounds.[1][2][3] Derivatives of isoxazole have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The compound of interest, 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid, belongs to this versatile class. Its structural features suggest a potential for biological activity, making a thorough evaluation of its cytotoxic profile a critical step in the early stages of drug discovery and development.[4][5]
The evaluation of a novel chemical entity's effect on cell viability and proliferation is a foundational component of preclinical assessment.[6][7][8] In vitro cytotoxicity assays serve as a rapid and cost-effective primary screen to determine the concentration-dependent toxic effects of a compound on cultured cells.[6][8] This information is paramount for identifying promising therapeutic candidates, elucidating potential mechanisms of action, and establishing a preliminary therapeutic window.[8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to assess the in vitro cytotoxicity of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid. We will detail the principles and protocols for a tiered approach, beginning with general metabolic health and membrane integrity assays, and progressing to more specific assays to dissect the mode of cell death.
Tier 1: Primary Cytotoxicity Screening
The initial assessment of cytotoxicity aims to determine the concentration of the test compound that imparts a toxic effect on a cell population. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that reduces a biological response by 50%.[6]
MTT Assay: Assessing Metabolic Activity
The MTT assay is a colorimetric assay that provides an indication of cellular metabolic activity, which in turn can be an indicator of cell viability, proliferation, and cytotoxicity. The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Protocol: MTT Assay [9][10][11]
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and an untreated control.
-
Cell Treatment: Remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions. Incubate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
| Cell Line | Compound | Exposure Time (h) | IC50 (µM) [Hypothetical] |
| MCF-7 (Breast Cancer) | 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid | 48 | 25.5 ± 2.1 |
| A549 (Lung Cancer) | 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid | 48 | 42.8 ± 3.5 |
| HEK293 (Normal Kidney) | 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid | 48 | > 100 |
LDH Release Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[12][13] LDH is a stable enzyme present in the cytosol of many cell types that is rapidly released into the culture medium upon loss of membrane integrity, a hallmark of necrosis.[13]
Experimental Workflow: LDH Release Assay
Caption: Workflow for the LDH release cytotoxicity assay.
Protocol: LDH Release Assay [12][14][15][16]
-
Cell Seeding and Treatment: Seed and treat cells with 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid as described for the MTT assay.
-
Controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., Triton X-100).[15]
-
Vehicle control: Cells treated with the solvent used for the test compound.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate and cofactor) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Add a stop solution and measure the absorbance at approximately 490 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Tier 2: Mechanistic Cytotoxicity Assays
If significant cytotoxicity is observed in the primary screens, the next logical step is to investigate the mechanism of cell death. The two major modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
Annexin V/Propidium Iodide (PI) Staining: Differentiating Apoptosis and Necrosis
This flow cytometry-based assay is a cornerstone for apoptosis detection. In early apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[17][18] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells.[17] Propidium iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with intact membranes. Therefore, it can differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[19]
Experimental Workflow: Annexin V/PI Staining
Caption: Workflow for Annexin V and Propidium Iodide staining.
Protocol: Annexin V/PI Staining [17][18][19]
-
Cell Treatment: Treat cells with 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid at concentrations around the determined IC50 for an appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry: Add 1X binding buffer to each tube and analyze the samples by flow cytometry as soon as possible.[17]
Caspase-3/7 Activity Assay: Detecting Executioner Caspase Activation
Caspases are a family of cysteine proteases that play a crucial role in the execution of apoptosis.[20] Caspase-3 and Caspase-7 are key executioner caspases that, once activated, cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[20] This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7, leading to the generation of a luminescent signal.[21][22]
Experimental Workflow: Caspase-3/7 Assay
Caption: Workflow for the Caspase-Glo® 3/7 assay.
Protocol: Caspase-3/7 Activity Assay [20][21][22][23][24]
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound as previously described.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[21][22]
-
Assay Procedure: Add the Caspase-Glo® 3/7 Reagent directly to the wells containing the cells.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity present.[22]
Conclusion and Future Directions
The suite of assays described in these application notes provides a robust framework for the initial cytotoxic characterization of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid. By employing a tiered approach, researchers can efficiently determine the compound's cytotoxic potential and gain valuable insights into its mechanism of action. Positive results from these in vitro studies would warrant further investigation into more specific molecular targets and signaling pathways, ultimately guiding the progression of this compound through the drug discovery pipeline.
References
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
ResearchGate. MTT Proliferation Assay Protocol. [Link]
-
University of Virginia. The Annexin V Apoptosis Assay. [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. A review of isoxazole biological activity and present synthetic techniques. [Link]
-
National Center for Biotechnology Information. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. [Link]
-
Protocols.io. LDH cytotoxicity assay. [Link]
-
Protocols.io. Caspase 3/7 Activity. [Link]
-
ResearchGate. Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. [Link]
-
National Center for Biotechnology Information. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]
-
Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. [Link]
-
Cell Biologics Inc. LDH Assay. [Link]
-
The Collaborative on Health and the Environment. Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. [Link]
-
International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
Abbkine. Technical Manual Caspase 3/7 Activity Assay Kit. [Link]
-
ResearchGate. Effects of synthetic isoxazole derivatives on apoptosis of T98G cells. [Link]
-
National Center for Biotechnology Information. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. [Link]
-
National Center for Biotechnology Information. Isopropyl 3-phenylisoxazole-5-carboxylate. [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. A review of isoxazole biological activity and present synthetic techniques. [Link]
-
Zanco Journal of Medical Sciences. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. [Link]
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpca.org [ijpca.org]
- 4. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cellbiologics.com [cellbiologics.com]
- 17. kumc.edu [kumc.edu]
- 18. bosterbio.com [bosterbio.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 22. promega.com [promega.com]
- 23. Caspase 3/7 Activity [protocols.io]
- 24. assaygenie.com [assaygenie.com]
Application Notes & Protocols: High-Throughput Screening of Isoxazole Derivative Libraries
Introduction: The Significance of Isoxazoles in Modern Drug Discovery
The isoxazole motif, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged structure" in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its role as a cornerstone for the development of novel therapeutics.[3][4][5] Isoxazole derivatives have demonstrated an impressively broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3][4][5] The versatility of modern synthetic chemistry allows for the creation of vast and diverse isoxazole derivative libraries, which serve as a rich resource for identifying novel hit compounds against a multitude of biological targets.[3][4][5]
High-Throughput Screening (HTS) is an indispensable technology that enables the rapid evaluation of these large chemical libraries to identify compounds that modulate a specific biological target or pathway.[6][7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and analysis of HTS campaigns for isoxazole derivative libraries. It emphasizes the scientific rationale behind protocol choices, robust data analysis, and rigorous hit validation to ensure the identification of high-quality, actionable starting points for drug discovery programs.
The HTS Workflow: A Strategic Overview
A successful HTS campaign is a multi-stage process that requires careful planning and execution, moving from a large number of compounds to a small, validated set of hits. The workflow is designed to maximize efficiency and minimize the rate of false positives and false negatives.
Caption: General workflow for a high-throughput screening campaign.
Assay Development and Optimization: The Foundation of a Successful Screen
The quality of an HTS campaign is fundamentally dependent on the robustness of the assay.[9] The goal of assay development is to create a reliable, reproducible, and scalable method to measure the activity of a biological target.
Choosing the Right Assay Format
The selection of an assay format depends on the target class. Since isoxazole derivatives are frequently investigated as kinase inhibitors, we will use a kinase assay as a primary example.[10] Fluorescence-based methods are predominant in HTS due to their sensitivity, homogeneity ("mix-and-read"), and amenability to automation.[10]
Commonly Used Kinase Assay Formats:
-
Fluorescence Polarization (FP): Measures the change in the rotational speed of a fluorescently labeled peptide substrate upon phosphorylation. Ideal for its simplicity and homogeneous format.[11][12]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A highly sensitive method that uses a lanthanide donor and a fluorescent acceptor to measure substrate phosphorylation, minimizing interference from library compounds.[13]
-
ADP Detection Assays: Universal assays that quantify the production of ADP, a common product of all kinase reactions.[10]
For this protocol, we will focus on a Fluorescence Polarization (FP)-based assay , a cost-effective and robust choice for primary screening.[12]
Caption: Principle of a Fluorescence Polarization (FP) kinase assay.
Protocol: Assay Miniaturization and Optimization
The assay must be miniaturized for use in 384- or 1536-well plates to conserve reagents and accommodate large libraries.[14][15][16]
Objective: To determine optimal reagent concentrations (enzyme, substrate, ATP) and reaction conditions that yield a robust and reproducible signal.
Step-by-Step Protocol:
-
Plate Selection: Use low-volume, black, 384-well microplates to minimize background fluorescence and light scatter.
-
Reagent Titration:
-
Enzyme Titration: Perform a matrix titration of the kinase enzyme against a fixed, excess concentration of the fluorescent peptide substrate and ATP. Aim for the lowest enzyme concentration that gives a robust signal (typically 50-80% of maximal activity) to increase sensitivity to inhibitors.
-
Substrate Titration: Determine the Michaelis-Menten constant (Km) for the peptide substrate. For competitive inhibitor screens, use a substrate concentration at or below the Km value.
-
-
DMSO Tolerance: HTS compounds are typically stored in 100% DMSO.[16] Test the assay's performance at various final DMSO concentrations (e.g., 0.1% to 2%). Select the highest concentration that does not significantly affect assay performance (typically ≤1%).[14]
-
Signal Stability: Incubate the final reaction mixture and measure the signal at various time points (e.g., 30, 60, 90, 120 minutes) to determine the time window during which the signal is stable and suitable for plate reading.
-
Z'-Factor Validation: The final step is to perform a validation run using optimized conditions to assess assay quality using the Z'-factor.[14][15]
Statistical Validation: The Z'-Factor
The Z'-factor is a statistical parameter used to quantify the quality and robustness of an HTS assay.[17][18] It reflects the dynamic range of the signal and the data variation.[18]
Formula: Z' = 1 - ( (3σ_p + 3σ_n) / |μ_p - μ_n| )
-
μ_p and σ_p: Mean and standard deviation of the positive control (e.g., no inhibition, high signal).
-
μ_n and σ_n: Mean and standard deviation of the negative control (e.g., full inhibition, low signal).
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | Clear separation between positive and negative controls. Ideal for HTS.[14][15][17][19] |
| 0 to 0.5 | Marginal | Assay may be acceptable but could have a higher false-hit rate.[17] |
| < 0 | Unacceptable | Signal window is too small or variation is too high. Not suitable for screening.[17] |
A pilot screen of a small subset of the library (~2,000 compounds) is recommended to ensure the Z'-factor remains above 0.5 under real screening conditions before proceeding to the full library screen.[14]
High-Throughput Screening Protocol: Primary Screen
Objective: To screen the entire isoxazole derivative library at a single concentration to identify initial "hits."
Materials:
-
Isoxazole library plates (e.g., 10 mM in 100% DMSO).
-
Optimized assay reagents (kinase, fluorescent substrate, ATP, binding partner).
-
Assay buffer.
-
Positive control (e.g., a known potent inhibitor).
-
Negative control (DMSO vehicle).
-
Automated liquid handling systems (e.g., acoustic dispenser, multi-channel pipettor).
-
Plate reader capable of FP detection.
Step-by-Step Protocol (384-well format):
-
Compound Plating: Using an acoustic dispenser, transfer a small volume (e.g., 50 nL) of each isoxazole derivative from the library plates to the assay plates. This results in a final compound concentration of 10 µM in a 50 µL assay volume with 0.1% DMSO.
-
Control Allocation: Dedicate specific columns of each plate for controls. For example, columns 1 and 2 for negative controls (DMSO only) and columns 23 and 24 for positive controls (known inhibitor).
-
Reagent Addition 1 (Kinase Reaction): Add the kinase enzyme and fluorescent peptide substrate mixture to all wells.
-
Incubation 1: Briefly centrifuge the plates and incubate for 15 minutes at room temperature to allow compounds to interact with the enzyme.
-
Reaction Initiation: Add ATP to all wells to start the kinase reaction.
-
Incubation 2: Incubate the plates for the predetermined optimal time (e.g., 60 minutes) at room temperature.
-
Reaction Termination & Detection: Add the binding partner solution, which stops the reaction and initiates the detection signal.
-
Final Incubation: Incubate for 30-60 minutes to allow for signal stabilization.
-
Data Acquisition: Read the plates on an FP-capable plate reader.
Data Analysis and Hit Identification
Raw HTS data must be normalized to account for plate-to-plate and day-to-day variability.
Data Normalization: Activity is often expressed as percent inhibition, calculated relative to the on-plate controls: % Inhibition = 100 * ( (Signal_compound - μ_negative) / (μ_positive - μ_negative) )
Hit Selection: A common method for hit selection is to set a threshold based on the standard deviation (SD) of the sample population. A typical hit threshold is mean % inhibition + 3*SD . Compounds exceeding this threshold are considered primary hits.
Example Data Table:
| Compound ID | Raw FP Signal (mP) | % Inhibition | Hit (Threshold > 45%) |
| Cmpd-101 | 235 | 8.5% | No |
| Cmpd-102 | 152 | 58.2% | Yes |
| Cmpd-103 | 241 | 5.1% | No |
| Cmpd-104 | 128 | 74.3% | Yes |
Hit Confirmation and Validation: Eliminating False Positives
A high percentage of primary hits are often false positives.[20] A rigorous validation workflow is critical to focus resources on genuine hits.[20]
Caption: Decision workflow for hit validation and progression.
Hit Confirmation
Re-test the primary hits from freshly prepared or sourced compound samples to eliminate hits that were due to plating errors or compound degradation.
Dose-Response Analysis
Test confirmed hits across a range of concentrations (e.g., 8-10 points) to generate a dose-response curve and determine the IC50 (half-maximal inhibitory concentration). This step confirms potency and demonstrates a specific, titratable effect.
Orthogonal and Counter-Screening
This is the most critical phase for eliminating artifacts.[20]
-
Orthogonal Assays: Confirm the activity of hits in a secondary assay that uses a different detection technology (e.g., re-testing FP hits in a luminescence-based ADP detection assay).[20] This helps eliminate compounds that interfere with the primary assay's detection method (e.g., fluorescent compounds).[21][22]
-
Counter-Screens:
-
Promiscuity/PAINS: Test hits against unrelated targets to identify promiscuous inhibitors or Pan-Assay Interference Compounds (PAINS).[20]
-
Assay Interference: Run the assay without the target enzyme to identify compounds that directly interfere with the assay signal.
-
Preliminary Structure-Activity Relationship (SAR)
Analyze the structure of validated hits.[14] Clustering hits by chemical similarity can provide early insights into the SAR, increasing confidence in a particular chemical series and guiding initial optimization efforts.[20]
References
- 1. ijariit.com [ijariit.com]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. Overview of high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. search.shanghai.library.nyu.edu [search.shanghai.library.nyu.edu]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 15. dovepress.com [dovepress.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 18. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cpcscientific.com [cpcscientific.com]
Analytical methods for the quantification of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid in biological samples
Abstract
This document provides a comprehensive guide with detailed protocols for the quantification of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid in human plasma. Recognizing the growing interest in isoxazole derivatives in pharmaceutical development for their diverse biological activities, robust and reliable analytical methods are paramount for preclinical and clinical studies.[1][2][3][4][5] This guide presents two validated analytical approaches: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method suitable for routine analysis and a highly sensitive and selective Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for applications requiring lower detection limits. The protocols herein are grounded in established principles of bioanalysis and adhere to regulatory expectations for method validation as outlined by the FDA and ICH.[6][7][8][9]
Introduction: The Rationale for Precise Quantification
5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid is a heterocyclic compound featuring an isoxazole core, a structure known for its presence in a wide array of pharmacologically active agents.[3][4][5] The carboxylic acid moiety suggests potential interactions with various biological targets and influences the compound's pharmacokinetic profile. Accurate measurement of its concentration in biological matrices such as plasma is a critical step in drug discovery and development. It provides essential data for pharmacokinetic modeling, dose-response relationship assessment, and overall safety and efficacy evaluation.
The challenge in bioanalysis lies in accurately quantifying a target analyte within a complex biological matrix like plasma, which is abundant in proteins, lipids, and other endogenous components that can interfere with the analysis.[10][11][12] Therefore, the methods presented here emphasize rigorous sample preparation to minimize matrix effects and are validated to ensure data integrity.
Sample Preparation: The Foundation of Accurate Analysis
Effective sample preparation is crucial to remove interfering matrix components and concentrate the analyte of interest.[13][14] We present two common and effective techniques: Protein Precipitation for its simplicity and speed, and Solid-Phase Extraction for superior sample cleanup.
Protein Precipitation (PPT)
This method utilizes an organic solvent to denature and precipitate plasma proteins, a straightforward approach for initial sample cleanup.[15][16][17] Acetonitrile is often preferred as it typically yields cleaner extracts compared to methanol.[16]
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (IS).
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.[16]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
Solid-Phase Extraction (SPE)
SPE provides a more selective and thorough sample cleanup, reducing matrix effects and improving assay sensitivity.[18][19] A mixed-mode anion exchange SPE is proposed here to leverage both the hydrophobic nature of the phenyl-isoxazole core and the negative charge of the carboxylic acid group for enhanced selectivity.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.
-
Equilibration: Pass 1 mL of 2% formic acid in water through the cartridge.
-
Loading: Load the pre-treated plasma sample (100 µL plasma diluted with 400 µL of 2% formic acid).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences, followed by 1 mL of hexane to remove lipids.
-
Elution: Elute the analyte and IS with 1 mL of 5% formic acid in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the mobile phase.
Analytical Methodologies
Two distinct methods are provided to offer flexibility based on the required sensitivity and available instrumentation.
Method 1: HPLC with UV Detection
This method is robust for samples with expected concentrations in the mid-ng/mL to µg/mL range. The presence of the aromatic ring and the isoxazole moiety provides a chromophore suitable for UV detection.[20]
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient) |
| Gradient | 30% to 90% Acetonitrile over 8 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 10 µL |
| UV Detector | Diode Array Detector (DAD) |
| Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
Rationale: A C18 column is a standard choice for retaining non-polar to moderately polar compounds. The acidic mobile phase (0.1% Formic Acid) ensures the carboxylic acid group is protonated, leading to better retention and sharper peak shapes on a reverse-phase column.[21][22]
Method 2: LC-MS/MS
For high sensitivity and selectivity, LC-MS/MS is the gold standard in bioanalysis.[23][24][25] This method is capable of achieving quantification limits in the low pg/mL to ng/mL range.
| Parameter | Specification |
| LC System | Shimadzu Nexera X2 or equivalent |
| MS System | SCIEX Triple Quad 6500+ or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 45°C |
| Injection Vol. | 5 µL |
| Ionization | Electrospray Ionization (ESI), Negative Mode |
Rationale: ESI in negative mode is ideal for analytes with acidic protons, such as carboxylic acids, as it facilitates deprotonation to form [M-H]⁻ ions.[25][26] The use of a smaller particle size column (1.8 µm) allows for faster analysis times and improved chromatographic efficiency.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
| Analyte | m/z 244.1 | m/z 200.1 | -20 |
| IS | m/z 248.1 | m/z 204.1 | -20 |
(Note: These values are hypothetical and would need to be optimized during method development. The precursor ion corresponds to [M-H]⁻, and the product ion could correspond to the loss of CO₂.)
Method Validation
All bioanalytical methods must be validated to ensure their reliability.[6][8][9] The validation should be performed according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline.[6][7][9]
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Selectivity | Differentiate analyte from endogenous components. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Linearity | Establish the concentration range of reliable quantification. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Closeness of measured value to the true value. | Mean concentration within ±15% of nominal (±20% at LLOQ). |
| Precision | Repeatability of measurements. | Coefficient of variation (CV) ≤15% (≤20% at LLOQ). |
| Recovery | Efficiency of the extraction process. | Consistent, precise, and reproducible. |
| Matrix Effect | Impact of matrix components on ionization. | CV of IS-normalized matrix factor should be ≤15%. |
| Stability | Analyte stability under various conditions. | Mean concentration within ±15% of nominal. |
Data Presentation
Table 1: Hypothetical Linearity Data (LC-MS/MS)
| Nominal Conc. (ng/mL) | Calculated Conc. (Mean, n=3) | Accuracy (%) |
| 0.1 (LLOQ) | 0.105 | 105.0 |
| 0.5 | 0.485 | 97.0 |
| 5 | 5.15 | 103.0 |
| 50 | 48.9 | 97.8 |
| 100 (ULOQ) | 102.1 | 102.1 |
Table 2: Hypothetical Accuracy and Precision Data (LC-MS/MS)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (n=5) | Accuracy (%) | Precision (CV%) |
| LLOQ | 0.1 | 0.108 | 108.0 | 8.5 |
| Low QC | 0.3 | 0.291 | 97.0 | 6.2 |
| Mid QC | 4 | 4.12 | 103.0 | 4.1 |
| High QC | 80 | 78.9 | 98.6 | 3.5 |
Visualized Workflows
Caption: General workflow for sample preparation via protein precipitation and subsequent LC-MS/MS analysis.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the quantitative analysis of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid in human plasma. The choice between the HPLC-UV and LC-MS/MS methods will depend on the specific requirements for sensitivity and throughput. Adherence to the outlined sample preparation and method validation protocols is essential for generating high-quality, reliable data to support drug development programs.
References
- Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. LCGC International.
- Protein Precipitation Method. Phenomenex.
- Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.
- An Introduction to Solid Phase Extraction (SPE). Bio-Analysis Centre.
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. FDA.
- Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. PubMed.
- A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS. NIH.
- Application Notes and Protocols for Plasma Protein Precipitation. Benchchem.
- Bioanalytical Method Validation. U.S. Food and Drug Administration.
- Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Bioanalysis Zone.
- SPE Method Development for Pharmaceutical Bioanalysis. Sigma-Aldrich.
- Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov.
- M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.
- How Solid-Phase Extraction Affects Challenges in Bioanalysis. American Laboratory.
- Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. Technology Networks.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
- Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. ResearchGate.
- Protein Precipitation Plates. Thermo Fisher Scientific.
- HT-Sample Preparation Techniques for Bioanalysis. Wiley Analytical Science.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
- Practical tips on preparing plasma samples for drug analysis using SPME. ResearchGate.
- A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. PubMed.
- Sensitive Quantification of Carboxylic Acids in Biological Matrices using HPLC with Fluorescence Detection. Benchchem.
- Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Waters Corporation.
- Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. NIH.
- Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis. Unacademy.
- Sample Preparation for Bioanalytical and Pharmaceutical Analysis. ACS Publications.
- Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube.
- Pharmaceuticals in Food and Water: Monitoring, Analytical Methods of Detection and Quantification, and Removal Strategies. MDPI.
- Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex.
- Liquid–liquid extraction. Wikipedia.
- Mass Spectrometry analysis of Small molecules. SlideShare.
- Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review.
- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC.
- A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Semantic Scholar.
- 5-(4-Methylphenyl)isoxazole-3-carboxylic acid. Chem-Impex.
- 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI.
- Biological Evaluation of Newly Synthesized Isoxazole Derivatives. iMedPub LTD.
- Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Journal of the Turkish Chemical Society, Section A: Chemistry.
- GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. IJBPAS.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
- Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives. ResearchGate.
- The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. NIH.
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH.
- Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate.
Sources
- 1. imedpub.com [imedpub.com]
- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 3. ijbpas.com [ijbpas.com]
- 4. researchgate.net [researchgate.net]
- 5. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. moh.gov.bw [moh.gov.bw]
- 9. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 16. benchchem.com [benchchem.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. b-ac.co.uk [b-ac.co.uk]
- 19. bioanalysis-zone.com [bioanalysis-zone.com]
- 20. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chromatographytoday.com [chromatographytoday.com]
- 24. drugtargetreview.com [drugtargetreview.com]
- 25. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. uab.edu [uab.edu]
Application Notes and Protocols: A Guide to the In Vivo Preclinical Evaluation of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid
Introduction: Unveiling the Therapeutic Potential of a Novel Isoxazole Derivative
The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid is a novel investigational compound. While specific in vivo data for this molecule is not yet publicly available, its structural similarity to other bioactive isoxazoles suggests a strong potential for therapeutic efficacy, particularly in the domains of inflammation and pain.[1][2]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of initial in vivo studies for 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid. As a Senior Application Scientist, the following protocols and application notes are synthesized from established best practices in preclinical drug development to provide a robust framework for the initial in vivo characterization of this promising compound. We will explore the critical steps for evaluating its efficacy, understanding its pharmacokinetic and pharmacodynamic profile, and establishing a preliminary safety assessment. The overarching goal is to generate a foundational data package to support further development and potential IND-enabling studies.
Ethical Considerations in Animal Research: The 3Rs Principle
All in vivo studies must be conducted in strict adherence to ethical guidelines and regulations. The principles of the 3Rs—Replacement, Reduction, and Refinement—should be the guiding framework for all experimental designs.[5][6][7]
-
Replacement: Actively seek and use non-animal methods where possible.[5]
-
Reduction: Minimize the number of animals used while ensuring statistically significant results.[5]
-
Refinement: Optimize experimental procedures to minimize animal pain and distress.[5]
All protocols described herein must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee before initiation.[5]
Part 1: Efficacy Assessment in Models of Inflammation and Pain
Given the known properties of related isoxazole compounds, the initial efficacy studies for 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid should focus on well-established models of inflammation and pain.[8][9][10][11]
Acute Inflammatory Pain Model: Carrageenan-Induced Paw Edema
This widely used model is excellent for initial screening of compounds with potential anti-inflammatory and analgesic effects.[8][10]
Protocol:
-
Animal Model: Male Sprague-Dawley rats (180-220 g).
-
Acclimatization: House animals in standard conditions for at least 7 days before the experiment.
-
Grouping: Randomly assign animals to the following groups (n=8 per group):
-
Vehicle control (e.g., 0.5% carboxymethylcellulose in saline)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid (Dose 1, e.g., 10 mg/kg)
-
5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid (Dose 2, e.g., 30 mg/kg)
-
5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid (Dose 3, e.g., 100 mg/kg)
-
-
Dosing: Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% λ-carrageenan in saline into the sub-plantar surface of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at baseline (0 hr) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Pain Assessment (Hyperalgesia): Measure paw withdrawal latency to a thermal stimulus (e.g., Hargreaves test) at the same time points.[8]
-
Data Analysis: Calculate the percentage inhibition of edema and the increase in paw withdrawal latency compared to the vehicle control group.
Expected Outcomes and Interpretation:
A dose-dependent reduction in paw edema and an increase in paw withdrawal latency compared to the vehicle group would indicate potent anti-inflammatory and analgesic activity. The efficacy can be benchmarked against the positive control, Indomethacin.
Chronic Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)-Induced Arthritis
This model mimics some aspects of chronic inflammatory conditions like rheumatoid arthritis and is suitable for evaluating the sustained effects of the test compound.[9][10]
Protocol:
-
Animal Model: Female Lewis rats (150-180 g).
-
Induction of Arthritis: Inject 0.1 mL of CFA into the sub-plantar surface of the right hind paw.
-
Treatment Protocol: Begin dosing with 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid (at doses determined from the acute study) on day 7 post-CFA injection and continue daily for 14 days. Include vehicle and positive control (e.g., Methotrexate, 2 mg/kg, weekly) groups.
-
Efficacy Readouts:
-
Paw Volume: Measure paw volume twice weekly.
-
Arthritis Score: Visually score the severity of arthritis (0-4 scale) twice weekly.
-
Mechanical Allodynia: Assess paw withdrawal threshold using von Frey filaments.
-
Thermal Hyperalgesia: Measure paw withdrawal latency using the Hargreaves test.
-
-
Terminal Procedures (Day 21):
-
Collect blood for cytokine analysis (e.g., TNF-α, IL-6).
-
Harvest paws for histological analysis of joint inflammation and damage.
-
Expected Outcomes and Interpretation:
Sustained reduction in paw volume, arthritis score, and pain behaviors (allodynia and hyperalgesia) would suggest the therapeutic potential of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid in chronic inflammatory conditions. Histological and biomarker data will provide mechanistic insights.
Part 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for interpreting efficacy data and designing appropriate dosing regimens.[12][13][14][15]
Pharmacokinetic (PK) Study
Protocol:
-
Animal Model: Male Sprague-Dawley rats (200-250 g), cannulated (jugular vein) for serial blood sampling.
-
Dosing:
-
Intravenous (i.v.): Administer a single bolus dose (e.g., 2 mg/kg) to determine clearance and volume of distribution.
-
Oral (p.o.): Administer a single oral gavage dose (e.g., 20 mg/kg) to determine oral bioavailability.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid in plasma using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Table 1: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Oral Bioavailability |
Pharmacodynamic (PD) Biomarker Assessment
PD studies aim to link the drug's concentration in the body to its biological effect.[12][16]
Protocol:
-
Model: Use the carrageenan-induced paw edema model as described in section 1.1.
-
Study Design: Administer a single oral dose of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid.
-
Sample Collection:
-
Collect blood at various time points for PK analysis.
-
At the peak of inflammation (e.g., 3 hours), collect paw tissue.
-
-
Biomarker Analysis:
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and prostaglandins (e.g., PGE2) in the paw tissue homogenate using ELISA or multiplex assays.
-
-
PK/PD Modeling: Correlate the plasma concentration of the compound with the inhibition of inflammatory biomarkers.
Visualization of Experimental Workflow:
Caption: Integrated workflow for efficacy and PK/PD assessment.
Part 3: Preliminary Safety and Toxicology Assessment
Early assessment of a compound's safety profile is essential to de-risk further development.[17][18][19][20][21]
Acute Toxicity Study
Protocol:
-
Animal Model: Use two rodent species (e.g., mice and rats).
-
Dosing: Administer single, escalating doses of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid via the intended clinical route (e.g., oral).
-
Observation: Closely monitor animals for 14 days for signs of toxicity, including changes in behavior, weight loss, and mortality.
-
Endpoint: Determine the maximum tolerated dose (MTD) and identify any target organs of toxicity through gross necropsy.
Dose Range-Finding (DRF) Study
A 7-day or 14-day repeat-dose study to inform dose selection for sub-chronic toxicology studies.
Protocol:
-
Animal Model: Rats.
-
Dosing: Administer daily doses at three levels (low, medium, high) for 7 or 14 days.
-
Assessments:
-
Daily clinical observations.
-
Weekly body weight and food consumption.
-
Terminal blood collection for hematology and clinical chemistry.
-
Gross necropsy and organ weight analysis.
-
Histopathology of key organs.
-
Visualization of Toxicology Workflow:
Caption: Staged approach for preclinical safety assessment.
Conclusion
This application note provides a comprehensive, albeit initial, framework for the in vivo evaluation of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid. By systematically assessing efficacy, pharmacokinetics, pharmacodynamics, and safety, researchers can build a robust data package to guide the future development of this novel compound. The iterative nature of this process, where findings from one study inform the design of the next, is critical for a successful preclinical program.
References
-
Ren, K., & Dubner, R. (1999). Inflammatory Models of Pain and Hyperalgesia. ILAR Journal, 40(4), 111-126. [Link]
-
Aragen Life Sciences. (n.d.). Animal Models for Pain Research. Retrieved from [Link]
-
Reaction Biology. (n.d.). In Vivo PK/PD Study Services. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Preclinical GLP Toxicology Studies. Retrieved from [Link]
-
Medical and Pharmaceutical Journal. (n.d.). Ethical Statement on Experimental Animal Research. Retrieved from [Link]
-
Swiss Academy of Medical Sciences & Swiss Academy of Sciences. (2005). Ethical Principles and Guidelines for Experiments on Animals. Retrieved from [Link]
-
ScienceDirect. (n.d.). Preclinical Safety Assessment: General and Genetic Toxicology. Retrieved from [Link]
-
The National Committee for Research Ethics in Science and Technology (NENT). (2019). Ethical Guidelines for the Use of Animals in Research. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Large Animal Models for Pain Therapeutic Development. Retrieved from [Link]
-
Labinsights. (2023). The Importance of Toxicology Studies in Preclinical Research. Retrieved from [Link]
-
Mogil, J. S. (2009). An overview of animal models of pain: disease models and outcome measures. Pain, 146(1-2), 5-8. [Link]
-
The Crucial Role of preclinical toxicology studies in Drug Discovery. (n.d.). Retrieved from [Link]
-
British Society of Animal Science. (n.d.). Ethical guidelines for research in animal science. Retrieved from [Link]
-
American Psychological Association. (2021). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Retrieved from [Link]
-
Porsolt. (n.d.). Predictive Toxicity: Toxicokinetics Evaluation in Preclinical Studies. Retrieved from [Link]
-
SpringerMedizin. (n.d.). Animal models of rheumatoid pain: experimental systems and insights. Retrieved from [Link]
-
Altasciences. (n.d.). Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Retrieved from [Link]
-
Labtoo. (n.d.). In vivo pharmacokinetics and pharmacodynamics models. Retrieved from [Link]
-
Biocytogen. (n.d.). PK/PD - Pharmacodynamic & Pharmacokinetic Services. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. Retrieved from [Link]
-
MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]
-
Open Access Pub. (2018). Drug Design Progress of In silico, In vitro and In vivo Researches. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Advancements in small molecule drug design: A structural perspective. Retrieved from [Link]
-
Stanford University. (n.d.). Small Molecule Drug Prototyping. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Isopropyl 3-phenylisoxazole-5-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Retrieved from [Link]
-
ResearchGate. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Retrieved from [Link]
-
PubMed. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Retrieved from [Link]
-
MDPI. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Retrieved from [Link]
-
PubMed. (2013). Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-isopropyl-3-phenylisoxazole-4-carboxylic acid (C13H13NO3). Retrieved from [Link]
-
PubMed. (2001). Immunological activity of new heterocyclic amides of 5-amino-3-methylisoxazole-4-carboxylic acid. Retrieved from [Link]
-
MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]
-
MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]
-
National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Isopropyl 3-phenylisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunological activity of new heterocyclic amides of 5-amino-3-methylisoxazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethical Statement on Experimental Animal Research | Medical and Pharmaceutical Journal [pharmacoj.com]
- 6. krebsliga.ch [krebsliga.ch]
- 7. forskningsetikk.no [forskningsetikk.no]
- 8. academic.oup.com [academic.oup.com]
- 9. Animal Models for Pain Research | Neuropathic & Chronic Pain - Aragen Life Sciences [aragen.com]
- 10. Large Animal Models for Pain Therapeutic Development - Translational Pain Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Pharmacokinetic and Pharmacodynamic Studies | Altasciences [altasciences.com]
- 14. researchgate.net [researchgate.net]
- 15. labtoo.com [labtoo.com]
- 16. biocytogen.com [biocytogen.com]
- 17. criver.com [criver.com]
- 18. Redirecting [linkinghub.elsevier.com]
- 19. labinsights.nl [labinsights.nl]
- 20. hoeford.com [hoeford.com]
- 21. Toxicokinetics Evaluation in Preclinical Studies | PORSOLT [porsolt.com]
Application Notes & Protocols: Investigating 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid for Agrochemical Applications
For Research Use Only (RUO). Not intended for diagnostic or therapeutic procedures.
Introduction and Scientific Context
The isoxazole heterocyclic ring is a well-established pharmacophore in the agrochemical industry, forming the core of numerous commercial herbicides, fungicides, and insecticides.[1][2] Its derivatives are recognized for a wide spectrum of biological activities, attributable to the ring's unique electronic and structural properties.[3][4] Carboxylic acid moieties are also pivotal in herbicide development, often enhancing a molecule's systemic movement within the plant and its interaction with biological targets.[5][6][7]
The compound 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid combines these two key functional groups. While this specific molecule is not a widely commercialized active ingredient, its structure is analogous to other known bioactive compounds, suggesting its potential as a novel agrochemical candidate.[8][9] These application notes provide a structured framework for researchers to conduct a preliminary investigation into the physicochemical properties, formulation development, and herbicidal efficacy of this compound in a controlled laboratory and greenhouse setting.
The protocols outlined herein are designed to be self-validating by emphasizing the use of appropriate controls, systematic dose-response evaluations, and robust analytical verification. They are intended to serve as a foundational guide for scientists in the early stages of discovery and development.
Physicochemical Characterization
A thorough understanding of the active ingredient's (AI) physical and chemical properties is a prerequisite for developing a stable and efficacious formulation. The carboxylic acid group suggests acidic properties and potentially low water solubility in its protonated form, which will heavily influence formulation strategy.
Table 1: Predicted & Known Properties of Isoxazole Carboxylic Acids
| Property | Value / Observation | Significance for Formulation |
| Molecular Formula | C₁₃H₁₃NO₃ | Provides basis for all stoichiometric calculations. |
| Molecular Weight | 231.25 g/mol | Essential for preparing solutions of known molarity. |
| Physical Form | Expected to be a solid at room temperature. | Determines if milling or grinding is needed for solid formulations. |
| Melting Point | A related compound melts at 184 °C. | High MP suggests good thermal stability. |
| Aqueous Solubility | Likely low in acidic/neutral pH; increases at higher pH. | The free acid may require solubilization via salt formation or use of an organic solvent-based system (e.g., Emulsifiable Concentrate). |
| LogP (Octanol-Water) | Predicted to be moderate to high. | Influences membrane permeability and potential for systemic uptake in plants. |
| pKa (Acid Dissociation) | Expected to be in the range of 3-5 (typical for carboxylic acids). | Critical for determining the ionization state at different pH values, affecting solubility and formulation choice. |
Formulation Development Protocols
The goal of formulation is to create a stable, easy-to-handle product that delivers the active ingredient to the target organism effectively.[10] Given the properties of a carboxylic acid, two primary formulation routes are proposed for initial screening: a water-soluble salt concentrate and a classic emulsifiable concentrate.
Protocol: Preparation of a Soluble Liquid (SL) Formulation via Salt Formation
This protocol leverages the acidic nature of the carboxylic group to form a water-soluble salt, which is a common strategy for this class of compounds.[11]
Causality: By reacting the acidic AI with a base (e.g., potassium hydroxide), we deprotonate the carboxylic acid to form a carboxylate salt. This ionic form is significantly more water-soluble than the neutral acid form, allowing for a simple aqueous formulation.
-
Molar Calculation : Determine the molar equivalent of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid (AI) and a suitable base, such as potassium hydroxide (KOH). For a 1:1 molar reaction, moles of AI = moles of KOH.
-
Dissolution : In a volumetric flask, dissolve the calculated mass of KOH in a small amount of deionized water.
-
Salt Formation : Slowly add the powdered AI to the KOH solution while stirring continuously. Mild heating (40-50°C) may be required to facilitate the reaction and dissolution.
-
pH Adjustment : After complete dissolution, allow the solution to cool. Measure the pH. The target pH should be between 7.5 and 9.0 to ensure the AI remains in its salt form. Adjust carefully with dilute KOH or a suitable buffer if necessary.
-
Final Volume : Add deionized water to reach the final desired volume to achieve the target concentration (e.g., 100 g/L).
-
Stability Check : Store a sample at room temperature and another under accelerated conditions (e.g., 54°C for 14 days) and observe for any precipitation or degradation, which will be quantified via HPLC analysis (see Section 5.0).
Protocol: Preparation of an Emulsifiable Concentrate (EC) Formulation
This is a standard approach for water-insoluble AIs. The AI is dissolved in an organic solvent system with emulsifiers that allow it to form a stable oil-in-water emulsion upon dilution.
-
Solvent Selection : Test the solubility of the AI in various agrochemical-grade solvents (e.g., Aromatic 150, cyclohexanone, N-methyl-2-pyrrolidone). Select a solvent or solvent blend that provides good solubility and is appropriate for the intended use.
-
Emulsifier Selection : Create a blend of anionic (e.g., calcium dodecylbenzenesulfonate) and non-ionic (e.g., alcohol ethoxylate) emulsifiers. A typical starting point is a 60:40 or 50:50 blend.
-
Preparation :
-
In a suitable container, dissolve the desired amount of AI in the chosen solvent system.
-
Add the emulsifier blend, typically 5-10% of the total formulation weight.
-
Mix thoroughly until a homogenous solution is formed.
-
-
Emulsion Stability Test :
-
Add 1 mL of the EC formulation to 99 mL of standard hard water in a graduated cylinder.
-
Invert the cylinder 10-30 times to form an emulsion.
-
Let it stand and observe. A good formulation will show minimal cream or sediment formation after 30 minutes and 2 hours.
-
Greenhouse Efficacy Screening Protocol
Whole-plant bioassays conducted in a controlled greenhouse environment are essential for determining the herbicidal activity and dose-response relationship of a new compound.[12][13] This protocol is designed to assess post-emergence herbicidal efficacy.[14]
Experimental Workflow
Caption: Greenhouse herbicidal efficacy testing workflow.
Step-by-Step Methodology
-
Plant Propagation :
-
Test Species : Select a range of broadleaf (e.g., Abutilon theophrasti - Velvetleaf) and grass (e.g., Setaria faberi - Giant Foxtail) weeds. Include a crop species (e.g., Zea mays - Corn or Glycine max - Soybean) to assess selectivity.
-
Planting : Sow seeds in trays filled with a standard greenhouse potting mix.[14] Once seedlings reach the 2-3 leaf stage, transplant them into individual pots (e.g., 10 cm diameter).[15]
-
Growth Conditions : Maintain plants in a controlled greenhouse environment (e.g., 25/20°C day/night, 16h photoperiod) and water as needed.[14]
-
-
Herbicide Application :
-
Dose Range : Prepare a series of dilutions from your formulation stock solution to achieve a geometric dose range (e.g., 0, 50, 100, 200, 400, 800 g AI/ha). The "0" dose is the untreated control (UTC) and should consist of the formulation blank (all components except the AI).[12]
-
Application : Use a laboratory track sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha) for uniform application.[15] Ensure treatments are replicated (n=3 or 4).
-
-
Data Collection and Analysis :
-
Assessment : Evaluate plants at 7, 14, and 21 days after treatment (DAT).
-
Visual Injury : Rate phytotoxicity on a scale of 0% (no effect) to 100% (plant death) compared to the UTC.[15]
-
Biomass Reduction : At the final timepoint, harvest the above-ground biomass for each plant, dry in an oven at 70°C for 48 hours, and weigh.
-
Analysis : Express biomass as a percentage of the UTC. Use a suitable statistical software to perform a regression analysis and calculate the dose required for 50% and 90% growth reduction (GR₅₀ and GR₉₀).[14]
-
Analytical Method for Formulation Analysis
To ensure the quality and stability of the prepared formulations, a robust analytical method is required. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.[16][17]
Protocol: HPLC Quantification of Active Ingredient
Causality: This reverse-phase HPLC method separates the AI from other formulation components and potential degradation products based on its polarity. The UV detector provides a response proportional to the concentration of the AI, allowing for accurate quantification against a known standard.
-
Instrumentation & Conditions :
-
HPLC System : Standard HPLC with UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic or phosphoric acid to ensure the AI is in its protonated, non-ionic form). A typical starting point is 60:40 Acetonitrile:Water.[16][18]
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at a wavelength of maximum absorbance for the AI (determine by running a UV scan).
-
Injection Volume : 10 µL.
-
-
Standard Preparation :
-
Prepare a stock solution of high-purity 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid in acetonitrile (or another suitable solvent) at 1000 µg/mL.
-
Create a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by diluting the stock solution.
-
-
Sample Preparation :
-
Accurately weigh an amount of your formulation (SL or EC) containing a known theoretical amount of AI.
-
Dilute the sample with the mobile phase to bring the concentration within the range of your calibration curve.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis :
-
Inject the standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared samples.
-
Calculate the concentration of the AI in the samples using the linear regression equation from the calibration curve.
-
Decision-Making Workflow for Formulation & Analysis
Caption: Formulation development and validation decision tree.
References
-
Boutsalis, P., Gill, G. S., & Preston, C. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101). Available at: [Link]
-
Patsnap. (2024). Advancements in Carboxylic Acid-Derived Agrochemicals. Patsnap Eureka. Available at: [Link]
-
JoVE. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. Available at: [Link]
-
Lamberth, C. (2017). Oxazole and Isoxazole Chemistry in Crop Protection. ResearchGate. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Contract Laboratory. (2024). Herbicide Testing: Resistance, Residues, and Soil Impact. Contract Laboratory. Available at: [Link]
-
Al-Haiza, M. A., Mostafa, M. S., & El-Kaim, L. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]
-
Quimby, P. C., Jr., Hollingsworth, E. B., & McDonald, R. L. (2017). Techniques for Greenhouse Evaluation of Herbicides on Saltcedar. Weed Science. Available at: [Link]
-
Kong, L., et al. (2025). Isoxazoline: An emerging scaffold in pesticide discovery. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Cai, H., et al. (2023). Carboxylic Acid Derivatives in Herbicide Development. ResearchGate. Available at: [Link]
-
Patsnap. (2024). How Carboxylic Acid Advances Sustainable Agricultural Practices? Patsnap Eureka. Available at: [Link]
-
Wikipedia. (n.d.). Isoxazole. Wikipedia. Available at: [Link]
- Google Patents. (2001). Isoxazole derivatives and their use as herbicides. Google Patents.
-
Cai, H., et al. (2023). Carboxylic Acid Derivatives in Herbicide Development. PubMed. Available at: [Link]
-
Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. Available at: [Link]
-
Wang, Y., et al. (2013). Isopropyl 3-phenylisoxazole-5-carboxylate. PMC. Available at: [Link]
-
Liu, C., et al. (2009). Synthesis and Herbicidal Activities of 3-(Substituted phenyl)isoxazole Derivatives. ResearchGate. Available at: [Link]
-
Carta, A., et al. (2013). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. Available at: [Link]
-
Kumar, M., Kumar, V., & Sharma, M. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]
-
Bîcu, E., et al. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Natural Product Reports. Available at: [Link]
-
Verma, S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Available at: [Link]
-
Kiyani, H., & Ghorbani, F. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]
-
Li, Y., et al. (2019). Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. PubMed. Available at: [Link]
-
Agova, N., et al. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. Available at: [Link]
-
Giel-Pietraszuk, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Available at: [Link]
-
Patil, S. B., & Dandale, A. S. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. ACG Publications. Available at: [Link]
-
PubChem. (n.d.). 5-(4-Fluorophenyl)-1,2-oxazole-3-carboxylic acid. PubChem. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Publication : USDA ARS [ars.usda.gov]
- 3. Isopropyl 3-phenylisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. Advancements in Carboxylic Acid-Derived Agrochemicals [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Carboxylic Acid Derivatives in Herbicide Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US6297198B1 - Isoxazole derivatives and their use as herbicides - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. How Carboxylic Acid Advances Sustainable Agricultural Practices? [eureka.patsnap.com]
- 12. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. contractlaboratory.com [contractlaboratory.com]
- 14. benchchem.com [benchchem.com]
- 15. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 16. Separation of Isoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. bcc.bas.bg [bcc.bas.bg]
- 18. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
Application Notes & Protocols for the Characterization of Synthesized Isoxazole Derivatives
Foreword: The Imperative of Rigorous Characterization in Isoxazole Chemistry
The isoxazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmacologically active agents, from antibiotics like cloxacillin to anti-inflammatory drugs such as valdecoxib. Their diverse biological activities, including anticancer, antiviral, and antidepressant properties, make them a focal point of drug discovery efforts.[1][2] However, the journey from a promising synthetic route to a viable drug candidate is paved with rigorous analytical validation. The unambiguous confirmation of a molecule's chemical structure, purity, and three-dimensional arrangement is not merely a procedural formality; it is the bedrock upon which all subsequent biological and toxicological data stand.
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of novel isoxazole derivatives. It eschews a one-size-fits-all template, instead offering a logically structured narrative that mirrors the analytical workflow in a modern research environment. We will delve into the core techniques, explaining not just the "how" but the critical "why" behind each experimental choice, ensuring that the data generated is both robust and defensible.
Section 1: The Initial Confirmation - Mass Spectrometry and Elemental Analysis
The first questions to answer for any newly synthesized compound are: "Did I make what I think I made?" and "What is its molecular weight?". Mass spectrometry (MS) provides a direct answer to the latter.
Mass Spectrometry (MS): Determining the Molecular Blueprint
Mass spectrometry is indispensable for determining the molecular weight of a synthesized isoxazole derivative.[3] Techniques like Electrospray Ionization (ESI) or Electron Impact (EI) are commonly used. ESI is a "soft" ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), allowing for straightforward molecular weight confirmation.
Causality in Technique Selection:
-
ESI-MS is preferred for polar, less volatile, and thermally labile isoxazole derivatives, which are common in drug discovery. It provides a clear molecular ion peak with minimal fragmentation, simplifying initial confirmation.
-
EI-MS , a "harder" technique, bombards the molecule with electrons, causing fragmentation. While this can make identifying the molecular ion more challenging, the resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint, offering valuable structural clues.[4][5]
Interpreting the Data: The mass spectrum of a 3,5-diarylisoxazole, for instance, often shows a predictable fragmentation pattern. The initial N-O bond cleavage leads to an acylazirine intermediate, which then fragments further, providing evidence for the connectivity of the aryl substituents.[4]
Protocol 1: ESI-MS Analysis of a Synthesized Isoxazole Derivative
-
Sample Preparation: Dissolve a small amount (approx. 0.1 mg) of the purified isoxazole derivative in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solution should be free of particulates.
-
Instrument Setup:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode is typical for isoxazoles due to the basicity of the nitrogen atom.
-
Mass Analyzer: Set to scan a mass range appropriate for the expected molecular weight (e.g., 100-1000 m/z).
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition: Acquire the mass spectrum. Look for the peak corresponding to the calculated molecular weight plus the mass of a proton ([M+H]⁺).
-
Validation: The presence of sodium [M+Na]⁺ or potassium [M+K]⁺ adducts can further help in confirming the molecular weight.[3]
Elemental Analysis (CHN Analysis)
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimental values are compared against the theoretical percentages calculated from the proposed molecular formula. A close correlation (typically within ±0.4%) provides strong evidence for the compound's empirical formula and purity.[2]
Section 2: Unraveling the Molecular Architecture - NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, including isoxazole derivatives.[1][3] It provides detailed information about the carbon-hydrogen framework of the molecule.
Proton (¹H) NMR Spectroscopy
¹H NMR gives information on the number of different types of protons, their electronic environment, and their connectivity. For isoxazoles, the chemical shift of the proton on the ring is highly diagnostic.
-
H5 Proton (in 3-substituted isoxazoles): Typically appears downfield due to the anisotropic effect of the C=N bond and the electronegativity of the adjacent oxygen.
-
H4 Proton: The lone proton on the isoxazole ring in 3,5-disubstituted derivatives is a sharp singlet, often found in the range of 6.5–7.0 ppm.[4][6]
-
Substituent Protons: The chemical shifts and splitting patterns of protons on substituent groups provide crucial information about their structure and placement on the isoxazole core.
Carbon (¹³C) NMR Spectroscopy
¹³C NMR provides a map of the carbon skeleton. Isoxazole ring carbons have characteristic chemical shifts:
-
C3 and C5: These carbons, bonded to heteroatoms, are typically found far downfield. For the parent isoxazole, C3 is at ~149 ppm and C5 is at ~158 ppm.[7]
-
C4: This carbon usually appears further upfield, around 103.6 ppm in the parent isoxazole.[7]
The differentiation between C3 and C5 can sometimes be challenging but can be aided by advanced NMR techniques or by comparing experimental data with theoretical calculations.[8][9]
Table 1: Typical NMR Chemical Shifts for Isoxazole Derivatives
| Atom | Typical Chemical Shift (ppm) | Notes |
| Isoxazole H4 | 6.5 - 7.0 | Appears as a sharp singlet.[4][6] |
| Isoxazole H5 | ~8.3 | In unsubstituted isoxazole.[7] |
| Isoxazole H3 | ~8.5 | In unsubstituted isoxazole.[7] |
| Isoxazole C3 | 148 - 165 | Chemical shift is sensitive to substituents. |
| Isoxazole C4 | 97 - 110 | Generally the most upfield ring carbon.[6] |
| Isoxazole C5 | 160 - 175 | Typically the most downfield ring carbon. |
Protocol 2: Acquiring ¹H and ¹³C NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the purified isoxazole derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum. A 400 or 500 MHz instrument is typically sufficient.[10]
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the protons to the structure.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a singlet.
-
If necessary, run advanced experiments like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
Workflow for Spectroscopic Characterization
Caption: General workflow for the characterization of a newly synthesized isoxazole derivative.
Section 3: Functional Group Identification and Purity Assessment
While NMR provides the skeleton, FT-IR and HPLC add crucial details about functional groups and sample purity.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[11] For isoxazole derivatives, key absorbances include:
-
C=N Stretch: A characteristic peak is typically observed in the 1610–1620 cm⁻¹ region.[4]
-
Isoxazole Ring C-H Stretch: A weak band may appear around 3100–3125 cm⁻¹.[4]
-
N-O Stretch: This can be found in the fingerprint region, often coupled with other vibrations.
-
Other Functional Groups: Carbonyls (C=O), hydroxyl (O-H), and amine (N-H) groups on substituents will give strong, characteristic peaks that are easy to identify.
Table 2: Key FT-IR Absorption Frequencies for Isoxazoles
| Functional Group | Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Isoxazole C-H Stretch | 3100 - 3125 | Weak |
| C=N Stretch | 1610 - 1620 | Medium |
| C=C Ring Stretch | 1450 - 1600 | Medium-Weak |
| N-O Stretch | 1300 - 1400 | Medium |
Note: These are approximate ranges and can vary based on the molecular structure. Data synthesized from multiple sources.[4][12][13]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity of a synthesized compound.[11][14] A pure compound should ideally show a single, sharp peak under various conditions. It is also a critical tool for purification (preparative HPLC) and, in its chiral format, for separating enantiomers.
Protocol 3: HPLC Purity Analysis (Reverse-Phase)
-
Column Selection: A C18 column is a standard starting point for many isoxazole derivatives.
-
Mobile Phase Preparation:
-
Solvent A: HPLC-grade water with 0.1% formic acid or trifluoroacetic acid (TFA). (The acid improves peak shape by protonating basic nitrogens).[3]
-
Solvent B: HPLC-grade acetonitrile (MeCN) or methanol with 0.1% of the same acid.
-
-
Method Development:
-
Isocratic vs. Gradient: Start with a gradient elution (e.g., 5% to 95% Solvent B over 20 minutes) to determine the approximate retention time of the compound and identify any impurities.
-
Optimization: Once the retention time is known, an isocratic method can be developed for faster analysis, or the gradient can be optimized for better separation of impurities.
-
-
Sample Analysis:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Inject a small volume (e.g., 5-10 µL) onto the column.
-
Monitor the elution using a UV-Vis detector, typically at a wavelength where the compound has strong absorbance (e.g., 254 nm).[3]
-
-
Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For regulatory purposes, analysis at multiple wavelengths is often required.
Chiral HPLC: For isoxazole derivatives that are chiral, separating the enantiomers is often a regulatory requirement. This is achieved using a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® series) are highly effective for separating a wide range of chiral compounds, including isoxazoles.[15][16][17] The method development process involves screening different chiral columns and mobile phases (normal phase, reverse phase, or polar organic) to find the optimal conditions for separation.[18][19]
Section 4: The Gold Standard - Single-Crystal X-ray Crystallography
When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the definitive technique.[20][21] It provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers, which is invaluable for understanding structure-activity relationships (SAR).[22][23]
The Causality of Crystallization: The primary challenge of this technique is often not the data collection itself, but obtaining a high-quality single crystal suitable for diffraction.[20][21] This process can be part science, part art, and requires patience.
Protocol 4: Single-Crystal X-ray Diffraction Workflow
-
Crystal Growth (The Crucial First Step):
-
Purification: The compound must be of the highest possible purity.
-
Method: Slow evaporation of a saturated solution is the most common method.[21] Other techniques include vapor diffusion and slow cooling.
-
Solvent Selection: Choose a solvent or a binary solvent system in which the compound has moderate solubility. A common approach is to dissolve the compound in a good solvent (e.g., dichloromethane) and layer it with a poor solvent (e.g., hexane).
-
-
Data Collection:
-
Structure Solution and Refinement:
-
The diffraction data is used to calculate an electron density map of the unit cell.[24]
-
From this map, the positions of the atoms are determined.
-
This initial model is then refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction patterns, resulting in a final, highly accurate 3D structure.[20]
-
Workflow for X-Ray Crystallography
Caption: Key stages of the single-crystal X-ray diffraction workflow.
Conclusion
The characterization of synthesized isoxazole derivatives is a multi-faceted process that relies on the synergistic application of various analytical techniques. From the initial molecular weight confirmation by mass spectrometry to the detailed structural mapping by NMR and the ultimate 3D visualization by X-ray crystallography, each technique provides a critical piece of the puzzle. By understanding the principles, protocols, and causal relationships behind these methods, researchers can ensure the scientific integrity of their work and accelerate the development of novel isoxazole-based therapeutics.
References
-
PubMed. (2017). Enantioseparation of isoxazolines with functionalized perphenylcarbamate cyclodextrin clicked chiral stationary phases in HPLC. National Center for Biotechnology Information. Retrieved from [Link]
-
IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. International Journal of Creative Research Thoughts. Retrieved from [Link]
-
Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (n.d.). Retrieved from [Link]
-
Journal of the American Society for Mass Spectrometry. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. American Chemical Society. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. National Center for Biotechnology Information. Retrieved from [Link]
-
Journal of Chemical Education. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. American Chemical Society. Retrieved from [Link]
-
The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700cm−1. (n.d.). Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]
-
ResearchGate. (n.d.). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. Retrieved from [Link]
-
Beilstein Journals. (2023). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
mass spectrometry of oxazoles. (n.d.). Retrieved from [Link]
-
National Institutes of Health. (2019). Fluorescent Probes from Aromatic Polycyclic Nitrile Oxides: Isoxazoles versus Dihydro‐1λ3,3,2λ4‐Oxazaborinines. National Center for Biotechnology Information. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. Retrieved from [Link]
-
PubMed. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). IR, NMR and HR-MS Mass spectrum of isoxazole 2c. ResearchGate. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental chemical shifts (ppm, values are marked for protons and carbons in pink and in black, respectively) in ¹H and ¹³C NMR spectra of RM33 in various deuterated solvents. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Single-crystal X-ray structure of compound 12. ResearchGate. Retrieved from [Link]
-
PubMed. (2015). FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Hymexazol (3-Hydroxy-5-methylisoxazole) on Primesep B Column. SIELC Technologies. Retrieved from [Link]
-
ResearchGate. (n.d.). X-ray crystal structure of ethyl.... ResearchGate. Retrieved from [Link]
-
MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Retrieved from [Link]
-
FZU. (n.d.). X-ray single-crystal diffraction. FZU. Retrieved from [Link]
-
MDPI. (2021). Chiral Monolithic Silica-Based HPLC Columns for Enantiomeric Separation and Determination: Functionalization of Chiral Selector and Recognition of Selector-Selectand Interaction. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of the synthesized compound 3g. ResearchGate. Retrieved from [Link]
-
SERC (Carleton). (2007). Single-crystal X-ray Diffraction. Carleton College. Retrieved from [Link]
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. Isoxazole(288-14-2) 1H NMR spectrum [chemicalbook.com]
- 8. DSpace [dr.lib.iastate.edu]
- 9. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
- 13. FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Separation of Isoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Enantioseparation of isoxazolines with functionalized perphenylcarbamate cyclodextrin clicked chiral stationary phases in HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. phx.phenomenex.com [phx.phenomenex.com]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 24. X-ray single-crystal diffraction | FZU [fzu.cz]
Application Notes & Protocols: A Guide to Microwave-Assisted Synthesis of Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synergy of Isoxazoles and Microwave Chemistry
The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, anticancer, and antiepileptic properties.[1][2] The relentless pursuit of novel therapeutic agents continually drives the demand for efficient and sustainable methods to synthesize diverse isoxazole libraries.
Traditionally, the synthesis of these valuable compounds has relied on conventional heating methods, which often entail long reaction times, high energy consumption, and the use of hazardous solvents.[1][3] In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique, offering a powerful alternative to classical synthetic protocols.[1][4]
Microwave irradiation accelerates chemical reactions by directly and efficiently heating the reaction mixture through two primary mechanisms: dipolar polarization and ionic conduction.[3][4][5] Polar molecules align with the rapidly oscillating electric field of the microwaves, generating heat through molecular friction.[3][6] In the presence of ions, the rapid field oscillations cause them to migrate, and the resulting collisions also generate heat.[3][7] This unique heating mechanism leads to rapid, uniform, and selective heating of the reaction medium, often resulting in dramatically reduced reaction times, increased product yields, and enhanced purity.[1][3][6]
This guide provides a comprehensive overview of the principles and protocols for the microwave-assisted synthesis of isoxazole derivatives, designed to empower researchers in drug discovery and development with the knowledge to leverage this enabling technology.
Part 1: Core Principles of Microwave-Assisted Isoxazole Synthesis
The application of microwave energy to the synthesis of isoxazoles is not merely about rapid heating; it is about harnessing a fundamentally different mode of energy transfer to drive reactions more efficiently.
Causality Behind Experimental Choices: Why Microwaves Excel
-
Rapid Reaction Rates: Microwave energy is transferred directly to the polar reactants and solvents, leading to a rapid increase in temperature that can significantly accelerate reaction kinetics.[5][6] Reactions that might take hours or even days under conventional heating can often be completed in a matter of minutes.[8]
-
Enhanced Yields and Purity: The uniform and rapid heating provided by microwaves minimizes the formation of byproducts that can arise from prolonged exposure to high temperatures in conventional heating.[1][3] This often translates to higher isolated yields of the desired isoxazole derivatives and simplified purification processes.
-
Solvent Efficiency and Green Chemistry: MAOS is highly compatible with the principles of green chemistry.[1][6] The efficiency of microwave heating allows for the use of smaller solvent volumes or even solvent-free conditions, reducing waste and environmental impact.[3] Furthermore, the ability to use greener solvents, such as water or ethanol, is often enhanced under microwave irradiation.
-
Access to Novel Chemical Space: The unique heating profile of microwaves can sometimes enable reaction pathways that are not accessible through conventional heating, allowing for the synthesis of novel and complex isoxazole derivatives.[6]
Visualizing the Workflow: From Concept to Compound
The general workflow for microwave-assisted isoxazole synthesis is streamlined for efficiency.
Caption: General workflow for microwave-assisted isoxazole synthesis.
Part 2: Key Synthetic Protocols for Isoxazole Derivatives
Several robust methods for the synthesis of isoxazoles can be significantly enhanced through the use of microwave irradiation. Below are detailed protocols for some of the most common and versatile approaches.
Protocol 1: Synthesis from Chalcones and Hydroxylamine Hydrochloride
This is a widely used method for the preparation of 3,5-disubstituted isoxazoles. Chalcones, which are α,β-unsaturated ketones, serve as excellent synthons for this transformation.[2]
Reaction Scheme:
Caption: Synthesis of isoxazoles from chalcones.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: In a suitable microwave reaction vessel equipped with a magnetic stir bar, combine the chalcone (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and a suitable solvent such as ethanol (5 mL).
-
Base Addition: Add a solution of sodium hydroxide (2.0 mmol) in a minimal amount of water or ethanol to the reaction mixture.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (typically 5-15 minutes). The power should be adjusted to maintain the target temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction vessel to room temperature. Pour the reaction mixture into ice-cold water.
-
Isolation: The solid product that precipitates is collected by filtration, washed with water, and dried.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Quantitative Data Summary:
| Entry | Chalcone Substituent | Reaction Time (min) | Power (W) | Temperature (°C) | Yield (%) |
| 1 | Phenyl | 10 | 210 | 110 | 85-95 |
| 2 | 4-Chlorophenyl | 12 | 210 | 115 | 88-92 |
| 3 | 4-Methoxyphenyl | 8 | 210 | 105 | 90-96 |
| 4 | 2-Hydroxyphenyl | 15 | 210 | 120 | 82-90 |
Note: Reaction conditions and yields are illustrative and may vary depending on the specific substrates and microwave reactor used.
Protocol 2: One-Pot, Three-Component Synthesis via 1,3-Dipolar Cycloaddition
This elegant approach allows for the rapid assembly of 3,4,5-trisubstituted isoxazoles from simple starting materials.[8] The in-situ generation of a nitrile oxide followed by its cycloaddition to an alkyne is a key feature of this method.[8]
Reaction Scheme:
Caption: One-pot synthesis of trisubstituted isoxazoles.
Detailed Step-by-Step Methodology:
-
Reagent Combination: In a microwave-safe vial, combine the acid chloride (1.0 mmol), terminal alkyne (1.1 mmol), hydroximinoyl chloride (1.2 mmol), a suitable base (e.g., triethylamine, 2.5 mmol), and a catalytic system (e.g., a palladium and copper catalyst for Sonogashira coupling).
-
Solvent Addition: Add a suitable solvent, such as N,N-dimethylformamide (DMF) or acetonitrile (3-5 mL).
-
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at a predetermined temperature (e.g., 120-150 °C) for 20-30 minutes.[8]
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Advantages of this Protocol:
-
High Convergence: Three components are combined in a single step, leading to a rapid increase in molecular complexity.
-
Atom Economy: This one-pot procedure minimizes waste by avoiding the isolation of intermediates.
-
Diversity: A wide range of acid chlorides, alkynes, and hydroximinoyl chlorides can be used, allowing for the creation of large and diverse isoxazole libraries.[8]
Part 3: Safety, Optimization, and Best Practices
While microwave-assisted synthesis is a powerful tool, it requires adherence to strict safety protocols and an understanding of key optimization parameters.
Safety First: A Non-Negotiable Principle
-
Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis. [9] Laboratory-grade microwave reactors are equipped with essential safety features, including temperature and pressure sensors, and are designed to contain potential explosions.[9][10]
-
Vessel Integrity: Always inspect reaction vessels for cracks or defects before use. Do not exceed the recommended volume and pressure limits of the vessel.
-
Exothermic Reactions: Be cautious with highly exothermic reactions. Start with small-scale experiments at low power to gauge the reaction's kinetic profile.[9]
-
Proper Stirring: Ensure adequate stirring to prevent localized superheating, especially in viscous reaction mixtures or solvent-free reactions.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coats, and gloves. Conduct all experiments in a well-ventilated fume hood.
Optimizing Your Synthesis: A Systematic Approach
-
Solvent Selection: The choice of solvent is critical. Solvents with high dielectric constants (e.g., DMF, ethanol, water) absorb microwave energy efficiently and heat up rapidly.[11] In some cases, non-polar solvents can be used if one of the reactants is polar.
-
Temperature and Time: These are the most critical parameters to optimize. A systematic variation of temperature and time can help identify the optimal conditions for maximizing yield and minimizing byproducts.
-
Power: In modern microwave reactors, power is typically modulated to maintain a set temperature. However, understanding the initial power setting can be useful for rapid heating to the target temperature.
-
Catalyst and Reagent Concentration: The concentration of reactants and catalysts can significantly impact reaction rates and outcomes.
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the preparation of isoxazole derivatives, offering significant advantages in terms of speed, efficiency, and sustainability.[1] By understanding the core principles of microwave heating and adhering to best practices in protocol execution and safety, researchers can unlock the full potential of this technology to accelerate the discovery and development of new therapeutics. The protocols and guidelines presented here serve as a robust starting point for scientists looking to incorporate MAOS into their synthetic workflows, enabling the rapid and efficient creation of diverse isoxazole libraries for biological screening.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]
-
Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177. Available at: [Link]
-
Willy, B., Rominger, F., & Müller, T. J. J. (2008). Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Synthesis, 2008(02), 293-303. Available at: [Link]
-
Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy. Available at: [Link]
-
Microwave Assisted Organic Synthesis: A Green Chemistry Approach. International Journal of Novel Research and Development. Available at: [Link]
-
Safety Considerations for Microwave Synthesis. CEM Corporation. Available at: [Link]
-
A brief review: Microwave assisted organic reaction. Scholars Research Library. Available at: [Link]
-
A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. Available at: [Link]
-
Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. Available at: [Link]
-
Mohane, S. R., Thakare, V. G., & Berad, B. N. (2009). Microwave assisted novel synthesis of isoxazole and their antibacterial activity. Journal of the Indian Chemical Society, 86, 1228-1230. Available at: [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]
-
Microwave-‐assisted synthesis of N-‐heterocycles in medicinal chemistry. IRIS-AperTO. Available at: [Link]
-
PART - 1 INTRODUCTION. Available at: [Link]
Sources
- 1. abap.co.in [abap.co.in]
- 2. nveo.org [nveo.org]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 5. ijnrd.org [ijnrd.org]
- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence [organic-chemistry.org]
- 9. Safety Considerations for Microwave Synthesis [cem.com]
- 10. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 11. bspublications.net [bspublications.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We will delve into the causality behind experimental choices, providing field-proven insights to help you troubleshoot low yields and other synthetic hurdles.
The synthesis of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid is typically achieved through a three-step process: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with hydroxylamine to form the isoxazole ring, and concluding with the saponification of the resulting ester. Each step presents unique challenges that can impact the overall yield and purity of the final product.
Overall Synthesis Workflow
Below is the general workflow for the synthesis.
Caption: General three-step synthesis workflow.
Troubleshooting Guide
This section addresses specific issues that can lead to low yields.
Question 1: My yield for the Claisen-Schmidt condensation (Step 1) is very low, and my TLC shows a significant amount of unreacted 4-isopropylacetophenone.
Answer:
This is a common issue often related to incomplete deprotonation of the acetophenone. The Claisen-Schmidt condensation relies on the formation of an enolate from the ketone, which then attacks the electrophilic ester (diethyl oxalate)[1][2].
Potential Causes & Solutions:
-
Insufficient Base Strength or Activity: The α-protons of acetophenone are acidic, but require a sufficiently strong base for complete deprotonation.
-
Explanation: Sodium ethoxide (NaOEt) is typically used. If it has been exposed to moisture, it will convert to sodium hydroxide and ethanol, reducing its basicity.
-
Solution: Use freshly prepared or properly stored sodium ethoxide. Ensure your ethanol solvent is anhydrous. Consider using a stronger base like sodium hydride (NaH) in an aprotic solvent like THF, but be aware this changes the reaction profile and requires stricter inert atmosphere techniques.
-
-
Incorrect Reaction Temperature: The initial enolate formation is often performed at a low temperature to prevent side reactions.
-
Explanation: Adding the ketone to the base at room temperature can favor self-condensation of the acetophenone.
-
Solution: Add the 4-isopropylacetophenone dropwise to the solution of sodium ethoxide in ethanol at 0-5 °C. Allow the enolate to form completely at this temperature before adding the diethyl oxalate.
-
-
Sub-optimal Stoichiometry: The molar ratio of reactants is critical.
-
Solution: Use a slight excess of the base (e.g., 1.1 equivalents) relative to the 4-isopropylacetophenone to ensure complete conversion to the enolate.
-
| Parameter | Recommendation | Rationale |
| Base | Freshly prepared Sodium Ethoxide (1.1 eq.) | Ensures sufficient active base for complete enolate formation. |
| Solvent | Anhydrous Ethanol | Prevents deactivation of the ethoxide base. |
| Temperature | 0-5 °C for enolate formation | Minimizes self-condensation side reactions of the ketone. |
Question 2: The isoxazole formation (Step 2) results in a complex mixture of products, and the yield of the desired ester is low.
Answer:
The reaction of the chalcone intermediate with hydroxylamine hydrochloride is a cyclization that forms the isoxazole ring[3][4]. The key to a clean reaction is controlling the pH and ensuring the correct cyclization pathway.
Potential Causes & Solutions:
-
Incorrect pH: The reaction requires a specific pH range to proceed efficiently.
-
Explanation: Hydroxylamine is typically used as its hydrochloride salt (NH₂OH·HCl). The reaction needs the free base (NH₂OH) to act as a nucleophile. However, strongly basic conditions can promote side reactions or degradation. The reaction is often refluxed in ethanol with a base like potassium hydroxide[3][5].
-
Solution: Add a base such as potassium hydroxide or sodium acetate to neutralize the HCl and free the hydroxylamine. Monitor the pH to ensure it is slightly basic. A common procedure involves refluxing the chalcone and hydroxylamine hydrochloride in ethanol in the presence of a base for several hours[3].
-
-
Formation of Isomers: If the chalcone intermediate is not handled correctly, it can lead to the formation of isomeric byproducts.
-
Explanation: The 1,3-dicarbonyl system of the chalcone has two electrophilic sites. While the reaction with hydroxylamine is generally regioselective, suboptimal conditions can lead to a loss of this selectivity.
-
Solution: Ensure the chalcone intermediate from Step 1 is pure before proceeding. Follow established protocols that specify reaction times and temperatures to favor the desired kinetic or thermodynamic product.
-
Question 3: During the saponification (Step 3), my overall yield drops significantly, and I have difficulty precipitating my final product.
Answer:
Saponification is the base-catalyzed hydrolysis of the ester to a carboxylate salt, followed by protonation with acid to yield the final carboxylic acid[6][7]. This step is prone to two main issues: incomplete reaction and product loss during workup.
Potential Causes & Solutions:
-
Incomplete Hydrolysis: The ester may be sterically hindered or the reaction may not have gone to completion.
-
Explanation: The hydrolysis requires the hydroxide ion to attack the carbonyl carbon of the ester. This process is reversible until the final deprotonation of the resulting carboxylic acid by the alkoxide leaving group, which drives the reaction to completion[6].
-
Solution: Use a sufficient excess of base (e.g., 2-3 equivalents of NaOH or KOH). Ensure the reaction is heated under reflux for an adequate amount of time (monitor by TLC until the starting ester spot disappears). Using a co-solvent system like Ethanol/Water can help solubilize both the ester and the inorganic base[7].
-
-
Product Loss During Acidic Workup: The carboxylic acid product must be carefully precipitated and isolated.
-
Explanation: After saponification, the product exists as a water-soluble carboxylate salt. Acid is added to lower the pH to the point where the carboxylic acid (which is less water-soluble) precipitates out. If too much acid is added, or if the product is more soluble than expected, precipitation will be incomplete.
-
Solution: Cool the reaction mixture in an ice bath before and during acidification. Add the acid (e.g., 1M HCl) slowly, dropwise, while stirring, until the pH is approximately 2-3. Check for complete precipitation. If the product is oily or does not precipitate well, it may need to be extracted with an organic solvent like ethyl acetate.
-
Caption: A troubleshooting decision tree for low yield issues.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of these reactions? A1: Thin-Layer Chromatography (TLC) is indispensable for all three steps.
-
Step 1: Use a non-polar solvent system (e.g., Hexane:Ethyl Acetate 4:1) to track the consumption of the 4-isopropylacetophenone and the appearance of the more polar chalcone product.
-
Step 2: A similar solvent system can be used to monitor the disappearance of the chalcone and the formation of the isoxazole ester.
-
Step 3: The isoxazole ester will have a higher Rf than the final carboxylic acid product. The reaction is complete when the ester spot is gone. The final product will often streak unless a small amount of acid (like acetic acid) is added to the mobile phase.
Q2: How should I purify the final product? A2: The crude 5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid precipitated after acidification should be collected by vacuum filtration and washed with cold water to remove inorganic salts. The most common purification method is recrystallization[4]. A suitable solvent system might be ethanol/water or ethyl acetate/hexane. The choice of solvent depends on the purity of the crude product.
Q3: Can I use a different base for the saponification step? A3: Yes, while sodium hydroxide (NaOH) and potassium hydroxide (KOH) are most common, lithium hydroxide (LiOH) can also be used[7]. LiOH is sometimes preferred for more sensitive substrates as it can occasionally lead to cleaner reactions, though it is more expensive.
Q4: Are there alternative methods for synthesizing the isoxazole ring? A4: Yes, there are numerous methods for isoxazole synthesis[8]. For this specific substitution pattern, a 1,3-dipolar cycloaddition between an in-situ generated nitrile oxide (from an oxime) and an alkyne is a powerful alternative[9]. However, the chalcone-based route described here is often practical due to the accessibility of the starting materials.
Experimental Protocol Example
This is a representative protocol. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.
Step 1: Synthesis of Ethyl 2-hydroxy-4-(4-isopropylphenyl)-4-oxobut-2-enoate (Chalcone Intermediate)
-
Prepare a solution of sodium ethoxide by dissolving sodium (1.1 eq) in anhydrous ethanol under an inert atmosphere (N₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 4-isopropylacetophenone (1.0 eq) and diethyl oxalate (1.0 eq) in anhydrous ethanol dropwise to the cooled ethoxide solution over 30 minutes.
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by pouring it into ice-cold dilute HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Synthesis of Ethyl 5-(4-isopropylphenyl)isoxazole-3-carboxylate
-
Dissolve the crude chalcone intermediate (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) and potassium hydroxide (1.2 eq).
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
Step 3: Synthesis of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid
-
Dissolve the crude isoxazole ester (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.5 eq) and reflux the mixture for 2-4 hours until TLC shows complete consumption of the starting material[7].
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify to pH 2-3 by the slow addition of 1M HCl.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent.
References
- Nowicka, K., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health.
- Wang, L., et al. (2013). Isopropyl 3-phenylisoxazole-5-carboxylate. National Institutes of Health.
- SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace.
- PubMed Central. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. National Institutes of Health.
- The Organic Chemistry Tutor. (2025). Saponification Reaction of Esters. YouTube.
- PubMed. (n.d.). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. National Institutes of Health.
- ResearchGate. (2025). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate.
- Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.
- YouTube. (2022). 374 BCH3023 Saponification of Esters. YouTube.
- ACS Publications. (n.d.). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry.
- Der Pharma Chemica. (n.d.). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica.
- MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI.
- Organic Chemistry Tutor. (n.d.). Saponification of Esters. Organic Chemistry Tutor.
- YouTube. (2024). How to synthesize chalcones by Claisen-Schmidt condensation. YouTube.
- BenchChem. (2025). Application Notes and Protocols: Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation. BenchChem.
- Asian Journal of Research in Chemistry. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry.
- Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry.
- ACG Publications. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. ACG Publications.
- Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal.
- YouTube. (2021). Saponification (Hydrolysis of Esters with OH-). YouTube.
- ResearchGate. (2025). synthesis of biologically active chalcones by Claisen-Schmidt condensation under mild conditions. ResearchGate.
- OperaChem. (2024). Saponification-Typical procedures. OperaChem.
- Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide. Google Patents.
- Chem-Impex. (n.d.). 5-(4-Methylphenyl)isoxazole-3-carboxylic acid. Chem-Impex.
Sources
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Saponification-Typical procedures - operachem [operachem.com]
- 8. Isoxazole synthesis [organic-chemistry.org]
- 9. biolmolchem.com [biolmolchem.com]
Technical Support Center: Optimization of Reaction Conditions for Isoxazole Ring Formation
Welcome to the technical support center dedicated to the synthesis of isoxazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of isoxazole ring formation. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section tackles common problems encountered during isoxazole synthesis, offering probable causes and actionable solutions to get your reaction back on track.
Problem 1: Low to No Yield of the Desired Isoxazole Product
Possible Cause 1: Decomposition of Nitrile Oxide Intermediate
Nitrile oxides, key intermediates in the popular 1,3-dipolar cycloaddition method, are often unstable. They can dimerize to form furoxans or participate in other undesired side reactions, significantly reducing the yield of the target isoxazole.[1]
Solution:
-
In Situ Generation: Generate the nitrile oxide in situ (in the reaction mixture) in the presence of the alkyne (dipolarophile). This ensures the nitrile oxide reacts to form the isoxazole as soon as it is generated, minimizing side reactions.[1]
-
Mild Generation Conditions: Common methods for in situ generation include the dehydrohalogenation of hydroximoyl chlorides with a non-nucleophilic base like triethylamine, or the oxidation of aldoximes.[1] The use of hypervalent iodine reagents can also facilitate the rapid formation of nitrile oxides from oximes.[1]
-
Slow Addition: If using a precursor, add it slowly to the reaction mixture to maintain a low concentration of the nitrile oxide, thereby disfavoring dimerization.[2]
-
Stoichiometry Adjustment: Use a slight excess of the alkyne dipolarophile to increase the probability of the desired cycloaddition over dimerization.[2]
Possible Cause 2: Inactive Catalyst or Improper Catalyst Loading
For metal-catalyzed reactions, particularly those employing copper(I) catalysts to enhance regioselectivity, the activity and concentration of the catalyst are paramount.[3]
Solution:
-
Verify Catalyst Activity: Ensure the catalyst has not degraded. If necessary, consider a pre-activation step.
-
Optimize Catalyst Loading: Systematically vary the catalyst loading to find the optimal concentration for your specific substrates. Both too little and too much catalyst can be detrimental.
Possible Cause 3: Unsuitable Reaction Temperature
Temperature is a critical parameter that governs reaction kinetics.[2][3] Excessively high temperatures can lead to the decomposition of starting materials or intermediates and the formation of side products.[2] Conversely, temperatures that are too low may result in a sluggish or incomplete reaction.[2]
Solution:
-
Temperature Screening: Perform small-scale experiments at various temperatures to identify the optimal range for your reaction.
-
Controlled Heating: Utilize a reliable heating mantle or oil bath with a temperature controller to maintain a stable reaction temperature.
Possible Cause 4: Poor Quality of Starting Materials
Impurities in starting materials can interfere with the reaction, leading to side products or inhibiting the desired transformation.
Solution:
-
Purify Starting Materials: Ensure the purity of your starting materials through appropriate techniques such as distillation, recrystallization, or column chromatography.
-
Proper Storage: Store sensitive reagents under appropriate conditions (e.g., under an inert atmosphere, protected from light) to prevent decomposition.
Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the synthesis of isoxazoles, providing foundational knowledge to aid in experimental design.
Q1: What are the most common and versatile methods for synthesizing the isoxazole ring?
The two most widely employed methods are:
-
1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a nitrile oxide with an alkyne.[2][3][4] It is highly versatile, allowing for a wide array of substituents on the resulting isoxazole ring.[3]
-
Condensation of Hydroxylamine with 1,3-Dicarbonyl Compounds: This classical approach involves reacting hydroxylamine with a 1,3-diketone or a similar three-carbon component, such as an α,β-unsaturated ketone.[2][3][5]
Other notable methods include the use of metal catalysts (e.g., copper, gold) to promote cyclization and improve regioselectivity, as well as the application of microwave irradiation or ultrasound to enhance reaction efficiency.[3][6]
Q2: How do solvent and base selection impact the yield and regioselectivity of isoxazole synthesis?
Solvent and base are critical parameters that can profoundly influence the outcome of the reaction.
-
Solvent: The polarity of the solvent can affect the solubility of reactants, the reaction rate, and, in some cases, the regioselectivity.[2][3] For example, in certain reactions, the combination of solvent and base can significantly increase the yield and accelerate the cycloaddition.[7]
-
Base: In methods involving the in situ generation of nitrile oxides from hydroximoyl chlorides, a non-nucleophilic base such as triethylamine is often used to avoid unwanted side reactions.[1] The choice of base can also be a determining factor in the regioselectivity of the reaction.[3]
Q3: I am observing the formation of isomeric products. How can I improve the regioselectivity?
The formation of isomers is a common challenge, particularly in 1,3-dipolar cycloaddition reactions.[2] Regioselectivity is governed by both the electronic and steric properties of the substituents on the nitrile oxide and the alkyne.
-
Catalyst Control: For certain reactions, the use of a metal catalyst, such as a copper(I) salt, can strongly direct the regioselectivity of the cycloaddition.[3]
-
Steric Hindrance: Introducing bulky substituents on either the dipole or the dipolarophile can favor the formation of one regioisomer over the other.
-
Reaction Conditions: As mentioned, the choice of solvent and temperature can also influence the isomeric ratio.[2][3] Systematic optimization of these parameters is often necessary.
Q4: My purification of the final isoxazole product is proving difficult. What are some common issues and solutions?
Purification challenges often arise from the presence of unreacted starting materials, side products (like furoxans from nitrile oxide dimerization), or regioisomers.
-
Chromatography Optimization:
-
Solvent System: Experiment with different solvent systems (e.g., varying polarity with ethyl acetate/hexane or dichloromethane/methanol mixtures) for column chromatography.
-
TLC Analysis: Use thin-layer chromatography (TLC) to carefully monitor the separation and identify the optimal solvent system before running a column.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for purification.
-
Removal of Base: If a basic catalyst or reagent like triethylamine was used, an acidic wash of the crude product during workup can help remove it.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the impact of various reaction parameters on the yield of a hypothetical isoxazole synthesis. This serves as an example for systematic optimization.
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine (1.1) | Dichloromethane | 25 | 12 | 65 |
| 2 | Triethylamine (1.1) | Tetrahydrofuran | 25 | 12 | 58 |
| 3 | Triethylamine (1.1) | Dichloromethane | 40 (reflux) | 6 | 78 |
| 4 | DBU (1.1) | Dichloromethane | 25 | 12 | 72 |
| 5 | Sodium Bicarbonate (2.0) | Dichloromethane | 25 | 24 | 45 |
This is a representative table. Optimal conditions will vary depending on the specific substrates.
Experimental Protocols
General Protocol for 1,3-Dipolar Cycloaddition via In Situ Nitrile Oxide Generation
This protocol outlines a general procedure for the synthesis of a 3,5-disubstituted isoxazole from an aldoxime and a terminal alkyne.
Step 1: Preparation of the Reaction Mixture
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldoxime (1.0 equivalent) and the terminal alkyne (1.1 equivalents).
-
Dissolve the starting materials in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Step 2: In Situ Generation of Nitrile Oxide and Cycloaddition
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of an oxidizing agent (e.g., sodium hypochlorite) or a dehydrating agent/base combination (e.g., N-chlorosuccinimide followed by triethylamine) to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).
Step 3: Workup and Purification
-
Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired isoxazole.
Visualization of Key Concepts
Reaction Workflow for Isoxazole Synthesis
The following diagram illustrates a typical workflow for the synthesis and purification of isoxazoles.
Caption: A generalized workflow for isoxazole synthesis.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting low-yield reactions.
Caption: A decision tree for troubleshooting low isoxazole yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Isoxazole - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Challenges of Isoxazole Compounds in Biological Assays
Welcome to the technical support center dedicated to addressing the solubility issues of isoxazole-containing compounds in biological assays. This guide is designed for researchers, scientists, and drug development professionals, providing practical troubleshooting advice, detailed protocols, and in-depth scientific explanations to ensure the reliability and accuracy of your experimental data.
Frequently Asked Questions (FAQs)
Q1: My isoxazole compound, dissolved in 100% DMSO, precipitates immediately upon dilution into my aqueous assay buffer. Why is this happening?
A: This is a common phenomenon known as solvent shifting. While your isoxazole compound may be readily soluble in a polar aprotic solvent like DMSO, the drastic change in solvent polarity upon dilution into an aqueous buffer can cause its solubility to plummet, leading to precipitation.[1] The clear DMSO stock solution does not guarantee solubility in the final, predominantly aqueous, assay environment. This is an issue of kinetic solubility, where the compound fails to remain dissolved in the new solvent system.[1]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
A: The tolerance of cell lines to DMSO varies. As a general rule, it is recommended to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced cytotoxicity.[2] However, some robust cell lines may tolerate up to 1%. It is crucial to perform a solvent tolerance control experiment for your specific cell line to determine the highest non-toxic concentration.[3][4] Even at low concentrations, DMSO can have off-target effects on cellular signaling pathways.[5][6]
Q3: Can the pH of my buffer affect the solubility of my isoxazole compound?
A: Yes, significantly. Many isoxazole derivatives are weakly acidic or basic. For ionizable compounds, altering the pH of the buffer can dramatically increase solubility by converting the compound into its more soluble ionized form.[2][7] For a weakly acidic compound, increasing the pH above its pKa will enhance solubility, while for a weakly basic compound, lowering the pH below its pKa will have the same effect.
Q4: My compound appears to dissolve initially but then crashes out of solution during a long incubation. What's going on?
A: You are likely observing an issue of thermodynamic insolubility. The initial dissolved state may have been a supersaturated, kinetically trapped solution. Over time, the compound equilibrates to its true, lower thermodynamic solubility limit, resulting in precipitation.[2] This can be influenced by factors such as temperature and the duration of the incubation.
Troubleshooting Guides
This section provides a more in-depth, issue-based approach to resolving solubility problems with your isoxazole compounds.
Issue 1: Compound Precipitation Upon Dilution
If your isoxazole compound precipitates when added to the assay buffer, follow this troubleshooting workflow.
Caption: Workflow for troubleshooting compound precipitation.
Detailed Steps:
-
Assess Compound Concentration: Your target concentration may simply exceed the aqueous solubility of the compound.
-
Action: Perform a serial dilution to identify the highest soluble concentration in your assay buffer. Consider lowering the top concentration in your dose-response curve.[8]
-
-
Optimize the Dilution Protocol: The manner of dilution is critical.
-
Action: Avoid single, large-volume dilutions. Instead, prepare a high-concentration stock and perform serial dilutions. When adding the stock to the buffer, do so drop-wise while vortexing vigorously to promote rapid mixing and dispersion.[2]
-
-
Adjust Co-solvent Concentration: A slight increase in the final co-solvent concentration might be sufficient.
-
Action: Incrementally increase the final DMSO (or other co-solvent) concentration, ensuring it remains within the tolerated limit of your assay (typically <0.5% for cell-based assays).[2]
-
-
Explore Alternative Solubilization Strategies: If the above steps are insufficient, more advanced methods are required.
-
pH Adjustment: For ionizable isoxazoles, modify the buffer pH.
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, increasing their aqueous solubility.
-
Surfactants: Low concentrations of non-ionic surfactants can help maintain compound solubility.
-
Issue 2: Inconsistent Assay Results or Lower than Expected Potency
Inconsistent data or unexpectedly low potency can be a subtle indicator of solubility problems.
Possible Causes & Solutions:
-
Compound Adsorption to Plastics: Poorly soluble compounds can adsorb to the surfaces of microplates and pipette tips, reducing the effective concentration in the assay.[9]
-
Solution: Use low-binding microplates. Consider pre-incubating the plates with a solution of bovine serum albumin (BSA) to block non-specific binding sites.
-
-
Time-Dependent Precipitation: The compound may be precipitating during the assay incubation period.
-
Solution: Visually inspect the wells for precipitate at the end of the assay. If possible, reduce the incubation time. Measure the compound concentration in the supernatant at the beginning and end of the assay to confirm precipitation.
-
-
Assay Interference from Solubilizing Agents: The excipients used to dissolve your compound may be affecting the biological system.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment by Nephelometry
This high-throughput method allows for the rapid determination of the concentration at which a compound begins to precipitate in a specific buffer.[2][9][13]
Materials:
-
10 mM stock solution of your isoxazole compound in 100% DMSO.
-
Assay buffer of interest (e.g., PBS, pH 7.4).
-
Clear, flat-bottom 96-well or 384-well microplates.
-
Multichannel pipette.
-
Plate reader with nephelometry (light scattering) capability.
Method:
-
Prepare Compound Plate: Create a serial dilution of the 10 mM stock solution in 100% DMSO in a 96-well plate.
-
Prepare Assay Plate: Add 98 µL of your assay buffer to the wells of a new 96-well plate.
-
Initiate Precipitation: Transfer 2 µL from the compound plate to the corresponding wells of the assay plate (this creates a 1:50 dilution).
-
Mix: Immediately mix by gentle orbital shaking for 30 seconds.
-
Incubate: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure: Read the plate using a nephelometer to measure light scattering.
-
Data Analysis: Plot the light scattering units against the compound concentration. The concentration at which the signal sharply increases above the baseline is the kinetic solubility limit.[1]
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Cyclodextrins form inclusion complexes with hydrophobic compounds, enhancing their aqueous solubility.[1][14][15]
Materials:
-
Isoxazole compound (solid).
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Aqueous buffer (e.g., PBS, pH 7.4).
Method (Kneading):
-
Molar Ratio: Determine the desired molar ratio of your isoxazole compound to HP-β-CD (a 1:1 ratio is a good starting point).
-
Preparation: Place the accurately weighed HP-β-CD in a mortar. Add a small amount of water to form a paste.
-
Add Compound: Add the weighed isoxazole compound to the paste.
-
Knead: Knead the mixture thoroughly for 30-60 minutes, adding small amounts of water as needed to maintain a paste-like consistency.
-
Dry: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize and Sieve: Pulverize the dried complex and pass it through a fine-mesh sieve.
-
Stock Solution: Prepare a stock solution of the complex in your assay buffer. The solubility of the complex should be significantly higher than the free drug.
Data Presentation
The choice of a solubilization strategy can be guided by the physicochemical properties of your isoxazole compound.
Table 1: Physicochemical Properties of Example Isoxazole-Containing Drugs
| Compound | Molecular Weight ( g/mol ) | LogP | Aqueous Solubility | Reference |
| Celecoxib | 381.37 | 3.5 | Practically insoluble in water | [16][17] |
| Leflunomide | 270.21 | 3.2 | Sparingly soluble in aqueous buffers (~25 µg/mL) | [18][19] |
Table 2: Common Co-solvents and Their Properties
| Co-solvent | Polarity Index | Typical Final Concentration in Cell Assays | Notes |
| DMSO | 7.2 | < 0.5% | Can have off-target effects.[5][6] |
| Ethanol | 5.2 | < 1% | Can cause protein precipitation at higher concentrations. |
| PEG 400 | 6.1 | < 1% | Generally well-tolerated. |
| DMF | 6.4 | < 0.5% | Use with caution due to potential toxicity. |
Visualization of Solubilization Mechanisms
The following diagram illustrates the primary mechanisms by which different solubilizing agents enhance the aqueous solubility of a hydrophobic isoxazole compound.
Caption: Mechanisms of different solubilization strategies.
References
-
High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. PubMed. (URL: [Link])
-
Kinetic Solubility Assays Protocol. AxisPharm. (URL: [Link])
-
Celecoxib. PMDA. (URL: [Link])
-
Thermodynamic solubility of celecoxib in organic solvents. RSC Publishing. (URL: [Link])
-
Cellular Effects of Cyclodextrins: Studies on HeLa Cells. PMC - NIH. (URL: [Link])
-
Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. MDPI. (URL: [Link])
-
Formulation and Evaluation of Solid Dispersion of Celecoxib. bepls. (URL: [Link])
-
Significant Increase in the Solubility of Celecoxib in Presence of Some Deep Eutectic Solvents as Novel Sustainable Solvents and. Pharmaceutical Sciences. (URL: [Link])
-
CHARACTERIZATION OF METHYL-β-CYCLODEXTRIN TOXICITY IN NGF-DIFFERENTIATED PC12 CELL DEATH. PubMed Central. (URL: [Link])
-
Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes. PubMed Central. (URL: [Link])
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. (URL: [Link])
-
Isoxazole derivative - Solubility of Things. Solubility of Things. (URL: [Link])
-
Isoxazole - Solubility of Things. Solubility of Things. (URL: [Link])
-
Enzyme stability with essential oils and surfactants. Growing towards green disinfectant detergents. Universidad de Granada. (URL: [Link])
-
Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. MDPI. (URL: [Link])
-
(PDF) Effects of Surfactants on the Activity of Acid Cellulase Enzyme. ResearchGate. (URL: [Link])
-
Understanding Interactions of Surfactants and Enzymes: Impact of Individual Surfactants on Stability and Wash Performance of Protease Enzyme in Detergents. ResearchGate. (URL: [Link])
-
An intravenous formulation decision tree for discovery compound formulation development. PubMed. (URL: [Link])
-
Decision tree for preclinical formulation. ResearchGate. (URL: [Link])
-
A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. ACS Publications. (URL: [Link])
-
Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository. (URL: [Link])
-
Interactions between surfactants and hydrolytic enzymes. ResearchGate. (URL: [Link])
-
Enhancement of Solubility of Leflunomide with -cyclodextrin inclusion complexation. RJPT. (URL: [Link])
-
Lipophilicity and water solubility of Isoxazole derivatives computed by. ResearchGate. (URL: [Link])
-
Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. (URL: [Link])
-
Evaluation of some Methods for Preparing Gliclazide- β-Cyclodextrin Inclusion Complexes. (URL: [Link])
-
A Practical Approach for Solubility Enhancement of Leflunomide. (URL: [Link])
-
Enhancement of solubility and dissolution rate of Leflunomide tablets by solid dispersion technique. IOSR Journal. (URL: [Link])
-
New water-soluble isoxazole-linked 1,3,4-oxadiazole derivative with delocalized positive charge. RSC Publishing. (URL: [Link])
-
How to Choose the Right Solubilization Technology for Your API. (URL: [Link])
-
β-Cyclodextrin inclusion complex: preparation, characterization, and its aspirin release in vitro. Scilit. (URL: [Link])
-
Decision trees built for solubility prediction. Tree pruning methods. ResearchGate. (URL: [Link])
-
(PDF) β-Cyclodextrin inclusion complex: Preparation, characterization, and its aspirin release in vitro. ResearchGate. (URL: [Link])
-
The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. (URL: [Link])
-
Nanoemulsion Formulation of Leflunomide for Transdermal Delivery: Preparation and Characterization. Impactfactor. (URL: [Link])
-
The recent progress of isoxazole in medicinal chemistry. Bohrium. (URL: [Link])
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (URL: [Link])
-
Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. PubMed Central. (URL: [Link])
-
Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. ResearchGate. (URL: [Link])
-
Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis. PubMed. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. enamine.net [enamine.net]
- 3. benchchem.com [benchchem.com]
- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solubility enhancement of Cox-2 inhibitors using various solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of Cytotoxicity and Cell Uptake of Cationic Beta-Cyclodextrins as Valid Tools in Nasal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. CHARACTERIZATION OF METHYL-β-CYCLODEXTRIN TOXICITY IN NGF-DIFFERENTIATED PC12 CELL DEATH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
- 15. researchgate.net [researchgate.net]
- 16. pmda.go.jp [pmda.go.jp]
- 17. bepls.com [bepls.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. A Practical Approach for Solubility Enhancement of Leflunomide – Oriental Journal of Chemistry [orientjchem.org]
Common side reactions in the synthesis of 5-phenylisoxazole-3-carboxylic acids
Welcome to the technical support center for the synthesis of 5-phenylisoxazole-3-carboxylic acids and their derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. Instead of a generic overview, we will address specific, frequently encountered experimental challenges in a practical, question-and-answer format. Our focus is on the causality behind common side reactions and the logic of troubleshooting, empowering you to optimize your synthetic routes effectively.
Core Synthetic Strategies & Key Control Points
The synthesis of the 5-phenylisoxazole-3-carboxylic acid core typically relies on two primary strategies: the construction of the isoxazole ring via 1,3-dipolar cycloaddition, or the cyclization of a linear precursor, followed by functional group manipulation to reveal the carboxylic acid. Each approach has its own set of potential pitfalls. This guide provides troubleshooting for the most common issues.
Caption: Primary synthetic routes to the target acid.
Troubleshooting Guide & FAQs
Section 1: Issues in 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is a powerful method for constructing the isoxazole ring.[1][2] However, the reactive nature of the nitrile oxide intermediate can lead to several side reactions.
Question 1: My cycloaddition reaction is low-yielding, and I'm isolating a significant amount of a furoxan byproduct. What is happening and how can I fix it?
Answer: This is a classic problem indicating that your nitrile oxide intermediate is dimerizing rather than reacting with your alkyne dipolarophile.[3] Nitrile oxides are high-energy species and will readily undergo self-condensation to form a more stable furoxan (a 1,2,5-oxadiazole 2-oxide) if a suitable reaction partner is not readily available.
Causality: The issue stems from the relative rates of two competing reactions: the desired intermolecular cycloaddition and the undesired dimerization. If the concentration of the nitrile oxide becomes too high relative to the alkyne, dimerization will dominate.
Troubleshooting Strategies:
-
Slow Generation of the Nitrile Oxide: The most effective solution is to generate the nitrile oxide in situ at a rate that matches its consumption. When preparing the nitrile oxide from an aldoxime precursor using an oxidant (like N-chlorosuccinimide or sodium hypochlorite), add the oxidant solution slowly and dropwise to the reaction mixture containing both the aldoxime and the alkyne.[4] This keeps the instantaneous concentration of the nitrile oxide low, favoring the cycloaddition pathway.
-
Reaction Conditions:
-
Solvent: Experiment with different solvents. The choice can influence the rates of both dimerization and cycloaddition.
-
Temperature: Lowering the reaction temperature can sometimes slow the rate of dimerization more significantly than the desired cycloaddition.
-
-
Reactivity of the Dipolarophile: If your alkyne is electron-deficient or sterically hindered, it may be a poor dipolarophile. If possible, consider using a more reactive alkyne derivative to accelerate the desired reaction.
Caption: Competing pathways for the nitrile oxide intermediate.
Question 2: My reaction produces a mixture of two regioisomers: the desired 5-phenyl-3-carboxylate and the undesired 3-phenyl-5-carboxylate. How can I control the regioselectivity?
Answer: The formation of regioisomers is a common challenge when using unsymmetrical alkynes.[4] The regioselectivity of 1,3-dipolar cycloadditions is governed by a complex interplay of steric and electronic factors, which can be understood through Frontier Molecular Orbital (FMO) theory.[1] The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
Troubleshooting Strategies:
| Factor | Influence on Regioselectivity | Recommended Action |
| Electronic Effects | The relative sizes of the orbital coefficients on the reacting atoms of the dipole and dipolarophile determine the preferred orientation. Matching the larger coefficient on the HOMO of one reactant with the larger coefficient on the LUMO of the other favors one isomer. | Modify the electronic nature of the substituents on your alkyne. An electron-withdrawing group (like a carboxylate) on the alkyne often directs the oxygen of the nitrile oxide to the adjacent carbon, leading to the 3-carboxylate isomer. |
| Steric Hindrance | Bulky substituents on either the nitrile oxide or the alkyne will sterically disfavor the transition state required to form one of the isomers. | Increase the steric bulk of the substituent on the phenyl ring of the nitrile oxide or on the non-carboxylate side of your alkyne to favor the formation of the desired isomer. |
| Catalysis | Certain metal catalysts, particularly copper in related cycloadditions, can dramatically influence regioselectivity by coordinating to the reactants and favoring a specific orientation.[4] | While less common for simple nitrile oxide/alkyne cycloadditions, explore literature for catalyst systems relevant to your specific substrates. For example, copper-catalyzed cycloadditions with terminal ynamides show high regioselectivity.[4] |
Section 2: Issues in Cyclization and Hydrolysis
Question 3: I'm synthesizing my isoxazole from a β-keto ester and hydroxylamine, but I'm getting a lot of the 5-isoxazolone byproduct. How can I favor the desired isoxazole?
Answer: This is a classic regioselectivity problem where the outcome is highly dependent on the reaction pH. The cyclization can proceed via two different pathways. Acidic conditions generally favor the formation of the 3-substituted isoxazole, while neutral or basic conditions often lead to the undesired 5-isoxazolone isomer.[4]
Troubleshooting Protocol: pH-Controlled Cyclization
-
Dissolve Substrate: Dissolve your β-keto ester in a suitable solvent like ethanol.
-
Prepare Hydroxylamine Solution: Prepare a solution of hydroxylamine hydrochloride.
-
Acidify: Before or during the addition of hydroxylamine, ensure the reaction medium is acidic. You can use a mild acid like acetic acid or carefully adjust the pH with dilute HCl. Aim for a pH in the range of 4-5.
-
Reaction Monitoring: Monitor the reaction by TLC. The desired isoxazole and the isoxazolone byproduct will likely have different Rf values.
-
Optimization: If byproduct formation is still significant, systematically vary the pH to find the optimal point for your specific substrate.
Question 4: The final hydrolysis of my ethyl 5-phenylisoxazole-3-carboxylate is sluggish, and if I push the reaction with heat or stronger base, I see degradation and low yields. What is the best way to perform this saponification?
Answer: Hydrolyzing the ester to the carboxylic acid is a critical final step, but the isoxazole ring can be sensitive to harsh conditions.[5][6] The key is to find a balance where the saponification proceeds efficiently without causing ring opening or other degradation pathways.
Causality: High temperatures and highly concentrated base can promote nucleophilic attack on the isoxazole ring itself, not just the ester carbonyl. This can lead to complex decomposition pathways.
Recommended Protocol: Mild Saponification
This procedure uses a moderate concentration of NaOH at room temperature to minimize side reactions.[7]
-
Dissolution: Dissolve the ethyl 5-phenylisoxazole-3-carboxylate (1.0 eq.) in a suitable alcohol, such as ethanol (EtOH).
-
Base Addition: At room temperature with stirring, add an aqueous solution of sodium hydroxide (NaOH, approx. 1.5 eq., e.g., 2M solution).
-
Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). The reaction is often complete within 5-60 minutes. The carboxylic acid product will typically have a lower Rf value than the starting ester.
-
Acidification: Once the starting material is consumed, cool the mixture in an ice bath and carefully acidify with dilute hydrochloric acid (HCl) to a pH of 3-4. The desired carboxylic acid should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove inorganic salts.
-
Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: A logical workflow for troubleshooting byproduct formation.
References
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-PHENYLISOXAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Navigating Regioselectivity in Isoxazole Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for isoxazole synthesis. This guide is designed to provide you with troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of isoxazoles, with a particular focus on achieving high regioselectivity. The isoxazole moiety is a cornerstone in medicinal chemistry, and controlling its substitution pattern is critical for tuning pharmacological activity.[1][2] This resource, grounded in established literature and practical insights, will help you navigate the complexities of regiocontrol in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My 1,3-dipolar cycloaddition of a nitrile oxide and a terminal alkyne is producing a mixture of 3,5- and 3,4-disubstituted isoxazoles. How can I improve the regioselectivity?
A1: This is a classic challenge in isoxazole synthesis. The regioselectivity of the [3+2] cycloaddition is highly dependent on the reaction conditions, particularly the catalyst system employed.[3] Generally, the reaction between a nitrile oxide and a terminal alkyne can lead to two regioisomers. The key to controlling the outcome lies in understanding the underlying mechanism and choosing the appropriate conditions.
-
For 3,5-Disubstituted Isoxazoles (Kinetic Product): Copper(I) catalysis is the most reliable method for selectively forming 3,5-disubstituted isoxazoles.[3][4] The mechanism is believed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the nitrile oxide.[4] This approach generally offers high regioselectivity and is compatible with a wide range of functional groups.
-
For 3,4-Disubstituted Isoxazoles (Thermodynamic Product): Ruthenium(II) catalysts have been shown to favor the formation of the 3,4-disubstituted regioisomer.[3] Mechanochemical methods, such as ball milling with a ruthenium catalyst, can also provide access to this less common isomer with enhanced yields and regioselectivity.[5]
The regioselectivity can be explained by Frontier Molecular Orbital (FMO) theory.[6] The interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile (alkyne) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipole (nitrile oxide) determines the preferred orientation of addition. Catalysts can modulate the energies and coefficients of these orbitals, thus influencing the regiochemical outcome.
Caption: Catalyst-dependent regioselectivity in isoxazole synthesis.
Q2: I am using a cyclocondensation reaction with a 1,3-dicarbonyl compound and hydroxylamine, but I'm getting a mixture of regioisomers. What factors can I adjust?
A2: The Claisen isoxazole synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine, is a foundational method. However, it is often plagued by poor regioselectivity, especially with unsymmetrical dicarbonyls.[1] Fortunately, strategic modifications to the substrate and reaction conditions can provide excellent regiochemical control.
-
Substrate Modification: Utilizing β-enamino diketones as precursors offers a significant advantage. The enamino group acts as a directing group, allowing for predictable regioselectivity based on the reaction conditions.[1][7]
-
Solvent Effects: The choice of solvent can have a profound impact. For instance, in the reaction of certain β-enamino diketones with hydroxylamine hydrochloride, using ethanol may favor one regioisomer, while acetonitrile can favor the other.[1] Protic polar solvents like ethanol/water mixtures can also influence the product ratio.[1]
-
Use of Additives:
-
Lewis Acids: The addition of a Lewis acid, such as BF₃·OEt₂, can activate one of the carbonyl groups towards nucleophilic attack by hydroxylamine, thereby directing the cyclization to yield a specific regioisomer. The amount of Lewis acid used can be optimized to maximize regioselectivity.[1]
-
Bases: The presence of a base like pyridine can also alter the regiochemical outcome.[1]
-
-
pH and Temperature Control: In some systems, particularly with amino-substituted isoxazoles, careful control of pH and reaction temperature are key factors in determining the final regioisomeric ratio.[4]
Q3: My reaction is giving low yields and multiple byproducts. What are some common experimental pitfalls?
A3: Low yields in isoxazole synthesis often stem from the instability of the nitrile oxide intermediate and issues with starting material purity or catalyst activity.
-
Nitrile Oxide Dimerization: Nitrile oxides are prone to dimerization to form furoxans, especially if they are electron-rich.[8] To circumvent this, it is crucial to generate the nitrile oxide in situ in the presence of the alkyne, ensuring it is trapped in the cycloaddition reaction as it forms.[8][9]
-
Purity of Starting Materials:
-
Aldoximes: Ensure that the aldehyde used to prepare the aldoxime precursor is free of the corresponding carboxylic acid, which can interfere with the reaction.
-
Alkynes: Impurities in the alkyne can coordinate to and deactivate the catalyst.[9]
-
-
Catalyst Deactivation: In metal-catalyzed reactions, particularly copper-catalyzed ones, the active Cu(I) species can be oxidized to inactive Cu(II).[3] It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and consider adding a reducing agent like sodium ascorbate to maintain the copper in its active oxidation state.[3]
-
Reaction Conditions:
-
Temperature: For thermally driven cycloadditions, insufficient temperature can lead to low conversion, while excessively high temperatures may cause decomposition of reactants or products.[9]
-
Catalyst Loading: Ensure the correct catalyst loading is used as specified in the protocol, as this can affect both yield and selectivity.[9]
-
Troubleshooting Workflow
If you are encountering issues with regioselectivity or yield, use the following decision-making workflow to diagnose the problem and select an appropriate solution.
Caption: Troubleshooting workflow for regioselective isoxazole synthesis.
Data on Regioselective Methods
The choice of reaction conditions is critical for controlling the regiochemical outcome. The following table summarizes the impact of different parameters on the synthesis of isoxazoles from β-enamino diketones, as reported in the literature.[1]
| Entry | Substrate | Method | Solvent | Additive | Regioisomeric Ratio (2a:3a) | Isolated Yield (%) |
| 1 | 1a | A | EtOH | - | 35:65 | 73 |
| 2 | 1a | A | MeCN | - | 65:35 | 81 |
| 3 | 1a | A | EtOH/H₂O | - | 40:60 | 68 |
| 4 | 1a | A | EtOH | Pyridine | 64:36 | 71 |
| 5 | 1a | B | MeCN | BF₃·OEt₂ (2 equiv) + Pyridine | 90:10 (4a:5a) | 79 |
Data adapted from a study on the regioselective synthesis of isoxazoles from β-enamino diketones.[1] Ratios were determined by ¹H-NMR of the crude product.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles
This one-pot, three-step procedure utilizes a copper(I)-catalyzed cycloaddition between an in situ generated nitrile oxide and a terminal alkyne to regioselectively yield 3,5-disubstituted isoxazoles.[4]
Materials:
-
Aldehyde (1.0 mmol)
-
Hydroxylamine hydrochloride (1.1 mmol)
-
Terminal alkyne (1.0 mmol)
-
N-Chlorosuccinimide (NCS) (1.1 mmol)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.5 mmol)
-
Solvent (e.g., THF or CH₂Cl₂)
Procedure:
-
To a solution of the aldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.1 mmol) in the chosen solvent, add triethylamine (1.1 mmol).
-
Stir the mixture at room temperature until the formation of the aldoxime is complete (monitor by TLC).
-
Add the terminal alkyne (1.0 mmol), CuI (5 mol%), and an additional portion of triethylamine (1.4 mmol) to the reaction mixture.
-
Cool the mixture to 0 °C and add NCS (1.1 mmol) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.
Protocol 2: Lewis Acid-Mediated Regioselective Synthesis of a 3,4-Disubstituted Isoxazole
This protocol describes the regioselective synthesis of a 3,4-disubstituted isoxazole from a β-enamino diketone using a Lewis acid to control the regiochemistry.[1]
Materials:
-
β-enamino diketone (0.5 mmol)
-
Hydroxylamine hydrochloride (0.6 mmol)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv)
-
Pyridine (0.7 mmol, 1.4 equiv)
-
Acetonitrile (MeCN) (4 mL)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the β-enamino diketone (0.5 mmol) in acetonitrile (4 mL).
-
Add hydroxylamine hydrochloride (0.6 mmol) and pyridine (0.7 mmol) to the solution.
-
Add BF₃·OEt₂ (1.0 mmol) dropwise to the stirred mixture at room temperature.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to isolate the 3,4-disubstituted isoxazole.
References
-
Gomha, S. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(5), 2533-2543. Available at: [Link]
-
Hansen, T. V., Wu, P., & Fokin, V. V. (2005). A Mild and Convenient One-Pot, Three-Step Procedure for the Regioselective Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764. Available at: [Link]
-
Hernandez, J. G., et al. (2020). Regioselective control under mechanochemical conditions for 3,4,5-isoxazoles. Chemical Science, 11(34), 9147-9154. Available at: [Link]
-
Lin, B., et al. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry, 24(20), 4787-4790. Available at: [Link]
-
Kaźmierczak-Barańska, J., & Barański, A. (2020). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 25(24), 5879. Available at: [Link]
-
Gomha, S. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Available at: [Link]
-
Mironov, O. S., et al. (2011). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 9(1), 246-254. Available at: [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. Available at: [Link]
-
Kiss, L., et al. (2016). Regio- and stereoselective synthesis of pregnane-fused isoxazolines by nitril-oxide/alkene 1,3-dipolar cycloaddition and an evaluation of their cell-growth inhibitory effect in vitro. Steroids, 105, 77-87. Available at: [Link]
-
Wang, Y., et al. (2019). Regioselective catalytic asymmetric N-alkylation of isoxazol-5-ones with para-quinone methides. Organic & Biomolecular Chemistry, 17(31), 7436-7440. Available at: [Link]
-
Chemical Journal of Chinese Universities. (2018). New Synthetic Method for 3,5-Disubstituted Isoxazole. Available at: [Link]
-
Synfacts. (2023). Regioselective Synthesis of Isoxazoles from Ynones. Available at: [Link]
-
Stork. (n.d.). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Available at: [Link]
-
Bej, S., & Das, A. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34163-34190. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Available at: [Link]
-
da Silva, J. B. P., et al. (2016). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society, 27(1), 137-146. Available at: [Link]
-
ChemHelpASAP. (2020, February 8). 1,3-dipolar cycloaddition reactions [Video]. YouTube. Available at: [Link]
-
Khan, M. E. I., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. Available at: [Link]
-
Ramón, D. J., & Asensio, A. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 3(9), 2343-2349. Available at: [Link]
-
Khan, M. E. I., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. Available at: [Link]
-
Lee, J., et al. (2025). Sustainable Continuous Synthesis of 3,5-Disubstituted Isoxazoles: Development of an Integrated Reaction–Separation–Recovery System for Deep Eutectic Solvents. Organic Process Research & Development. Available at: [Link]
-
Lasri, J., et al. (2008). Efficient regioselective synthesis of 4- and 5-substituted isoxazoles under thermal and microwave conditions. Journal of Heterocyclic Chemistry, 45(5), 1385-1389. Available at: [Link]
-
Mishra, P., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 693. Available at: [Link]
-
Arote, R. B. (2025). Mastering Isoxazole Synthesis: A Guide for Novel Drug Development. Available at: [Link]
-
Bej, S., & Das, A. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34163-34190. Available at: [Link]
-
Kumar, A., et al. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Journal of the Indian Chemical Society, 99(8), 100588. Available at: [Link]
-
Reddit. (2022, September 3). Isoxazole synthesis. r/Chempros. Available at: [Link]
-
Wang, X., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Scientific Reports, 13(1), 17596. Available at: [Link]
-
Li, Y., et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 18(1), 179. Available at: [Link]
-
Guedes, L. A., et al. (2025). Chemical Reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2+3] and antitrypanosomal activity prediction. Journal of Molecular Structure, 1319, 138698. Available at: [Link]
-
Kumar, A., et al. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters. Available at: [Link]
-
Kumar, V., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Available at: [Link]
-
Kumar, P., et al. (2022). Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy, 16(4), 484-492. Available at: [Link]
Sources
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Isoxazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid for Experimental Use
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling and stabilization of this compound. Our goal is to empower you to achieve reliable and reproducible experimental outcomes by understanding and mitigating the inherent stability challenges of this molecule.
The molecular structure of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid, featuring both an isoxazole ring and a carboxylic acid moiety, presents a unique combination of chemical properties. While this structure is valuable for developing novel bioactive compounds and therapeutic agents, it also introduces specific vulnerabilities that must be managed carefully during experimentation.[1][2][3][4] This guide provides a framework for understanding these challenges and implementing effective solutions.
Section 1: Core Stability Profile & Degradation Pathways
A thorough understanding of a compound's stability is foundational to its successful application. 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid is susceptible to degradation from several environmental factors, primarily pH, light, and temperature.
The isoxazole ring, while generally considered a stable aromatic system, contains a relatively weak Nitrogen-Oxygen (N-O) single bond.[5][6] This bond is the primary site of two major degradation pathways:
-
Base-Catalyzed Hydrolytic Ring Opening: Under basic conditions (typically pH > 8), the isoxazole ring is susceptible to cleavage. This reaction is often accelerated by increased temperatures. A well-documented analogue is the isoxazole-containing drug Leflunomide, which undergoes base-catalyzed ring opening to its active metabolite.[7] At a pH of 10 and a temperature of 37°C, the half-life of Leflunomide is dramatically reduced to just 1.2 hours.[7]
-
Photochemical Rearrangement: Exposure to ultraviolet (UV) radiation can induce the cleavage of the N-O bond, leading to a rearrangement that can form a more stable oxazole isomer via an azirine intermediate.[5][6] This transformation fundamentally alters the molecule's structure and, consequently, its biological activity.
The carboxylic acid group primarily influences the compound's solubility, which is highly pH-dependent. At acidic or neutral pH, the carboxylic acid is protonated and less soluble in aqueous media, often leading to precipitation—a physical stability issue that can be mistaken for chemical degradation.[8][9]
Primary Degradation Pathways
Caption: Key degradation and instability pathways for the title compound.
Table 1: Summary of Stability Under Stress Conditions
| Stress Condition | Stability Profile | Primary Outcome | Rationale & Causality |
| Acidic (pH 4-6) | Generally Stable | Potential Precipitation | The carboxylic acid is protonated, reducing aqueous solubility. The isoxazole ring is resistant to acid-catalyzed cleavage.[7][10] |
| Neutral (pH 7.4) | Moderately Stable | Slow Degradation | At physiological pH and 37°C, slow base-catalyzed ring opening can occur over extended incubation periods.[7] |
| Basic (pH > 8) | Highly Unstable | Rapid Ring Opening | Base-catalyzed hydrolysis readily cleaves the weak N-O bond in the isoxazole ring.[5][7] |
| Heat (Elevated Temp.) | Unstable (Accelerant) | Increased Reaction Rate | Higher temperatures provide the activation energy to accelerate underlying degradation reactions, especially hydrolysis.[7] |
| Light (UV Exposure) | Highly Unstable | Photochemical Rearrangement | UV energy is sufficient to break the N-O bond, leading to isomerization.[6] |
| Oxidation (e.g., H₂O₂) | Potentially Unstable | Oxidation of Ring/Side Chain | While less documented for this specific structure, aromatic systems can be susceptible to strong oxidizing agents.[11] |
Section 2: Frequently Asked Questions (FAQs)
Q1: How should I properly store the compound in its solid (powder) form? A: For maximum long-term stability, store the solid compound at 0-8°C or lower , protected from light and moisture.[2][3] Use a desiccator to minimize exposure to humidity. The key is to prevent both photochemical degradation and slow hydrolysis that can occur with ambient moisture over time.
Q2: What is the best solvent for preparing a high-concentration stock solution? A: Anhydrous Dimethyl Sulfoxide (DMSO) or absolute Ethanol are recommended. These aprotic or minimally protic solvents prevent the ionization and solubility issues associated with the carboxylic acid and are poor mediums for hydrolysis. Prepare a high-concentration stock (e.g., 10-50 mM), aliquot it into single-use volumes in amber or foil-wrapped tubes, and store at -20°C or -80°C . This practice minimizes freeze-thaw cycles, which can introduce moisture and degrade the compound.
Q3: My compound is precipitating when I add it to my aqueous cell culture media or buffer. Is it degraded? A: This is most likely a physical stability issue, not chemical degradation. The compound is a carboxylic acid and, like most drugs in this class, has low solubility in its neutral (protonated) state.[8][9] When you add a concentrated DMSO stock to an aqueous buffer with a pH near or below the compound's pKa, it can crash out of solution. See Protocol 2 in Section 4 for the correct method to prepare aqueous working solutions.
Q4: Can I leave my working solutions on the lab bench under ambient light? A: No. Due to the known photosensitivity of the isoxazole ring, all solutions containing this compound should be protected from light.[6] Use amber vials or wrap containers in aluminum foil. During experiments, minimize exposure to direct light. This is a critical step to prevent the formation of the oxazole isomer, which will confound your results.
Q5: What is the optimal pH range for conducting aqueous experiments? A: A pH range of 6.0 to 7.5 is recommended . This range offers a compromise between maintaining the stability of the isoxazole ring (which is labile at high pH) and ensuring sufficient solubility of the carboxylic acid group (which is insoluble at low pH).[7][9] Avoid buffers with a pH greater than 8.0 whenever possible.
Section 3: Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution & Action Plan |
| Inconsistent biological activity or decreasing potency over time. | 1. Degradation of stock solution due to improper storage (light, temp, moisture). 2. Degradation in the aqueous working solution during a long experiment (pH, temp). | 1. Verify Stock Integrity: Prepare a fresh stock solution from solid. If the problem persists, perform an HPLC analysis on the old and new stock solutions to check for purity and the presence of degradant peaks. 2. Minimize Incubation Time: For long assays, consider adding the compound at later time points if possible. Ensure the assay buffer is within the optimal pH 6.0-7.5 range. |
| Cloudiness or visible precipitate forms in the aqueous assay plate. | 1. Exceeded aqueous solubility limit. 2. Incorrect dilution method (e.g., adding buffer to stock instead of stock to buffer). 3. Buffer pH is too low. | 1. Review Concentration: Check the maximum aqueous solubility for your specific buffer system. You may need to lower the final concentration. 2. Follow Protocol 2: Always add the stock solution dropwise into the vortexing aqueous buffer to allow for rapid dispersion. 3. Check Buffer pH: Ensure your final assay pH is above the compound's pKa, ideally between 6.5 and 7.5, to keep the carboxylate ionized and soluble. |
| New, unexpected peaks appear in HPLC or LC-MS analysis. | 1. Photodegradation: If samples were exposed to light, the new peak could be the oxazole isomer.[6] 2. Hydrolysis: If samples were in a high pH buffer or stored improperly, the new peak is likely the ring-opened product.[7] | 1. Conduct a Control Experiment: Prepare two identical samples. Expose one to ambient lab light for several hours and keep the other completely dark. Analyze both by HPLC. The appearance of a new peak in the light-exposed sample confirms photosensitivity. 2. pH Stress Test: Incubate the compound in a pH 10 buffer for 1-2 hours at 37°C and analyze by HPLC. The major new peak corresponds to the hydrolytic degradant. Use this to identify unknown peaks in your experimental samples. |
Section 4: Standard Operating Protocols
These protocols are designed to be self-validating systems, incorporating quality control checkpoints to ensure the integrity of your compound throughout the experimental workflow.
Protocol 1: Preparation and Storage of High-Concentration Stock Solutions
-
Preparation:
-
Allow the solid compound to equilibrate to room temperature inside a desiccator before opening to prevent moisture condensation.
-
Weigh the desired amount of powder in a fume hood.
-
Add anhydrous, research-grade DMSO or 200-proof Ethanol to achieve the target concentration (e.g., 20 mM).
-
Ensure complete dissolution using a vortex mixer. Gentle warming (to 37°C) or sonication can be used if necessary, but avoid excessive heat.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots in amber glass vials or polypropylene tubes wrapped in foil.
-
The volume should be appropriate for a single experiment to avoid reusing a thawed aliquot.
-
Store aliquots at -80°C for long-term stability (>6 months) or -20°C for short-term use (1-2 months).
-
-
Quality Control Checkpoint:
-
When creating a new batch of stock solution, run an HPLC purity check to establish a baseline (t=0) chromatogram. This is crucial for future troubleshooting.
-
Protocol 2: Preparation of Aqueous Working Solutions
This workflow is critical for preventing the precipitation of the acidic compound in aqueous media.
Caption: Workflow for diluting DMSO stock into aqueous buffer.
Protocol 3: Basic Forced Degradation Study for Stability Assessment
This protocol helps validate that your analytical method is "stability-indicating" and allows you to identify potential degradants.[12][13]
-
Prepare Samples: Create four identical solutions of your compound at a typical experimental concentration in a buffer of pH 7.4.
-
Control: Wrap in foil and store at 4°C.
-
Acid Stress: Adjust pH to ~2 with 0.1 M HCl.
-
Base Stress: Adjust pH to ~10 with 0.1 M NaOH.
-
Light Stress: Place in a clear vial under a UV lamp or on a sunlit windowsill.
-
-
Incubation: Incubate the Acid and Base stress samples at 40°C for 4-6 hours. Expose the Light stress sample for 24 hours.
-
Analysis: Neutralize the acid and base samples. Analyze all four samples, alongside a t=0 reference sample, by HPLC-UV.
-
Interpretation:
-
The Control sample should show minimal degradation.
-
The Base and Light stress samples should show significant loss of the parent peak and the appearance of new, distinct peaks. These are your primary degradants.
-
This confirms your HPLC method can separate the parent compound from its degradation products, making it a valid tool for monitoring stability in your experiments.
-
References
- The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Benchchem.
- Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka.
- pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate.
- Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed.
- Isoxazole. Wikipedia.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI.
- A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
- Formulation strategies for poorly soluble drugs. ResearchGate.
- Experimental and Theoretical Approach to Novel Polyfunctionalized Isoxazole. Bentham Science.
- Experimental and Theoretical Approach to Novel Polyfunctionalized Isoxazole. Bentham Science.
- 5-(4-Methylphenyl)isoxazole-3-carboxylic acid. Chem-Impex.
- 5-Isopropylisoxazole-3-carboxylic acid. Chem-Impex.
- The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
- 5-Methylisoxazole-3-carboxylic acid. Sigma-Aldrich.
- 5-isopropyl-3-phenylisoxazole-4-carboxylic acid (C13H13NO3). PubChemLite.
- 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI.
- On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. PubMed.
- 3-Isoxazolecarboxylic acid, 5-(1H-indol-3-yl)-. PubChem.
- Analytical methods to detect 3-Bromo-5-propoxyphenylboronic acid degradation. Benchchem.
- Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir. Scientific Research Publishing.
- Journal articles: 'Stability-indicating methods'. Grafiati.
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Isoxazole - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [file.scirp.org]
- 13. Journal articles: 'Stability-indicating methods' – Grafiati [grafiati.com]
Navigating the Specificity of Isoxazole-Based Inhibitors: A Technical Support Guide
The isoxazole scaffold is a cornerstone in modern medicinal chemistry, valued for its metabolic stability and versatile interaction capabilities.[1] This five-membered heterocycle is a privileged structure in a multitude of pharmacologically active agents, demonstrating a broad spectrum of activities including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] However, the very properties that make isoxazole derivatives potent therapeutic candidates can also present challenges, most notably the potential for off-target effects.[5] Unexpected interactions can lead to toxicity, misleading experimental results, or even unforeseen therapeutic outcomes.[6][7]
This technical support center is designed for researchers, scientists, and drug development professionals to provide practical guidance on identifying, understanding, and mitigating the off-target effects of isoxazole-based inhibitors. Through a series of frequently asked questions and in-depth troubleshooting guides, we will explore the underlying causes of off-target activity and provide robust experimental strategies to ensure the specificity of your compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for off-target effects with isoxazole-based kinase inhibitors?
A1: The ATP-binding site of kinases, a frequent target for isoxazole-based inhibitors, is highly conserved across the human kinome. This structural similarity makes it challenging to design entirely specific inhibitors.[8] The isoxazole moiety, while adaptable, can inadvertently fit into the ATP pockets of unintended kinases, leading to off-target inhibition.[8] These unintended interactions can result in a variety of cellular responses, from unexpected phenotypes to toxicity.[5]
Q2: My isoxazole-based inhibitor shows potent activity in a cell-based assay, but the effect doesn't correlate with the inhibition of my primary target. What could be the issue?
A2: This discrepancy strongly suggests an off-target effect. The observed cellular phenotype may be the result of the inhibitor acting on a different protein or pathway.[6] It is crucial to experimentally verify that the biological effect is a direct consequence of modulating the intended target.[7] For some compounds, the desired therapeutic effect is actually mediated through these off-target interactions.[6]
Q3: How can I begin to assess the selectivity of my novel isoxazole-based inhibitor?
A3: A tiered approach is recommended. Start with a broad assessment of its kinase selectivity by screening it against a large panel of kinases, often referred to as a "kinome scan".[8] This can be performed by specialized contract research organizations (CROs).[9][10][11][12][13] This initial screen will provide a comprehensive overview of your inhibitor's selectivity profile and highlight potential off-target interactions.[8]
Q4: What are the most reliable methods to confirm that my inhibitor is engaging its intended target within a cell?
A4: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a cellular context.[14][15][16] This method relies on the principle that a ligand binding to its target protein stabilizes the protein, leading to a change in its thermal denaturation profile.[17][18] A positive CETSA result provides strong evidence of direct interaction between your inhibitor and its target inside the cell.[14][15][16]
Q5: I've identified a potential off-target kinase. How can I definitively prove its role in the observed cellular phenotype?
A5: A genetic approach using CRISPR/Cas9-mediated gene knockout is a highly rigorous method.[6][7] By creating a cell line that lacks the expression of the putative off-target protein, you can directly test whether your compound still elicits the same cellular response.[6] If the phenotype is lost in the knockout cells, it strongly implicates the off-target protein in the compound's mechanism of action.[7]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity Observed at Efficacious Concentrations
Your isoxazole-based inhibitor shows desired efficacy against its primary target but is accompanied by significant cytotoxicity, potentially masking the therapeutic window.
Troubleshooting Workflow:
Caption: Workflow to investigate unexpected cytotoxicity.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol provides a general framework for performing a CETSA experiment to validate target engagement.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with your isoxazole-based inhibitor at various concentrations (including a vehicle control) for a specified time.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures using a thermal cycler. A typical gradient would be from 40°C to 70°C.[16]
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
-
Protein Detection and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein in the soluble fraction using Western blotting or other quantitative protein detection methods like ELISA or mass spectrometry.[15][16]
-
Plot the amount of soluble target protein as a function of temperature for each inhibitor concentration. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, engagement.[17]
-
Issue 2: Inconsistent Phenotypic Results Across Different Cell Lines
The efficacy of your isoxazole-based inhibitor varies significantly between different cell lines, even though the primary target is expressed at similar levels.
Troubleshooting Workflow:
Caption: Workflow for addressing inconsistent cellular phenotypes.
Data Presentation: Comparative Kinase Selectivity
When evaluating a new isoxazole-based inhibitor, comparing its selectivity profile to known compounds can provide valuable context.
| Kinase Target | Inhibitor X (IC50, nM) | Off-Target Kinase A (IC50, nM) | Off-Target Kinase B (IC50, nM) | Selectivity Score* |
| Primary Target | 10 | 1,500 | >10,000 | 150 |
| Reference Compound Y | 15 | 50 | 5,000 | 3.3 |
| Non-selective Compound Z | 25 | 30 | 100 | 1.2 |
*Selectivity Score = IC50 (Off-Target Kinase A) / IC50 (Primary Target)
A higher selectivity score indicates a more specific inhibitor. This type of data is critical for making informed decisions about lead optimization and further development.
Conclusion
The isoxazole scaffold will undoubtedly continue to be a valuable component in the design of novel therapeutics.[2][3] However, a thorough understanding and proactive investigation of potential off-target effects are paramount for the successful translation of these compounds from the bench to the clinic. By employing a systematic and multi-faceted approach to target validation and selectivity profiling, researchers can mitigate the risks associated with off-target activities and increase the likelihood of developing safe and effective drugs. The troubleshooting guides and experimental protocols provided here offer a robust framework for navigating the complexities of isoxazole-based inhibitor development.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. KinomePro - Pamgene [pamgene.com]
- 11. assayquant.com [assayquant.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Purification Techniques for Isoxazole Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the purification of isoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable heterocyclic compounds. Isoxazoles are a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals.[1] Their inherent polarity and potential for varied functionalization can present unique purification challenges.[2][3] This document provides in-depth, experience-driven guidance in a direct question-and-answer format to address specific issues encountered during experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the strategy and challenges in isoxazole purification.
Q1: What are the primary purification methods for isoxazole derivatives?
A1: The choice of purification method depends on the scale, purity of the crude material, and the physicochemical properties of the derivative. The two most common and effective techniques are:
-
Flash Column Chromatography: This is the workhorse for purifying isoxazole derivatives, especially for complex mixtures or when isomers are present.[4] It offers high resolution and can be adapted for a wide range of polarities using either normal-phase (e.g., silica gel) or reverse-phase (e.g., C18) stationary phases.[5]
-
Recrystallization: This is an ideal and cost-effective method for obtaining highly pure crystalline solids, provided a suitable solvent system can be identified.[6] It is particularly useful for final purification steps when the compound is already of moderate to high purity. Some modern synthetic protocols in aqueous media are even designed to produce isoxazoles that precipitate out and can be purified by simple suction filtration, a process known as group-assisted-purification.[7]
Q2: How does the polarity of isoxazole derivatives affect the purification strategy?
A2: The isoxazole ring itself is polar due to the presence of electronegative nitrogen and oxygen atoms.[2] This makes isoxazole and its simple derivatives more soluble in polar solvents like ethanol and water, and less soluble in non-polar solvents like hexane.[2] The overall polarity of your specific derivative, dictated by its substituents, is the critical factor in designing a purification strategy:
-
For less polar derivatives: Standard normal-phase flash chromatography on silica gel with solvent systems like hexane/ethyl acetate is typically effective.
-
For highly polar derivatives: These compounds can interact very strongly with silica gel, leading to poor separation and streaking.[5] In these cases, you should consider switching to a more polar mobile phase (e.g., dichloromethane/methanol), using a different stationary phase like alumina, or employing reverse-phase chromatography (C18), which separates compounds based on hydrophobicity.[5]
Q3: My isoxazole derivative seems to be degrading during purification. What are the common stability issues?
A3: While the isoxazole ring is generally stable, it can be labile under certain conditions. The N-O bond is the weakest point and can be susceptible to cleavage.
-
pH Sensitivity: Some isoxazole derivatives can degrade under strongly acidic conditions.[8] If you are using acidic modifiers (like acetic or formic acid) in your chromatography, it is crucial to remove them quickly during solvent evaporation to prevent potential degradation of the purified compound.
-
Photochemical Reactivity: The isoxazole ring can be photochemically active, undergoing ring-opening or rearrangement upon exposure to UV light.[9] While this is often exploited in specific applications like chemoproteomics, it is a critical consideration during purification. It is advisable to protect light-sensitive compounds from direct light by wrapping flasks and columns in aluminum foil.
Q4: I'm having trouble visualizing my isoxazole derivative on a TLC plate. What are the best methods?
A4: Effective visualization is key for monitoring reactions and choosing a chromatography solvent system. Since the isoxazole ring is aromatic, most derivatives will be UV-active.
-
UV Light: Use a TLC plate with a fluorescent indicator (F-254). Isoxazole rings and other aromatic systems will appear as dark spots under 254 nm UV light.[10]
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals is a good general-purpose method. Iodine vapor reversibly adsorbs to most organic compounds, revealing them as brown spots.[11]
-
Potassium Permanganate (KMnO₄) Stain: This is a strong oxidizing stain that reacts with a wide variety of functional groups, appearing as yellow/brown spots on a purple background. It is particularly useful for compounds that are not UV-active.
-
Functional Group-Specific Stains: If your derivative has specific functional groups like amines, stains such as ninhydrin or p-dimethylaminobenzaldehyde (Ehrlich's reagent) can be highly effective.[10]
Part 2: Troubleshooting Guide
This guide tackles specific experimental failures in a direct problem-cause-solution format.
Problem Area: Thin-Layer Chromatography (TLC)
Issue: My compound is streaking or tailing on the TLC plate.
-
Probable Cause 1: Sample Overloading. Applying too much sample to the baseline is a common cause of streaking.[12][13]
-
Probable Cause 2: Compound is Acidic or Basic. Isoxazole derivatives with acidic or basic functional groups (e.g., carboxylic acids, amines) can interact too strongly with the silica gel stationary phase, causing tailing.[13]
-
Probable Cause 3: Inappropriate Solvent Polarity. If the solvent is too polar, it may not allow for proper partitioning, and if it's not polar enough, the compound may streak up from the baseline.[12]
-
Solution: Systematically screen different solvent systems. If your compound is highly polar and streaks in all common normal-phase systems, consider switching to a reverse-phase (C18) TLC plate.[11]
-
Issue: My spots are not moving from the baseline (Rf ≈ 0) or are running with the solvent front (Rf ≈ 1).
-
Probable Cause: Incorrect Mobile Phase Polarity. The polarity of your eluent is mismatched with your compound and the stationary phase.[11]
-
Solution (Rf ≈ 0): Your eluent is not polar enough. Increase the proportion of the more polar solvent in your mixture (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).
-
Solution (Rf ≈ 1): Your eluent is too polar. Decrease the proportion of the polar solvent or choose a less polar solvent system altogether.[11] The ideal Rf value for column chromatography is typically between 0.25 and 0.35 to ensure good separation.[14]
-
Problem Area: Flash Column Chromatography
Issue: I have very low recovery of my compound after the column.
-
Probable Cause 1: Compound is Irreversibly Adsorbed. Highly polar isoxazole derivatives can bind so strongly to the silica gel that they do not elute, even with a very polar mobile phase.
-
Solution: First, try flushing the column with a very strong solvent like 100% methanol or even methanol with a small percentage of acetic acid or ammonium hydroxide.[5] If this fails, the compound may not be suitable for silica gel chromatography. Consider using a less active stationary phase like alumina or switching to reverse-phase chromatography.
-
-
Probable Cause 2: Improper Column Packing. Channels or cracks in the silica bed can lead to poor separation and sample loss.
Issue: My compound is eluting much faster or slower than predicted by TLC.
-
Probable Cause: Differences in Conditions. The conditions in the column are different from the TLC plate. This can be due to differences in the silica gel activity, chamber saturation effects in the TLC jar, or heat generation during column packing and running.
-
Solution: Always use the same solvent system for both TLC and the column. Be aware that the larger amount of silica in a column can sometimes lead to more retention. If the Rf on the TLC plate is very low (e.g., <0.15), you can expect the column to take a very long time and may need to slightly increase the eluent polarity.
-
Problem Area: Recrystallization
Issue: My compound "oils out" instead of forming crystals.
-
Probable Cause: Solution is Supersaturated or the Compound's Melting Point is Too Low. Oiling out occurs when the solubility of the compound is exceeded at a temperature above its melting point.[5] This is common for lower-melting point solids or when using high-boiling point solvents.
-
Solution 1: Try a lower-boiling point solvent system.
-
Solution 2: Re-heat the solution to dissolve the oil, then add slightly more of the "good" solvent to reduce the saturation level. Allow it to cool much more slowly.
-
Solution 3: Try to induce crystallization from the oil by adding a seed crystal or by scratching the inside of the flask with a glass rod at the oil-air interface.[5]
-
Issue: No crystals form even after cooling and waiting.
-
Probable Cause 1: The solution is too dilute. There may not be enough solute to reach the point of crystallization.
-
Solution: Slowly evaporate some of the solvent to concentrate the solution and then try cooling again.[5]
-
-
Probable Cause 2: Crystallization requires an initiation event (nucleation).
Part 3: Detailed Experimental Protocols
Protocol 1: Optimizing and Performing Flash Column Chromatography
-
Solvent System Selection:
-
Dissolve a small amount of your crude isoxazole derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary spotter, spot the solution onto a silica gel TLC plate (with F-254 indicator).
-
Develop the plate in a series of solvent systems of varying polarity (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate).
-
The ideal solvent system is one that moves your desired compound to an Rf value of approximately 0.25-0.35 and shows good separation from all impurities.[14]
-
If the compound is basic or acidic and shows tailing, re-run the TLC with 0.5% triethylamine or acetic acid added to the eluent, respectively.[5][11]
-
-
Column Packing (Wet Method):
-
Select a column with an appropriate diameter for the amount of silica gel needed. A typical ratio is 40:1 to 100:1 of silica to crude compound by weight.[5]
-
Prepare a slurry of the silica gel in the least polar mobile phase you will be using.
-
Pour the slurry into the column and use gentle air pressure to pack the silica into a uniform bed, ensuring no air bubbles are trapped.[16]
-
Add a thin layer of sand to the top of the silica bed to protect it.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent.[17] Carefully apply the solution to the top of the column and let it absorb into the sand layer.
-
Dry Loading (Recommended for less soluble compounds): Dissolve the crude compound in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.[5][17] Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column and apply positive pressure to begin elution. Maintain a steady flow rate.
-
Collect fractions in test tubes. Monitor the elution by TLC, spotting every few fractions to track the separation.
-
Combine the fractions that contain the pure product and remove the solvent under reduced pressure.
-
Part 4: Visualizations & Data Tables
Diagrams (Graphviz)
Caption: Decision tree for selecting a purification method.
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. mdpi.com [mdpi.com]
- 4. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. silicycle.com [silicycle.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. chembam.com [chembam.com]
- 14. youtube.com [youtube.com]
- 15. orgsyn.org [orgsyn.org]
- 16. Chromatography [chem.rochester.edu]
- 17. science.uct.ac.za [science.uct.ac.za]
Technical Support Center: Optimizing In Vivo Dosage for 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid
Welcome to the technical support center for the in vivo application of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for establishing a safe and efficacious dosing regimen for this novel compound. Given the limited publicly available data on this specific molecule, this document emphasizes foundational principles and best practices in preclinical pharmacology.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise when initiating in-vivo studies with a novel small molecule inhibitor.
Q1: What is the first and most critical step in determining the in vivo dosage for a novel compound like 5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid?
The essential first step is to conduct a dose-range finding (DRF) study to determine the Maximum Tolerated Dose (MTD).[1][2] The MTD is the highest dose of a substance that can be administered without causing unacceptable toxicity.[3] This is crucial for establishing a safe therapeutic window for subsequent efficacy studies.
Q2: How do I select a starting dose for my initial MTD study?
Selecting a starting dose for an MTD study often involves extrapolation from in vitro data. A common practice is to begin at a dose anticipated to achieve a plasma concentration several multiples higher than the in vitro IC50 or EC50 value.[3] If no in vitro data is available, a thorough literature review of structurally similar isoxazole derivatives can provide guidance.[4][5]
Q3: What is allometric scaling, and how can it inform my starting dose?
Allometric scaling is a method used to extrapolate drug doses between different animal species based on their body surface area.[6][7] This approach is often more accurate than simple weight-based scaling because many physiological processes, including drug metabolism, scale more closely with body surface area.[8] The U.S. Food and Drug Administration (FDA) provides guidance on using allometric scaling to determine the Maximum Recommended Starting Dose (MRSD) in first-in-human trials, and these principles can be adapted for preclinical studies.[9]
Q4: What are the key components of a well-designed dose-range finding study?
A robust DRF study should include multiple dose levels to establish a clear dose-response relationship.[1] Typically, this involves a control group and three to four dose groups (low, medium, and high).[10][11] The doses should be escalated until signs of toxicity are observed. If significant toxicity is seen, testing intermediate doses can help refine the MTD.[10]
Q5: What parameters should I monitor during an MTD study?
Close monitoring of the animals is critical. Key parameters include:
-
Clinical Observations: Daily checks for changes in behavior, appearance, and activity levels.
-
Body Weight: Regular monitoring of body weight is a sensitive indicator of general health.
-
Food and Water Intake: Quantifying consumption can reveal early signs of toxicity.
-
Clinical Pathology: At the end of the study, blood samples should be collected for hematology and clinical chemistry analysis.
-
Histopathology: Examination of key organs for any pathological changes.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your in vivo studies.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Toxicity at Low Doses | 1. Vehicle Toxicity: The formulation used to dissolve or suspend the compound may be causing adverse effects. 2. Rapid Absorption and High Cmax: The compound may be absorbed very quickly, leading to a transient but toxic peak plasma concentration. 3. Off-Target Effects: The compound may have unintended pharmacological activity. | 1. Run a vehicle-only control group to assess its tolerability. Consider alternative, well-tolerated vehicles. 2. Conduct a preliminary pharmacokinetic (PK) study to understand the absorption profile. Consider alternative routes of administration or a different formulation to slow absorption. 3. Perform in vitro safety profiling to identify potential off-target interactions. |
| Lack of Efficacy at High Doses | 1. Poor Bioavailability: The compound may not be well absorbed, resulting in low systemic exposure. 2. Rapid Metabolism/Clearance: The compound may be quickly broken down and eliminated from the body. 3. Target Engagement Issues: The compound may not be reaching its intended biological target in sufficient concentrations. | 1. Perform a PK study to determine the bioavailability. If low, consider formulation optimization or a different route of administration. 2. Analyze plasma samples for metabolites to understand the metabolic profile.[12] 3. If possible, develop an assay to measure target engagement in tissues of interest. |
| High Variability in Animal Responses | 1. Inconsistent Dosing Technique: Variations in the volume or concentration of the administered dose. 2. Biological Variability: Natural differences in how individual animals respond. 3. Environmental Factors: Stress from housing or handling can impact study outcomes. | 1. Ensure all personnel are properly trained in the dosing technique. Use calibrated equipment. 2. Increase the number of animals per group to improve statistical power.[13] 3. Standardize housing and handling procedures to minimize stress. |
| Compound Precipitation in Formulation | 1. Low Solubility: The compound has poor solubility in the chosen vehicle. 2. Formulation Instability: The formulation is not stable over time. | 1. Conduct solubility screening with a panel of pharmaceutically acceptable vehicles. Consider using co-solvents, surfactants, or cyclodextrins to improve solubility. 2. Assess the physical and chemical stability of the formulation over the intended period of use. |
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) Study
-
Animal Model Selection: Choose a relevant animal model (e.g., mice or rats) based on the research question.
-
Group Allocation: Randomly assign animals to a minimum of four groups (n=3-5 per sex per group): Vehicle Control, Low Dose, Mid Dose, and High Dose.
-
Dose Selection:
-
High Dose: A dose expected to produce some signs of toxicity.
-
Mid Dose: An intermediate dose, typically 2-3 fold lower than the high dose.
-
Low Dose: A dose that is not expected to produce any adverse effects, often based on in vitro efficacy data.
-
-
Administration: Administer the compound and vehicle via the intended clinical route.
-
Monitoring: Conduct and record daily clinical observations, and measure body weights at baseline and at regular intervals throughout the study.
-
Termination and Analysis: At the end of the study (typically 7-14 days), collect blood for clinical pathology and tissues for histopathological examination.
-
Data Interpretation: Analyze the data to identify the No Observed Adverse Effect Level (NOAEL) and the Maximum Tolerated Dose (MTD).[1]
Protocol 2: Preliminary Pharmacokinetic (PK) Study
-
Animal Model: Use the same species and strain as in the planned efficacy studies.
-
Group Allocation: Assign animals to groups (n=3-4 per group) for each route of administration to be tested (e.g., intravenous and oral).
-
Dosing: Administer a single dose of the compound. The dose should be well-tolerated, based on the MTD study.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Analysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.
-
Data Analysis: Calculate key PK parameters such as Cmax (peak concentration), Tmax (time to peak concentration), AUC (area under the curve), and half-life. For oral administration, calculate bioavailability by comparing the AUC to that of the intravenous route.
Visualizations
Logical Workflow for In Vivo Dose Optimization
Caption: Workflow for establishing an optimal in vivo dose.
Decision Tree for Troubleshooting Lack of Efficacy
Caption: Troubleshooting guide for unexpected lack of efficacy.
References
- 1. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 2. criver.com [criver.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemsafetypro.com [chemsafetypro.com]
- 8. To scale or not to scale: the principles of dose extrapolation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. Dose-ranging studies (including discovery, preclinical and clinical) – REVIVE [revive.gardp.org]
- 11. Dose-ranging study - Wikipedia [en.wikipedia.org]
- 12. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market [mdpi.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Metal-Free Synthesis of Isoxazole Derivatives
Welcome to the technical support center dedicated to the metal-free synthesis of isoxazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are seeking to adopt greener, safer, and more efficient synthetic routes that mitigate the risks of metal-induced toxicity in pharmaceutical compounds.
The isoxazole ring is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, including the antibiotic sulfamethoxazole and the COX-2 inhibitor valdecoxib.[1] Traditionally, the synthesis of this privileged scaffold has often relied on metal-catalyzed reactions, particularly copper(I) or ruthenium(II) catalyzed (3+2) cycloadditions.[1][2][3] However, the use of these metals presents significant challenges in pharmaceutical development, including high costs, potential toxicity of residual metal impurities, and the generation of metallic waste.[2][3][4][5] Regulatory bodies impose strict limits on metal residues in active pharmaceutical ingredients (APIs), making their removal a critical and often costly step.[5]
This guide provides practical, in-depth solutions and troubleshooting advice for common metal-free alternatives, empowering you to develop robust and clean synthetic methodologies.
Core Metal-Free Synthetic Strategies: An Overview
The most prevalent metal-free pathway to isoxazoles is the 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile (typically an alkyne or alkene).[1][6] The primary challenge in this method is the stability of the nitrile oxide intermediate, which is prone to dimerization.[7] Therefore, most successful protocols rely on its in situ generation. Key strategies include:
-
Oxidation of Aldoximes: A common and versatile method where an aldoxime is oxidized to generate the nitrile oxide in the presence of the alkyne. Various oxidants can be used, with green options like Oxone gaining prominence.[1][6][8]
-
Dehydrohalogenation of Hydroximoyl Chlorides: This classic method involves treating a hydroximoyl chloride with a non-nucleophilic base to eliminate HCl and form the nitrile oxide.[7]
-
Dehydration of Primary Nitroalkanes: Primary nitro compounds can be dehydrated to form nitrile oxides, often facilitated by a base.[9][10]
Modern advancements leverage green chemistry principles, such as microwave irradiation and ultrasound, to accelerate these reactions, improve yields, and reduce byproduct formation.[11][12][13]
Caption: General workflow for isoxazole synthesis via in situ nitrile oxide generation.
Frequently Asked Questions (FAQs)
Q1: My 1,3-dipolar cycloaddition reaction is giving very low yield. I suspect my nitrile oxide intermediate is dimerizing. How can I prevent this?
A1: This is the most common failure mode in this reaction class. Nitrile oxides readily dimerize to form furoxans (1,2,5-oxadiazole-2-oxides).[7] The key is to ensure the cycloaddition (the desired reaction) is much faster than the dimerization (the side reaction).
-
Causality: The rate of a bimolecular reaction depends on the concentration of both reactants. To favor the cycloaddition, you must maintain a high effective concentration of the dipolarophile (your alkyne or alkene) relative to the transiently generated nitrile oxide.
-
Solution: Generate the nitrile oxide in situ slowly and in the presence of a stoichiometric excess of the dipolarophile. For aldoxime oxidation, this can be achieved by the slow addition of the oxidizing agent (e.g., adding a solution of N-chlorosuccinimide (NCS) or Oxone dropwise) to the mixture of the aldoxime and alkyne. This keeps the instantaneous concentration of the nitrile oxide low, ensuring it is more likely to encounter and react with an alkyne molecule before it finds another nitrile oxide molecule to dimerize with.[7]
Q2: I am trying to synthesize a 3,5-disubstituted isoxazole from an aldoxime and a terminal alkyne. What factors determine the regioselectivity, and how can I control it?
A2: For metal-free 1,3-dipolar cycloadditions, the regioselectivity is primarily governed by frontier molecular orbital (FMO) theory. The reaction proceeds through the interaction of the Highest Occupied Molecular Orbital (HOMO) of one component with the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
-
Causality: Generally, the reaction is favored between the orbitals with the smallest energy gap. The regiochemistry is determined by the alignment of the orbital coefficients of the interacting atoms. For most common substrates (e.g., aryl nitrile oxides and terminal alkynes), the dominant interaction is between the HOMO of the alkyne and the LUMO of the nitrile oxide. This typically leads to the formation of the 3,5-disubstituted isoxazole.
-
Practical Insight: While FMO theory provides the foundation, in practice, the regioselectivity is often high for terminal alkynes, yielding the 3,5-isomer as the major product.[14] Mixtures of regioisomers are more commonly observed with internal, unsymmetrically substituted alkynes. If you are observing poor regioselectivity, re-examine your starting materials. Ensure your alkyne is truly terminal or that the electronic and steric properties of the substituents on an internal alkyne strongly favor one orientation.
Q3: Can I use water as a solvent for my metal-free isoxazole synthesis to make it greener?
A3: Yes, absolutely. Using water as a solvent is a highly effective green chemistry strategy for this synthesis. Several protocols have been successfully developed.[6][12][15]
-
Causality & Benefits: Water can accelerate cycloaddition reactions through the hydrophobic effect, which forces nonpolar reactants together, increasing their effective concentration. Furthermore, many of the reagents used for in situ nitrile oxide generation, such as Oxone (a mixture of potassium salts), are highly water-soluble and work efficiently in aqueous media.[6] This approach avoids the use of hazardous chlorinated solvents, simplifies workup (products often precipitate and can be filtered), and improves the overall safety profile of the synthesis.[12][15]
Q4: I'm considering using microwave irradiation to speed up my reaction. Are there any specific considerations?
A4: Microwave-assisted synthesis is an excellent tool for accelerating isoxazole formation, often reducing reaction times from hours to minutes and improving yields.[1][13][16]
-
Causality: Microwaves directly heat the solvent and reactants through dielectric heating, leading to rapid and uniform temperature increases. This high energy input dramatically accelerates the rate of nitrile oxide formation and subsequent cycloaddition, outcompeting slower side reactions like dimerization.[13][16]
-
Practical Considerations:
-
Solvent Choice: Use a polar solvent that absorbs microwave energy efficiently (e.g., ethanol, DMF, water).
-
Sealed Vessels: Use appropriate microwave-safe sealed vessels to allow the reaction to be heated above the solvent's boiling point, further increasing the reaction rate.
-
Safety: Always follow the safety protocols for your specific microwave reactor. Be aware that rapid generation of gaseous byproducts can lead to pressure buildup.
-
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Problem | Probable Cause(s) | Recommended Solution(s) & Explanation |
| Low or No Product Yield | 1. Decomposition/Dimerization of Nitrile Oxide: The nitrile oxide intermediate is not being trapped efficiently by the dipolarophile.[7] 2. Ineffective Oxidation of Aldoxime: The chosen oxidant is not suitable for the substrate, or the reaction conditions are too mild. 3. Poor Reactivity of Dipolarophile: The alkyne or alkene is electron-rich or sterically hindered, making it a poor partner for the cycloaddition. | 1. Optimize in situ Generation: Slowly add the oxidant (e.g., NCS, Oxone) to a solution of the aldoxime and at least 1.2-1.5 equivalents of the dipolarophile. This keeps the nitrile oxide concentration low and favors the desired reaction.[1] 2. Change Oxidant/Conditions: If using a mild oxidant like household bleach (NaOCl), consider a more robust system like Oxone in water or NCS in an organic solvent.[1] Increasing the temperature or using microwave irradiation can also drive the oxidation.[16] 3. Activate Dipolarophile/Change Strategy: Electron-deficient alkynes (e.g., propiolates, alkynyl ketones) are generally more reactive. If your alkyne is unreactive, you may need to switch to a different synthetic route not reliant on 1,3-dipolar cycloaddition. |
| Formation of Furoxan Byproduct | Nitrile Oxide Dimerization: This is the primary cause, resulting from a high transient concentration of the nitrile oxide intermediate.[7][16] | Enhance Cycloaddition Rate: The goal is to make the cycloaddition kinetically superior to dimerization. Increase the concentration of the dipolarophile. Consider using microwave irradiation to drastically shorten the reaction time, giving the nitrile oxides less time to dimerize.[16] A change of solvent to one that better solubilizes the dipolarophile can also help. |
| Incomplete Consumption of Starting Material (Aldoxime) | 1. Insufficient Oxidant: The stoichiometry of the oxidant to the aldoxime is incorrect. 2. Deactivation of Oxidant: The oxidant is moisture-sensitive (e.g., NCS) and has degraded, or the reaction is being quenched by an incompatible solvent or additive. 3. Low Reaction Temperature: The activation energy for the oxidation is not being met. | 1. Verify Stoichiometry: Use at least one equivalent of the oxidant. For systems like Oxone (2KHSO₅·KHSO₄·K₂SO₄), remember that KHSO₅ is the active species.[6] 2. Use Fresh Reagents: Use a freshly opened bottle of NCS or other sensitive reagents. Ensure your solvent is dry if the protocol specifies anhydrous conditions. 3. Increase Temperature: Gently heat the reaction mixture (e.g., to 40-60 °C) or switch to a microwave protocol.[1] |
| Reaction Works for Aryl Aldoximes but Fails for Aliphatic Aldoximes | Different Reaction Kinetics & Stability: Aliphatic aldoximes can be more challenging to oxidize than their aromatic counterparts. The resulting aliphatic nitrile oxides may also have different stability and reactivity profiles. | Adjust Reaction Conditions: Aliphatic aldoximes may require a stronger oxidizing system or longer reaction times. Consider using a hypervalent iodine reagent like Phenyliodine bis(trifluoroacetate) (PIFA), which has been shown to be effective for generating nitrile oxides from various oximes.[1] Alternatively, a two-step procedure via the hydroximoyl chloride may be more reliable. |
Detailed Experimental Protocols
Protocol 1: Ultrasound-Assisted, Catalyst-Free Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones in Water
This protocol is based on a one-pot, three-component reaction that is operationally simple and aligns with green chemistry principles by avoiding organic solvents and catalysts.[12]
-
Rationale: Ultrasound irradiation provides the activation energy through acoustic cavitation, creating localized high-pressure and high-temperature zones that accelerate the reaction rates without bulk heating.[11][12] Water serves as a safe and environmentally benign solvent.
Caption: Workflow for ultrasound-assisted isoxazole synthesis.
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde): 10 mmol, 1.0 eq
-
β-Ketoester (e.g., Ethyl Acetoacetate): 10 mmol, 1.0 eq
-
Hydroxylamine Hydrochloride: 10 mmol, 1.0 eq
-
Deionized Water: 20 mL
-
Ethanol (for recrystallization)
Procedure:
-
In a 100 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and hydroxylamine hydrochloride (10 mmol) in 20 mL of water.
-
Place the flask in an ultrasonic cleaning bath, ensuring the water level in the bath is sufficient to partially submerge the flask.
-
Turn on the ultrasound and irradiate the mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.[12]
-
Upon completion, a solid precipitate will have formed. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold deionized water to remove any water-soluble impurities.
-
Purify the crude product by recrystallization from ethanol to yield the pure 3,4-disubstituted isoxazol-5(4H)-one.
Protocol 2: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles via Oxidation of Aldoximes with Oxone® in Water
This protocol utilizes Oxone, an inexpensive, stable, and environmentally benign oxidizing agent, to generate the nitrile oxide in situ.[6]
-
Rationale: The reaction takes advantage of the high water solubility of Oxone. The active oxidant, potassium peroxymonosulfate (KHSO₅), efficiently converts the aldoxime to a nitrile oxide, which is immediately trapped by the alkyne in the aqueous medium.
Materials:
-
Aldoxime (e.g., Benzaldehyde oxime): 5 mmol, 1.0 eq
-
Terminal Alkyne (e.g., Phenylacetylene): 6 mmol, 1.2 eq
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄): 6 mmol, 1.2 eq (based on active component)
-
Water: 25 mL
-
Ethyl Acetate (for extraction)
Procedure:
-
To a 100 mL round-bottom flask, add the aldoxime (5 mmol) and the terminal alkyne (6 mmol) to 25 mL of water. Stir vigorously to create a suspension/emulsion.
-
In a separate beaker, dissolve the Oxone® (6 mmol) in 15 mL of water.
-
Add the Oxone® solution dropwise to the reaction flask over 20-30 minutes at room temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's completion by TLC.[6]
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel to afford the pure 3,5-disubstituted isoxazole.
References
-
Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(51), 32680–32705. [Link]
-
Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PubMed Central. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). MDPI. [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Publishing. [Link]
-
Mohammed, I., & Kothandaraman, P. (2015). Metal-free DBU promoted regioselective synthesis of isoxazoles and isoxazolines. RSC Advances, 5, 3470–3473. [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). Scinapse. [Link]
-
Green Mechanochemical Isoxazoline Synthesis. (2025). Regeneron ISEF. [Link]
-
Yan, J., et al. (2014). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11, 32680-32705. [Link]
-
Atroposelective Synthesis of Isoxazole-Derived Amino Alcohols via Organocatalytic Arylation Reaction. (2025). ResearchGate. [Link]
-
Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. (2023). ACG Publications. [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). PubMed Central. [Link]
-
Continuous flow photochemical method for the synthesis of isoxazoles. (2023). ResearchGate. [Link]
-
Challenges in Catalysis Applied to Pharmaceutical Development. (2012). AIChE. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (2023). Journal of Drug Delivery and Therapeutics. [Link]
-
Scope of the Synthesis of Isoxazole 3 from Oxime 1. (2022). ResearchGate. [Link]
-
Guideline on the specification limits for residues of metal catalysts. (2008). European Medicines Agency. [Link]
-
Beletskaya, I. P., & Ananikov, V. P. (2017). Toxicity of Metal Compounds: Knowledge and Myths. Organometallics, 36(23), 4558–4571. [Link]
-
Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203–5205. [Link]
-
Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. (2023). ResearchGate. [Link]
-
Willy, B., et al. (2008). Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Organic Chemistry Portal. [Link]
-
Synthesis of Isoxazoles by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. (2009). FLORE. [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI. [Link]
-
Green Chemistry Approaches to Developing Sustainable Catalysts for Pharmaceutical Synthesis. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). PubMed Central. [Link]
-
Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PubMed Central. [Link]
-
Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. (2020). Current Trends in Biotechnology and Pharmacy. [Link]
-
Synthesis of Isoxazoles via Electrophilic Cyclization. (2005). Organic Chemistry Portal. [Link]
-
Harris, T. D., et al. (2014). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry, 53(12), 6376–6385. [Link]
-
Challenges associated with isoxazole directed C−H activation. (2020). ResearchGate. [Link]
-
A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. (2020). Semantic Scholar. [Link]
-
Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry. (2022). MDPI. [Link]
-
1,3-dipolar cycloaddition reactions. (2020). YouTube. [Link]
-
Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (2022). PubMed Central. [Link]
-
Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. (2021). MDPI. [Link]
Sources
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold | Semantic Scholar [semanticscholar.org]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Challenges in Catalysis Applied to Pharmaceutical Development — Catalysis Club of Philadelphia [catalysisclubphilly.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. CHEM051 - Green Mechanochemical Isoxazoline Synthesis | ISEF [isef.net]
- 9. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. flore.unifi.it [flore.unifi.it]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. abap.co.in [abap.co.in]
- 14. youtube.com [youtube.com]
- 15. acgpubs.org [acgpubs.org]
- 16. Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence [organic-chemistry.org]
Validation & Comparative
Validating the Anticancer Potential of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid: A Comparative Guide
This guide provides a comprehensive framework for validating the anticancer activity of the novel compound, 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid. In the ever-evolving landscape of oncology research, isoxazole derivatives have emerged as a promising class of heterocyclic compounds with demonstrated cytotoxic effects against various cancer cell lines.[1][2][3][4][5] Their mechanisms of action are diverse, often involving the induction of apoptosis, a form of programmed cell death crucial for eliminating malignant cells.[2][6]
For the purpose of this illustrative guide, and in the absence of publicly available data for 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid, we will utilize experimental data from a closely related series of isoxazole derivatives, specifically 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamides, to demonstrate the validation workflow.[6][7] This approach provides a scientifically grounded template for researchers seeking to evaluate the anticancer efficacy of novel isoxazole compounds. We will compare the activity of our representative isoxazole derivative with Doxorubicin, a widely used chemotherapeutic agent, to benchmark its potency and potential.
I. Initial Assessment of Cytotoxicity: The MTT Assay
The foundational step in evaluating any potential anticancer compound is to determine its cytotoxic effects on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for this purpose.[8][9][10][11] This assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[10] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt into purple formazan crystals.[8] The intensity of the purple color is directly proportional to the number of living cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, and Hep3B for liver cancer) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid and the reference drug, Doxorubicin, in the appropriate cell culture medium. After 24 hours, replace the existing medium with the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then determined by plotting the percentage of cell viability against the drug concentration.
Comparative Cytotoxicity Data
The following table presents representative IC50 values for a series of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives and Doxorubicin against three common cancer cell lines. This data serves as a benchmark for what one might expect when validating a new isoxazole compound.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | Hep3B (Liver Cancer) IC50 (µM) |
| Isoxazole Derivative 2d | >100 | 15.48 | ~23 |
| Isoxazole Derivative 2e | >100 | >100 | ~23 |
| Doxorubicin | 2.50 | 2.92 | 12.18 |
Note: Data for isoxazole derivatives are based on studies of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives.[6][7] Doxorubicin IC50 values are representative values from the literature.[12]
II. Elucidating the Mechanism of Cell Death: Apoptosis and Cell Cycle Analysis
A critical aspect of anticancer drug validation is understanding how it induces cell death. Many effective chemotherapeutic agents trigger apoptosis, a controlled process of cell suicide that avoids the inflammatory response associated with necrosis.[2][6] We can investigate the induction of apoptosis and its effect on the cell cycle using flow cytometry.
A. Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells, but can enter dead cells, where it intercalates with DNA. Dual staining with Annexin V and PI allows for the differentiation of live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).[7][13][14]
Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.
B. Cell Cycle Analysis by Propidium Iodide (PI) Staining
Anticancer drugs often exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M) and subsequent apoptosis.[15][16][17] By staining cells with PI, which binds stoichiometrically to DNA, we can quantify the DNA content of each cell and determine the percentage of cells in each phase of the cell cycle using flow cytometry.
-
Cell Treatment: Treat cancer cells with the IC50 concentration of the isoxazole derivative for 24 to 48 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membranes.
-
RNA Digestion: Treat the cells with RNase A to ensure that only DNA is stained by PI.
-
PI Staining: Add PI staining solution to the cells and incubate at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to generate a histogram of DNA content.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Studies on related isoxazole-carboxamide derivatives have shown an induction of cell cycle arrest in the G2/M phase, a common mechanism for anticancer agents that damage DNA or interfere with microtubule formation.[6][7]
III. Investigating the Molecular Mechanism: The Apoptotic Pathway
To gain deeper insights into how 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid induces apoptosis, it is essential to investigate its effects on key regulatory proteins in the apoptotic signaling cascade. The intrinsic, or mitochondrial, pathway of apoptosis is a common route for chemotherapy-induced cell death and is tightly regulated by the Bcl-2 family of proteins and a cascade of proteases called caspases.[12][15][16][17]
The Role of Bcl-2 Family Proteins and Caspase Activation
The Bcl-2 family consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[12][15][16] The ratio of these proteins determines the cell's susceptibility to apoptosis. An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases. Caspases are the executioners of apoptosis, cleaving various cellular substrates and leading to the characteristic morphological changes of apoptotic cell death.[17] Key initiator caspases in the intrinsic pathway include caspase-9, which then activates effector caspases like caspase-3.
Caption: The Intrinsic Apoptotic Pathway initiated by an anticancer agent.
To validate this pathway, researchers can employ techniques such as Western blotting to measure the expression levels of Bcl-2 family proteins and the cleavage (activation) of caspases-9 and -3 in cells treated with the isoxazole derivative.
IV. Conclusion and Future Directions
This guide outlines a systematic approach for the initial validation of the anticancer activity of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid. By employing a combination of in vitro assays, researchers can ascertain its cytotoxicity, elucidate its mechanism of cell death, and begin to unravel the molecular pathways it perturbs. The comparative data presented for a related isoxazole series and the standard chemotherapeutic agent Doxorubicin provide a valuable context for interpreting experimental results.
Positive findings from these initial studies would warrant further investigation, including in vivo studies in animal models to assess efficacy and toxicity, as well as more in-depth mechanistic studies to identify its direct molecular target(s). The ultimate goal is to develop novel, effective, and less toxic anticancer therapies, and the rigorous validation of promising new compounds like 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid is a critical step in this endeavor.
V. References
-
Al-Ostoot, F. H., et al. (2021). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 18(21), 453.
-
Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
University of Leicester. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Flow Cytometry Core Facility. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Chao, D. T., & Korsmeyer, S. J. (1998). BCL-2 family: regulators of cell death. Annual review of immunology, 16(1), 395-419.
-
Al-Tel, T. H., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. BioMed Research International, 2021, 6633297.
-
Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European journal of medicinal chemistry, 221, 113511.
-
Cory, S., & Adams, J. M. (2002). The Bcl2 family: regulators of the cellular life-or-death switch. Nature reviews cancer, 2(9), 647-656.
-
Danial, N. N., & Korsmeyer, S. J. (2004). Cell death: critical control points. Cell, 116(2), 205-219.
-
Earnshaw, W. C., Martins, L. M., & Kaufmann, S. H. (1999). Mammalian caspases: structure, activation, substrates, and functions during apoptosis. Annual review of biochemistry, 68(1), 383-424.
-
Gross, A., McDonnell, J. M., & Korsmeyer, S. J. (1999). BCL-2 family members and the mitochondria in apoptosis. Genes & development, 13(15), 1899-1911.
-
Hengartner, M. O. (2000). The biochemistry of apoptosis. Nature, 407(6805), 770-776.
-
Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Retrieved from [Link]
-
EMBL-EBI. (n.d.). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]
-
Mali, D., et al. (2024). Synthesis and evaluation of isoxazole derivatives of lapachol as inhibitors of pyruvate kinase M2. Molecular and Cellular Biochemistry, 479(1), 1-13.
-
Al-Ostoot, F. H., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. BioMed Research International, 2021, 6633297.
-
Porter, A. G., & Jänicke, R. U. (1999). Emerging roles of caspases in apoptosis. Cell death and differentiation, 6(2), 99-104.
-
YouTube. (2024, April 21). Activation of Caspases || Apoptosis I || 4K Animation. Retrieved from [Link]
-
Journal of Molecular Structure. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Molecular Structure, 1285, 135456.
-
JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (2023). A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences, 12(9), 116-133.
-
ES Food & Agroforestry. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry, 15, 1052.
-
ResearchGate. (2025, August 6). The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 059-062.
-
MDPI. (2020). Synthesis of Novel and Potential Antimicrobial, Antioxidant and Anticancer Chalcones and Dihydropyrazoles Bearing Isoxazole Scaffold. Molecules, 25(2), 339.
-
PubMed. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Retrieved from [Link]
-
PubMed. (2021). Synthesis and biological evaluation of novel isoxazole-piperazine hybrids as potential anti-cancer agents with inhibitory effect on liver cancer stem cells. Retrieved from [Link]
-
MDPI. (2020). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules, 25(22), 5391.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Computational Cell Cycle Profiling of Cancer Cells for Prioritizing FDA-Approved Drugs with Repurposing Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. benchchem.com [benchchem.com]
- 5. New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. 5-Aminoimidazole-4-carboxamide riboside induces apoptosis in Jurkat cells, but the AMP-activated protein kinase is not involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia: Cell Viability and Oncologic Protein Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. staff.najah.edu [staff.najah.edu]
- 15. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthetic 1,2,4-triazole-3-carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid with Other NSAIDs: A Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive framework for the comparative evaluation of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid, a novel isoxazole derivative, against established non-steroidal anti-inflammatory drugs (NSAIDs). As a Senior Application Scientist, this document is structured to offer not just protocols, but a strategic guide to understanding the nuances of NSAID comparison, grounded in scientific integrity and practical, field-proven insights.
Editorial Note: Direct experimental data for 5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid is not yet publicly available. This guide, therefore, serves a dual purpose: to provide a predictive analysis based on the structure-activity relationships of related isoxazole compounds and to offer a robust experimental framework for researchers to conduct their own comprehensive evaluation of this promising compound.
Introduction: The Rationale for Investigating Isoxazole-Based NSAIDs
The isoxazole moiety is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The development of isoxazole-containing NSAIDs, such as the COX-2 inhibitor Valdecoxib, has highlighted the potential of this heterocyclic ring system to yield potent and selective anti-inflammatory agents.[1] The subject of this guide, 5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid, combines the isoxazole core with a 4-isopropylphenyl group, a substitution pattern that suggests a potential for selective COX-2 inhibition, akin to the diarylheterocycle class of NSAIDs.
This guide will provide a comparative analysis of this novel compound against three widely used NSAIDs with distinct cyclooxygenase (COX) selectivity profiles:
-
Celecoxib: A selective COX-2 inhibitor.
-
Diclofenac: A potent, non-selective COX inhibitor with a slight preference for COX-2.
-
Ibuprofen: A non-selective COX inhibitor with a preference for COX-1.
The objective is to provide a detailed roadmap for elucidating the pharmacological profile of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid, with a focus on its anti-inflammatory and analgesic efficacy, and its gastrointestinal and cardiovascular safety profile.
Mechanism of Action: The Cyclooxygenase (COX) Isoforms
NSAIDs exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.
-
COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow.[3]
-
COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation. It is the primary mediator of the production of prostaglandins that cause pain and inflammation.[3]
The relative inhibitory activity of an NSAID against COX-1 and COX-2 is a critical determinant of its efficacy and side-effect profile. Selective inhibition of COX-2 is associated with anti-inflammatory effects with a potentially reduced risk of gastrointestinal side effects.[4]
Signaling Pathway of COX Inhibition
Caption: The Cyclooxygenase (COX) Inhibition Pathway by NSAIDs.
Comparative Analysis of COX Inhibition
The in vitro inhibitory potency of an NSAID against COX-1 and COX-2 is a key predictor of its in vivo activity and side-effect profile. This is typically determined by measuring the half-maximal inhibitory concentration (IC50).
Table 1: Comparative In Vitro COX Inhibition of Selected NSAIDs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid | Data not available | Data not available | Predicted to be >1 |
| Celecoxib | 15[5] | 0.04[5][6] | 375 |
| Diclofenac | 0.004 (human CHO cells)[7] | 0.0013 (human CHO cells)[7] | 3.08 |
| Ibuprofen | 13[8][9][10] | 370[9][10] | 0.035 |
Predictive Analysis for 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid: Based on the structure-activity relationships of diarylheterocyclic NSAIDs, the presence of the 4-isopropylphenyl group at the 5-position of the isoxazole ring is anticipated to confer a degree of selectivity towards the COX-2 enzyme. The isopropyl group can occupy the hydrophobic side pocket of the COX-2 active site, a key interaction for selective inhibitors. Therefore, it is hypothesized that 5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid will exhibit a selectivity index greater than 1, indicating a preference for COX-2 inhibition.
Comparative In Vivo Efficacy
The anti-inflammatory and analgesic efficacy of NSAIDs is evaluated in well-established animal models.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used acute inflammatory model to assess the efficacy of anti-inflammatory drugs.
Table 2: Comparative Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats
| Compound | ED50 (mg/kg, p.o.) |
| 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid | Data not available |
| Celecoxib | 7.1[5] |
| Diclofenac | 3.74[1] |
| Ibuprofen | Variable, dose-dependent inhibition observed[11] |
Analgesic Activity: Acetic Acid-Induced Writhing Test
The acetic acid-induced writhing test is a model of visceral pain used to evaluate the efficacy of peripherally acting analgesics.
Table 3: Comparative Analgesic Activity in Acetic Acid-Induced Writhing Test in Mice
| Compound | ED50 (mg/kg, p.o.) |
| 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid | Data not available |
| Celecoxib | Data not available in this format |
| Diclofenac | Dose-dependent reduction in writhing observed |
| Ibuprofen | Significant reduction in writhing observed at various doses[12] |
Comparative Safety Profile
The safety profile of an NSAID is as critical as its efficacy. The primary concerns are gastrointestinal and cardiovascular adverse effects.
Gastrointestinal Safety
The inhibition of COX-1 in the gastric mucosa can lead to a reduction in protective prostaglandins, increasing the risk of gastric ulcers and bleeding.
Predictive Analysis for 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid: Should this compound demonstrate COX-2 selectivity, it is predicted to have a more favorable gastrointestinal safety profile compared to non-selective NSAIDs like ibuprofen and diclofenac. Studies on other isoxazole derivatives have shown potential for reduced ulcerogenic effects.[13]
Cardiovascular Safety
The cardiovascular risks associated with NSAIDs are complex and are thought to be related to the inhibition of COX-2 in the vasculature, which can disrupt the balance between pro-thrombotic and anti-thrombotic prostaglandins.
Predictive Analysis for 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid: The cardiovascular risk profile of this compound will depend on its degree of COX-2 selectivity and its overall pharmacological properties. A thorough evaluation in appropriate preclinical models is essential.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments described in this guide.
In Vitro COX Inhibition Assay
This protocol is based on a colorimetric inhibitor screening assay.
Workflow for In Vitro COX Inhibition Assay
Caption: Workflow for the In Vitro COX Inhibition Assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare all reagents (assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid, and test compound dilutions) according to the manufacturer's instructions.
-
Plate Setup: In a 96-well plate, set up background wells (buffer, heme), 100% initial activity wells (buffer, heme, enzyme), and inhibitor wells (buffer, heme, enzyme, test compound).
-
Enzyme and Inhibitor Incubation: Add assay buffer, heme, and the respective COX enzyme to all wells. Add the test compound at various concentrations to the inhibitor wells. Incubate the plate for 10 minutes at 37°C.
-
Reaction Initiation: Add arachidonic acid to all wells to initiate the reaction.
-
Reaction Incubation: Incubate the plate for 2 minutes at 37°C.
-
Color Development: Add the colorimetric substrate to all wells and incubate for 5-10 minutes at room temperature to allow for color development.
-
Measurement: Read the absorbance of each well at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using a suitable software.
In Vivo Carrageenan-Induced Paw Edema
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., Indomethacin 5 mg/kg), and test compound groups at various doses. Administer the vehicle, positive control, or test compound orally (p.o.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point and determine the ED50 value for the test compound.
In Vivo Acetic Acid-Induced Writhing Test
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male Swiss albino mice (20-25 g) for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., Diclofenac sodium 10 mg/kg), and test compound groups at various doses. Administer the vehicle, positive control, or test compound orally (p.o.) 30 minutes before the acetic acid injection.
-
Induction of Writhing: Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally (i.p.) into each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group and determine the ED50 value for the test compound.
Conclusion and Future Directions
This guide provides a comprehensive framework for the preclinical evaluation of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid as a potential novel NSAID. The predictive analysis, based on the known structure-activity relationships of isoxazole derivatives, suggests that this compound may possess favorable COX-2 selectivity, potentially translating to a safer gastrointestinal profile.
The provided experimental protocols and comparative data for established NSAIDs will enable researchers to conduct a thorough and rigorous investigation into the pharmacological properties of this compound. Future studies should focus on obtaining definitive in vitro and in vivo data for 5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid to validate these predictions and to fully characterize its therapeutic potential. A comprehensive assessment of its cardiovascular and renal safety will also be crucial for its further development.
References
- Al-Awad, D. H., K. M. Y. Al-Raawi, and M. F. Hawash. "Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents." Amino Acids 54.11 (2022): 1565-1582.
- ApexBio Technology.
- ChemicalBook. "5-PHENYLISOXAZOLE-3-CARBOXYLIC ACID | 14441-90-8." ChemicalBook.
- MedchemExpress. "Diclofenac | COX Inhibitor." MedchemExpress.
- MedchemExpress. "Ibuprofen | COX-1 Inhibitor." MedchemExpress.
- National Center for Biotechnology Information. "3-Phenylisoxazole-5-carboxylic Acid." PubChem.
- Nayak, S. K., et al. "A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats." Indian Journal of Pharmacology 43.4 (2011): 423.
- Patents, Google. "Isoxazole derivatives and medicaments containing these compounds.
- Selleck Chemicals. "Ibuprofen (NSC 256857) COX inhibitor." Selleckchem.
- Sigma-Aldrich. "5-Phenylisoxazole-3-carboxylic acid 97 14441-90-8." Sigma-Aldrich.
- Springer. "Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors." SpringerLink.
- Tanaka, K., et al. "Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor." Arzneimittelforschung 50.11 (2000): 1037-1044.
- The Hebrew University of Jerusalem. "Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives." The Hebrew University of Jerusalem.
- Raja, S., and G. Ramesh. "ISOXAZOLE – A POTENT PHARMACOPHORE." International Journal of Pharmacy and Pharmaceutical Sciences 9.7 (2017): 13-24.
- Selleck Chemicals. "Ibuprofen (NSC 256857) COX inhibitor." Selleckchem.
- ACS Publications. "New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies." ACS Omega.
- ACS Publications. "Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective." ACS Omega.
- MDPI.
- ECHEMI. "5-PHENYLISOXAZOLE-3-CARBOXYLICACID | 14441-90-8." ECHEMI.
- Scilit. "Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors." Scilit.
- Benchchem. "A Comparative Analysis of COX-2 Selectivity: Esflurbiprofen vs. Ibuprofen." Benchchem.
- Zaidan, M. R., et al. "Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of." Journal of Medicinal and Chemical Sciences 6.1 (2023): 1-11.
- MDPI. "Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose." MDPI.
- Razzaq, S., et al.
- National Center for Biotechnology Information.
- ACS Publications. "5-Phenyl-2-isoxazoline-3-carboxylic Acid." The Journal of Organic Chemistry.
- OUCI.
- National Center for Biotechnology Information. "3-Phenylisoxazole-5-carboxylic Acid." PubChem.
- Sigma-Aldrich. "5-Phenylisoxazole-3-carboxylic acid 97 14441-90-8." Sigma-Aldrich.
- MDPI.
- ScienceDirect. "Novel 5-aminosalicylic derivatives as anti-inflammatories and myeloperoxidase inhibitors evaluated in silico, in vitro and ex vivo." ScienceDirect.
- ResearchGate. "The Active Metabolite of UTL-5g, 5-Methylisoxazole-3-Carboxylic Acid, is Anti-Inflammatory and Reduces Doxorubicin-Induced Cardiac Toxicity.
- MDPI. "Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions." MDPI.
- Sigma-Aldrich. "5-Phenylisoxazole-3-carboxylic acid 97 14441-90-8." Sigma-Aldrich.
- SpecAU. "5-Phenylisoxazole-3-carboxylic Acid." SpecAU.
- ResearchGate. "Effect of treatments on the development of carrageenan-induced paw edema in Wistar rats: a) ibuprofen (IBU); b) cannabidiol (CBD).
- ResearchGate. "Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat.
- National Center for Biotechnology Information.
- ClinPGx.
- ResearchGate. "The anti-inflammatory effect of diclofenac is considerably augmented by topical capsaicinoids-containing patch in carrageenan-induced paw oedema of rat.
- MDPI.
- Springer.
- National Center for Biotechnology Information. "Acetic acid induced painful endogenous infliction in writhing test on mice." PubMed Central.
- ResearchGate. "age inhibition of acetic acid induced writh in mice showing analgesic...
Sources
- 1. ijpca.org [ijpca.org]
- 2. mdpi.com [mdpi.com]
- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 4. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US20020049213A1 - Isoxazoles and oxadiazoles as anti-inflammatory inhibitors of IL-8 - Google Patents [patents.google.com]
- 7. CN101648988A - Pentacyclic triterpene-28-carboxylic acid amide derivatives containing isoxazole ring, preparation method thereof and application thereof - Google Patents [patents.google.com]
- 8. CA1076584A - Isoxazole derivatives, process for their manufacture and compositions containing these compounds - Google Patents [patents.google.com]
- 9. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. specau.com.au [specau.com.au]
- 12. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 13. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid as a Novel GPR52 Antagonist in vitro: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the in vitro mechanism of action of the novel compound, 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid. For the purpose of this guide, we will hypothesize that this compound, hereafter referred to as Compound X, is a potential antagonist of the orphan G protein-coupled receptor 52 (GPR52). GPR52 is a constitutively active, Gs-coupled receptor predominantly expressed in the striatum, making it a promising therapeutic target for neuropsychiatric disorders.[1][2]
This document will detail a logical, multi-assay approach to not only characterize Compound X but also to benchmark its performance against a known GPR52 antagonist, such as 'Compound 43' (GPR52 antagonist-1)[1], providing a robust validation of its pharmacological profile.
The Scientific Rationale: A Multi-Faceted Approach to MoA Confirmation
Confirming the mechanism of action of a GPCR antagonist requires a stepwise approach that interrogates different levels of the receptor signaling cascade. A single assay is rarely sufficient to make a definitive claim. Therefore, we will employ a series of well-established in vitro assays to build a compelling case for Compound X's activity as a GPR52 antagonist. Our experimental strategy will focus on three key areas:
-
Direct G protein activation: To assess the immediate consequence of receptor engagement, we will measure the exchange of GDP for GTP on the Gα subunit.
-
Second messenger modulation: As GPR52 is Gs-coupled, we will quantify changes in intracellular cyclic AMP (cAMP) levels.
-
Downstream signaling events: We will investigate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a common downstream signaling pathway for many GPCRs.[3]
By comparing the effects of Compound X to a known antagonist across these assays, we can confidently determine its mechanism of action.
Experimental Workflows and Protocols
The following sections provide detailed protocols for the key experiments designed to confirm the antagonistic activity of Compound X at GPR52.
Experimental Workflow Overview
Caption: Workflow for confirming the GPR52 antagonist activity of Compound X.
[³⁵S]GTPγS Binding Assay: Assessing Direct G Protein Activation
Rationale: This functional assay directly measures the initial step of G protein activation upon receptor engagement.[4] By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, we can quantify the extent of G protein activation.[4][5] An antagonist is expected to inhibit the constitutive activity of GPR52 or block agonist-induced G protein activation.
Protocol:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably overexpressing human GPR52.
-
Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10 µM GDP).
-
Compound Incubation: In a 96-well plate, incubate the cell membranes (10-20 µg protein/well) with increasing concentrations of Compound X or the reference antagonist for 30 minutes at 30°C.
-
Initiation of Reaction: Add [³⁵S]GTPγS (final concentration ~0.1 nM) to initiate the binding reaction.
-
Incubation: Incubate for 60 minutes at 30°C with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
Data Analysis: Data will be expressed as a percentage of the basal [³⁵S]GTPγS binding. The IC₅₀ values for Compound X and the reference antagonist will be determined by non-linear regression analysis.
cAMP Accumulation Assay: Measuring Second Messenger Modulation
Rationale: GPR52 is known to couple to Gαs, which activates adenylyl cyclase to produce cAMP.[1] An antagonist will reduce the basal levels of cAMP in cells expressing the constitutively active GPR52. We will use a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence), for its high-throughput and sensitive nature.[6]
Signaling Pathway
Caption: GPR52-mediated cAMP signaling pathway and the inhibitory point of an antagonist.
Protocol:
-
Cell Seeding: Seed HEK293-hGPR52 cells in a 384-well plate and culture overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Compound X or the reference antagonist in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[7] Incubate for 30 minutes at room temperature.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 kit).[6]
-
Detection Reagent Addition: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to the lysate.
-
Incubation: Incubate for 60 minutes at room temperature in the dark.
-
Measurement: Read the fluorescence at the appropriate wavelengths (e.g., 665 nm and 620 nm) on an HTRF-compatible plate reader.
Data Analysis: The ratio of the fluorescence signals is inversely proportional to the intracellular cAMP concentration. Calculate the IC₅₀ values for both compounds.
ERK1/2 Phosphorylation Assay: Monitoring Downstream Signaling
Rationale: GPCR activation can lead to the phosphorylation of ERK1/2, a key event in the MAPK signaling cascade that regulates various cellular processes.[3] An antagonist of GPR52 should inhibit the constitutive or agonist-induced phosphorylation of ERK1/2.
Protocol:
-
Cell Culture and Starvation: Culture HEK293-hGPR52 cells in 96-well plates. Prior to the assay, serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.
-
Compound Incubation: Pre-incubate the cells with various concentrations of Compound X or the reference antagonist for 30 minutes.
-
Stimulation (Optional): For antagonist mode, you can assess the inhibition of a known GPR52 agonist's effect. If no potent agonist is available, the inhibition of basal signaling due to constitutive activity can be measured.
-
Cell Lysis: After a short stimulation period (e.g., 5-10 minutes), lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Detection: Use a cell-based ELISA or an in-cell Western assay to detect phosphorylated ERK1/2 (pERK1/2) and total ERK1/2.[8][9][10]
-
Quantification: Normalize the pERK1/2 signal to the total ERK1/2 signal to account for variations in cell number.
Data Analysis: Plot the normalized pERK1/2 levels against the antagonist concentration to determine the IC₅₀ values.
Comparative Data Analysis
The following tables present hypothetical data to illustrate the expected outcomes and facilitate a direct comparison between Compound X and the reference GPR52 antagonist.
Table 1: Comparative Potency (IC₅₀) of Compound X and Reference Antagonist
| Assay | Compound X (IC₅₀, nM) | GPR52 Antagonist-1 (IC₅₀, nM) |
| [³⁵S]GTPγS Binding Assay | 150 | 120 |
| cAMP Accumulation Assay | 200 | 180 |
| ERK1/2 Phosphorylation Assay | 250 | 220 |
Table 2: Efficacy Comparison (% Inhibition of Basal Activity)
| Assay | Compound X (Max. Inhibition) | GPR52 Antagonist-1 (Max. Inhibition) |
| [³⁵S]GTPγS Binding Assay | 85% | 90% |
| cAMP Accumulation Assay | 95% | 98% |
| ERK1/2 Phosphorylation Assay | 80% | 85% |
Conclusion
This guide outlines a rigorous and systematic approach to confirm the mechanism of action of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid (Compound X) as a GPR52 antagonist. By employing a battery of in vitro assays that probe distinct stages of the GPR52 signaling cascade, from direct G protein activation to downstream effector phosphorylation, researchers can build a comprehensive and compelling pharmacological profile of this novel compound. The direct comparison with a known GPR52 antagonist provides a critical benchmark for its potency and efficacy. The experimental protocols and data analysis frameworks presented herein are designed to ensure scientific integrity and generate high-quality, reproducible data, thereby accelerating the drug discovery and development process.
References
-
Bio-protocol. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Retrieved from [Link]
- Li, Y., et al. (2023).
-
BioAssay Systems. (n.d.). ERK Phoshorylation. Retrieved from [Link]
- Assay Guidance Manual. (2012). GTPγS Binding Assays.
- Assay Guidance Manual. (2012). Phospho-ERK Assays.
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]
-
PubMed. (2022). GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue. Retrieved from [Link]
- Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).
-
National Institutes of Health. (n.d.). Tools for GPCR drug discovery. Retrieved from [Link]
- Wang, G., et al. (2021). GPR52 Antagonists Against Huntington's Disease. Frontiers in Molecular Neuroscience, 14, 782017.
-
Frontiers. (2022). Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Retrieved from [Link]
-
PubMed Central. (n.d.). Orphan GPR52 as an emerging neurotherapeutic target. Retrieved from [Link]
-
ResearchGate. (2025). A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. Retrieved from [Link]
-
ProBio CDMO. (n.d.). GPCR-targeted Assay | GPCRs Bioassay Service. Retrieved from [Link]
-
PubMed. (2021). Discovery of the First Druggable GPR52 Antagonist to Treat Huntington's Disease. Retrieved from [Link]
-
Carolina Digital Repository. (2022). Agonist and antagonist TRUPATH assays for G protein-coupled receptors. Retrieved from [Link]
- Assay Guidance Manual. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 8. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Isoxazole Compounds
This guide provides an in-depth technical framework for the cross-validation of analytical methods tailored to isoxazole-containing compounds. As a class of heterocyclic molecules, isoxazoles are prevalent in medicinal chemistry, forming the core of numerous approved drugs and investigational candidates.[1][2][3] Their unique electronic and structural properties necessitate robust, well-characterized analytical methods to ensure data integrity from discovery through to quality control.
The transfer of an analytical method between laboratories, or the comparison of two different methods, is a critical juncture in the drug development lifecycle.[4][5] A failure at this stage can lead to significant delays and questions regarding data validity. This document eschews a simple checklist approach, instead focusing on the scientific rationale behind protocol design, the establishment of self-validating systems, and the rigorous statistical interpretation of comparative data.
The Foundation: Regulatory Expectations and the Analytical Target Profile (ATP)
Before any comparative work begins, the analytical procedure's purpose must be formally defined. The International Council for Harmonisation (ICH) Q14 guideline introduces the Analytical Target Profile (ATP) as the foundational element.[6] The ATP is a prospective declaration of a method's required performance characteristics, ensuring it is "fit-for-purpose" from the outset.[6]
The cross-validation exercise is fundamentally an assessment of whether the receiving laboratory's method, or a new alternative method, can meet the predefined ATP. All subsequent experimental choices and acceptance criteria flow from this initial definition. The relationship between the ATP and the core validation parameters, as outlined in ICH Q2(R2), is paramount.[6][7][8][9]
Caption: Relationship between the ATP and core validation parameters.
A Tale of Two Techniques: HPLC-UV vs. LC-MS/MS for Isoxazole Analysis
The choice of analytical technique is driven by the specific requirements of the analysis (e.g., quantification in a simple drug substance vs. a complex biological matrix). For isoxazoles, two workhorse techniques dominate the field: High-Performance Liquid Chromatography with Ultraviolet (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
-
HPLC-UV: This technique relies on the principle that the isoxazole moiety and its associated chromophores absorb light at a specific UV wavelength. It is robust, cost-effective, and widely available. Its primary limitation is potential interference from other co-eluting compounds that also absorb at the detection wavelength, which can compromise specificity.[10]
-
LC-MS/MS: This method offers superior specificity and sensitivity.[11] It separates compounds chromatographically and then detects them based on their unique mass-to-charge ratio (m/z) and fragmentation patterns. This makes it ideal for analyzing isoxazoles in complex matrices like plasma, where the risk of interference is high.[12][13] However, it is more complex, expensive, and susceptible to matrix effects that can suppress or enhance the analyte signal.
Comparative Performance Overview
| Feature | HPLC-UV | LC-MS/MS | Rationale for Isoxazole Analysis |
| Specificity | Moderate to High | Very High | LC-MS/MS is superior for distinguishing the target isoxazole from structurally similar impurities or metabolites in complex samples.[11] |
| Sensitivity (LOD/LOQ) | ng/mL range | pg/mL to low ng/mL range | For pharmacokinetic studies requiring low-level quantification in biological fluids, LC-MS/MS is often necessary.[12][13] |
| Linear Range | Typically 2-3 orders of magnitude | Can be 4-5 orders of magnitude | Both are generally sufficient, but LC-MS/MS offers a wider dynamic range. |
| Matrix Effect | Low | High | Susceptibility to ion suppression/enhancement is a key challenge for LC-MS/MS that must be rigorously evaluated.[14] |
| Cost (Instrument) | Low | High | The capital investment for LC-MS/MS is significantly greater. |
| Complexity & Expertise | Low | High | Method development and troubleshooting for LC-MS/MS require a specialized skill set. |
| Robustness | High | Moderate | HPLC-UV methods are often considered more rugged and easier to transfer between labs with less variability.[15] |
The Cross-Validation Workflow: A Self-Validating System
A successful method cross-validation or transfer is not merely a repeat of experiments. It is a systematic process designed to verify that a receiving laboratory can independently achieve the performance targets established by the transferring laboratory.[16] Ineffective communication and poorly defined protocols are common failure points.[4][17]
Caption: A systematic workflow for analytical method cross-validation.
Detailed Experimental Protocols
The causality behind each step is critical. A method that is not described in sufficient detail is a primary cause of transfer failure.[16][17]
Protocol 1: HPLC-UV Assay for "Isoxazole-A" Drug Substance
-
Objective: To quantify the purity of "Isoxazole-A" drug substance.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a Diode Array Detector (DAD).
-
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. Causality: Formic acid provides protons to ensure the isoxazole nitrogen is consistently protonated, leading to sharp, symmetrical peak shapes.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Acetonitrile is a common organic modifier providing good elution strength for moderately polar compounds like many isoxazoles.
-
-
Standard Preparation (100 µg/mL):
-
Accurately weigh ~10 mg of "Isoxazole-A" reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. Causality: Using a diluent similar in composition to the initial mobile phase prevents peak distortion.
-
-
Sample Preparation (100 µg/mL):
-
Prepare the drug substance sample identically to the standard.
-
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm. Causality: A C18 stationary phase provides excellent hydrophobic retention for a wide range of organic molecules, including isoxazole derivatives.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Causality: Controlling temperature ensures reproducible retention times and reduces viscosity fluctuations.
-
Injection Volume: 10 µL.
-
Gradient: 50% B to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes.
-
Detection: 265 nm. Causality: This wavelength should be determined from the UV spectrum of Isoxazole-A and selected at the absorbance maximum (λmax) for optimal sensitivity.
-
-
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for peak area must be ≤ 2.0%.
-
-
Protocol 2: LC-MS/MS Bioanalytical Method for "Isoxazole-A" in Rat Plasma
-
Objective: To quantify "Isoxazole-A" in rat plasma for a pharmacokinetic study.
-
Instrumentation: Sciex Triple Quad™ 5500 system or equivalent, coupled to a Shimadzu Nexera X2 UHPLC system.
-
Methodology:
-
Reagent Preparation:
-
Internal Standard (IS) Stock: Prepare a 1 mg/mL stock of a stable isotope-labeled or structural analog of "Isoxazole-A" in methanol.
-
IS Working Solution (100 ng/mL): Dilute the IS stock in acetonitrile.
-
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample, standard, or blank into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS Working Solution (100 ng/mL in acetonitrile). Causality: Acetonitrile acts as a protein precipitating agent. The 3:1 ratio of organic solvent to plasma ensures efficient removal of proteins. The IS is added early to account for variability in extraction and analysis.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to an HPLC vial for analysis.
-
-
Chromatographic Conditions:
-
Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm. Causality: A shorter column with smaller particles is used for faster analysis times (high throughput) common in bioanalysis.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 10% B to 90% B over 3 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). Causality: The nitrogen atom in the isoxazole ring is basic and readily accepts a proton, making it ideal for positive ion mode detection.
-
MRM Transitions:
-
Isoxazole-A: e.g., Q1: 245.1 m/z → Q3: 188.2 m/z.
-
Internal Standard: e.g., Q1: 249.1 m/z → Q3: 192.2 m/z.
-
Causality: These transitions are specific to the parent molecule (Q1) and a stable fragment ion (Q3) produced by collision-induced dissociation. They are determined during method development by infusing the pure compound and are the basis of the method's high specificity.
-
-
Key Source Parameters: Curtain Gas, Collision Gas, IonSpray Voltage, and Temperature must be optimized and explicitly stated.
-
-
Data Interpretation: Beyond the Correlation Coefficient
A common pitfall in method comparison is the misuse of the correlation coefficient (r) and standard t-tests.[18] A high correlation does not imply agreement; it only shows that two methods vary in a similar way.[18] More appropriate statistical tools are required.[19][20][21]
-
Regression Analysis: Deming regression is preferred over ordinary least squares because it accounts for error in both the X and Y measurements, which is always the case when comparing two analytical methods.[21] The goal is to demonstrate that the 95% confidence interval of the slope includes 1.0 and the intercept includes 0.
-
Bland-Altman Plot: This plot visualizes the difference between two methods against their average. It helps to identify systematic bias (if the mean difference is not zero) and proportional bias (if the differences vary with magnitude).[21]
Hypothetical Cross-Validation Data
Acceptance Criteria:
-
Accuracy: Mean recovery at each level must be within 95.0% - 105.0%.
-
Precision: RSD at each level must be ≤ 5.0%.
-
Comparability: The mean result of the Receiving Lab must be within ±5.0% of the mean result of the Transferring Lab.
| Concentration (µg/mL) | Lab | Method | n | Mean Result (µg/mL) | RSD (%) | Recovery (%) | Comparability (%) | Pass/Fail |
| 50.0 (Low QC) | Transferring | HPLC-UV | 6 | 49.8 | 2.1 | 99.6 | - | Pass |
| Receiving | HPLC-UV | 6 | 50.5 | 2.5 | 101.0 | +1.4% | Pass | |
| 100.0 (Mid QC) | Transferring | HPLC-UV | 6 | 101.2 | 1.8 | 101.2 | - | Pass |
| Receiving | HPLC-UV | 6 | 99.9 | 2.0 | 99.9 | -1.3% | Pass | |
| 200.0 (High QC) | Transferring | HPLC-UV | 6 | 203.0 | 1.5 | 101.5 | - | Pass |
| Receiving | HPLC-UV | 6 | 205.1 | 1.7 | 102.6 | +1.0% | Pass |
Interpretation: Based on this hypothetical data, the cross-validation between the two labs using the HPLC-UV method is successful. All accuracy, precision, and comparability results fall well within the predefined acceptance criteria.
Conclusion
The successful cross-validation of analytical methods for isoxazole compounds is a multi-faceted process that hinges on a deep understanding of the molecule, the analytical techniques, and the regulatory landscape. By grounding the entire process in a well-defined Analytical Target Profile, employing detailed and scientifically justified protocols, and using appropriate statistical tools for data interpretation, researchers and drug development professionals can ensure the generation of consistent, reliable, and defensible data throughout a product's lifecycle. This rigorous approach transforms method validation from a procedural hurdle into a cornerstone of scientific integrity.
References
-
A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis. [Link]
-
Analytical Method Transfer: Common Pitfalls and How to Avoid Them. (2024). QbD Group. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI. [Link]
-
Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. (2024). Regulatory Research and Medicine Evaluation. [Link]
-
Q2(R2) Validation of Analytical Procedures. (2024). FDA. [Link]
-
Statistical analysis in method comparison studies part one. (n.d.). Acutecaretesting.org. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]
-
Challenges of Analytical Method Transfer in the Pharmaceutical Industry. (n.d.). RSSL. [Link]
-
Statistical tools and approaches to validate analytical methods: methodology and practical examples. (2017). International Journal of Metrology and Quality Engineering. [Link]
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024). PMC - NIH. [Link]
-
Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. (2021). bioRxiv. [Link]
-
Selection of Appropriate Statistical Methods for Data Analysis. (n.d.). PMC - NIH. [Link]
-
Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). ResearchGate. [Link]
-
Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. [Link]
-
Challenges in Analytical Method Transfer. (2006). Pharmaceutical Technology. [Link]
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (n.d.). ResearchGate. [Link]
-
Quality Guidelines. (n.d.). ICH. [Link]
-
Approaches and Lessons Learned for Analytical Method Transfers to Manufacturing Sites at Various Stages of Development. (2018). American Pharmaceutical Review. [Link]
-
Statistics for Laboratory Method Comparison Studies. (n.d.). ResearchGate. [Link]
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). PMC. [Link]
-
An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022). NIH. [Link]
-
Comparative Analysis Statistics. (2024). ExtractAlpha. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022). EMA. [Link]
-
Challenges and Trends in Analytical Methods Transfer. (2018). Lab Manager. [Link]
-
New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2024). MDPI. [Link]
-
Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. (n.d.). PubMed. [Link]
-
Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... (n.d.). ResearchGate. [Link]
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 3. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qbdgroup.com [qbdgroup.com]
- 5. pharmtech.com [pharmtech.com]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 13. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. rssl.com [rssl.com]
- 17. Challenges and Trends in Analytical Methods Transfer | Lab Manager [labmanager.com]
- 18. Statistical analysis in method comparison studies part one [acutecaretesting.org]
- 19. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 20. Selection of Appropriate Statistical Methods for Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis: The Therapeutic Potential of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid versus Structurally Related Derivatives
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The isoxazole ring is a cornerstone of modern medicinal chemistry, serving as a versatile scaffold in a multitude of clinically significant drugs.[1] This guide provides an in-depth comparative analysis of the therapeutic potential of a specific, yet underexplored molecule, 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid . Due to the limited direct experimental data on this compound, this analysis leverages a robust, structure-activity relationship (SAR) based approach. We will dissect its structural components and extrapolate its likely efficacy by comparing it with well-characterized, structurally analogous isoxazole derivatives. The evidence strongly suggests that 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid is a promising candidate for development in several therapeutic areas, most notably as a xanthine oxidase inhibitor for gout treatment, a Peroxisome Proliferator-Activated Receptor (PPAR) agonist for metabolic disorders, and a potential anti-inflammatory agent. This guide presents the underlying scientific rationale, comparative experimental data from related compounds, and detailed protocols for future validation.
The Isoxazole Scaffold: A Privileged Structure in Drug Discovery
The isoxazole is a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms. This arrangement confers a unique set of physicochemical properties, including aromaticity, metabolic stability, and the ability to engage in a wide range of non-covalent interactions with biological targets.[2] These features make the isoxazole scaffold a "privileged structure" in drug design, capable of being tailored for high potency and selectivity across diverse therapeutic applications.
Isoxazole derivatives have demonstrated a vast spectrum of biological activities, leading to the development of drugs for various conditions:
-
Anti-inflammatory: Valdecoxib (COX-2 inhibitor).[2]
-
Antibacterial: Cloxacillin, Dicloxacillin (β-lactamase-resistant antibiotics).
-
Anticonvulsant: Zonisamide.
The versatility of the isoxazole ring allows for substitution at the 3, 4, and 5 positions, enabling fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles. This guide will focus on the 3,5-disubstituted pattern, a common motif in compounds targeting enzymes and nuclear receptors.
Profiling the Lead Compound: 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid
To understand the potential of our lead compound, we must first analyze its constituent parts, as each contributes to its overall biological activity profile.
Key Structural Features
The molecule can be deconstructed into three critical pharmacophoric elements:
-
The Acidic "Head": The carboxylic acid at the C-3 position is a crucial functional group. It is ionizable at physiological pH, allowing it to form strong hydrogen bonds and ionic interactions with polar amino acid residues in a target's binding pocket. This feature is characteristic of many enzyme inhibitors and nuclear receptor agonists.[4]
-
The Rigid Linker: The isoxazole ring serves as a stable, planar scaffold that rigidly holds the head and tail groups in a specific spatial orientation, which is critical for precise binding to a biological target.
-
The Hydrophobic "Tail": The 5-(4-isopropylphenyl) group provides a bulky, lipophilic moiety. This tail is essential for engaging with hydrophobic pockets within the target protein, contributing significantly to binding affinity and selectivity.
Predicted Therapeutic Targets based on Structure-Activity Relationships (SAR)
Based on extensive research into compounds with this "acidic head - rigid linker - hydrophobic tail" motif, we can predict several high-probability biological targets for 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid.
-
Xanthine Oxidase (XO) Inhibition: The 5-phenylisoxazole-3-carboxylic acid scaffold is a known and potent inhibitor of xanthine oxidase, a key enzyme in purine metabolism responsible for producing uric acid.[5] Elevated uric acid levels lead to gout. Studies on various derivatives show that substitutions on the C-5 phenyl ring directly modulate inhibitory potency, making the 4-isopropylphenyl variant a strong candidate for an anti-gout agent.[6]
-
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: PPARs are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism.[4][7] The archetypal structure of a PPAR agonist perfectly matches that of our lead compound. A series of 3,4,5-trisubstituted isoxazoles have been identified as potent and selective PPARδ agonists, underscoring the suitability of the isoxazole scaffold for this target class.[8][9] The carboxylic acid head group is essential for binding to the ligand-binding domain of PPARs, while the hydrophobic tail determines subtype selectivity (α, γ, or δ).
-
Anti-inflammatory Activity (COX/LOX Inhibition): Many isoxazole derivatives exhibit anti-inflammatory properties.[3][10] The structurally similar compound, 5-(4-methylphenyl)isoxazole-3-carboxylic acid, has been investigated for its potential as an anti-inflammatory and analgesic agent.[11] Furthermore, non-isoxazole compounds bearing a 4-isopropylbenzyl group have demonstrated potent COX-2 inhibition.[12] This suggests a high likelihood that our lead compound could modulate enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX).
Comparative Efficacy Analysis of Isoxazole Derivatives
To contextualize the potential of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid, we must compare it to the known efficacy of other isoxazole derivatives for which experimental data exists.
Isoxazole Derivatives as Xanthine Oxidase (XO) Inhibitors
The development of non-purine XO inhibitors like Febuxostat has been a major advance in gout therapy. The 5-phenylisoxazole-3-carboxylic acid scaffold represents a promising alternative.
| Compound | Substitution on C5-Phenyl Ring | XO Inhibition IC₅₀ (µM) | Reference |
| Allopurinol (Standard) | N/A (Purine analog) | 2.93 | [6] |
| Compound 6c (Indole-Isoxazole Hybrid) | 1-(4-fluorobenzyl)-1H-indol-5-yl | 0.13 | [6] |
| 5-phenylisoxazole-3-carboxylic acid derivative | 3-cyano | Submicromolar | [5] |
| 5-phenylisoxazole-3-carboxylic acid derivative | 3-nitro | Micromolar (less potent than cyano) | [5] |
| 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid | 4-isopropyl | Predicted: Submicromolar to low micromolar | N/A |
Causality: The data indicates that hydrophobic and electronically distinct groups on the C5-phenyl ring are well-tolerated and can enhance potency. The 4-isopropyl group on our lead compound would provide significant hydrophobicity, likely promoting strong binding within the hydrophobic channel leading to the molybdenum center of the XO enzyme, predicting potent inhibitory activity.[5]
Isoxazole Derivatives as PPAR Agonists
PPAR agonists are critical for treating type 2 diabetes and dyslipidemia. The isoxazole scaffold has emerged as a novel chemotype for designing such agents.
| Compound | Target | Potency (EC₅₀) | Reference |
| LCI765 (17d) | PPARδ | 0.002 µM | [13] |
| Trisubstituted Isoxazole (from HTS) | PPARδ | 0.021 µM | [8] |
| 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid | PPARα/δ/γ | Predicted: Potent agonist activity | N/A |
Causality: The general structure of our lead compound is highly analogous to known PPAR agonists. The carboxylic acid head group is predicted to form key hydrogen bonds with Ser, Tyr, and His residues in the PPAR ligand-binding domain, while the 4-isopropylphenyl tail would occupy the large hydrophobic pocket, leading to receptor activation.[7]
Key Structure-Activity Relationships (SAR) Governing Efficacy
The biological activity of 3,5-disubstituted isoxazoles is governed by the interplay of its substituents.
-
The C3-Carboxylic Acid is Essential: For both XO inhibition and PPAR agonism, the acidic head group is a critical anchor, forming the primary electrostatic and hydrogen-bonding interactions with the target protein. Esterification or amidation of this group typically leads to a significant loss of activity for these target classes.[5]
-
The C5-Aryl "Tail" Dictates Potency and Selectivity: The nature of the substituent on the C5-phenyl ring is a key determinant of efficacy.
-
For XO Inhibition: Electron-withdrawing groups (like cyano) have shown high potency.[5] The size and hydrophobicity of the substituent (e.g., isopropyl) are expected to influence how well the compound fits into the enzyme's active site channel.
-
For PPAR Agonism: The tail group's size and shape determine selectivity for the different PPAR isoforms (α, γ, δ), each of which has a differently shaped hydrophobic ligand-binding pocket.
-
-
The Isoxazole Core as a Bioisostere: The isoxazole ring often serves as a bioisosteric replacement for other aromatic systems (like thiazole or phenyl rings) or even for amide bonds, providing improved metabolic stability and pharmacokinetic properties.
Caption: Key SAR points for the 5-Aryl-Isoxazole-3-Carboxylic Acid scaffold.
Relevant Experimental Methodologies
To validate the predicted efficacy of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid, the following standard assays are recommended.
Protocol 1: In Vitro Xanthine Oxidase Inhibition Assay
This spectrophotometric assay measures the ability of a compound to inhibit the XO-catalyzed oxidation of xanthine to uric acid.
Workflow Diagram:
Caption: Workflow for the in vitro Xanthine Oxidase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 50 mM potassium phosphate buffer (pH 7.5).
-
Prepare a stock solution of bovine milk xanthine oxidase in the buffer.
-
Prepare a stock solution of xanthine (substrate) in 10 mM NaOH and dilute with buffer.
-
Prepare serial dilutions of the test compound (e.g., 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid) and a positive control (Allopurinol) in DMSO, then dilute with buffer.
-
-
Assay Procedure (96-well UV-transparent plate):
-
To each well, add 50 µL of buffer.
-
Add 25 µL of the test compound dilution (or vehicle control: buffer with DMSO).
-
Add 50 µL of the xanthine oxidase enzyme solution.
-
Incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 125 µL of the xanthine substrate solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer.
-
Measure the rate of increase in absorbance at 295 nm over 5-10 minutes. This corresponds to the formation of uric acid.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Conclusion and Future Perspectives
While direct biological data for 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid is not yet publicly available, a rigorous analysis based on established structure-activity relationships of analogous compounds provides a compelling case for its therapeutic potential. Its molecular architecture strongly aligns with the pharmacophores of potent xanthine oxidase inhibitors and Peroxisome Proliferator-Activated Receptor (PPAR) agonists. The presence of the 4-isopropylphenyl group is predicted to confer high potency through favorable hydrophobic interactions within the respective target binding sites.
The logical next steps are clear: the synthesis of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid followed by its systematic evaluation in the experimental assays outlined in this guide. Such studies will confirm its predicted activities and determine its potency and selectivity profile. This compound represents a promising lead structure that warrants further investigation and could potentially contribute to the development of novel therapeutics for metabolic and inflammatory diseases.
References
-
Forte, B., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Mascitti, V., et al. (2009). Synthesis, biological evaluation, and structure-activity relationships for 5-[(E)-2-arylethenyl]-3-isoxazolecarboxylic acid alkyl ester derivatives as valuable antitubercular chemotypes. Journal of Medicinal Chemistry. [Link]
-
Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules. [Link]
-
Goyal, A., et al. (2012). Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library. [Link]
-
Lee, H., et al. (2018). Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. Molecules. [Link]
-
Chem-Impex International. (n.d.). 5-(4-Methylphenyl)isoxazole-3-carboxylic acid. Chem-Impex. [Link]
-
Yuan, Z., et al. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Chinese Journal of Organic Chemistry. [Link]
-
Epple, R., et al. (2006). 3,4,5-Trisubstituted isoxazoles as novel PPARdelta agonists: Part 1. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Sun, Q., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Kumar, A., et al. (2022). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Molecules. [Link]
-
Mehmood, F., et al. (2021). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules. [Link]
-
Patel, R., et al. (2013). Synthesis, anti-inflammatory and antimicrobial activity of 2-(isoxazol-5-yl)-phenyl-4-methylbenzene sulfonate derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Wang, G., et al. (2013). Isopropyl 3-phenylisoxazole-5-carboxylate. Acta Crystallographica Section E. [Link]
-
Epple, R., et al. (2006). 3,4,5-Trisubstituted isoxazoles as novel PPARδ agonists: Part 1. NUsearch. [Link]
-
Kłosiński, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. [Link]
-
Epple, R., et al. (2006). 3,4,5-Trisubstituted isoxazoles as novel PPARdelta agonists. Part 2. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. [Link]
Sources
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpca.org [ijpca.org]
- 3. mdpi.com [mdpi.com]
- 4. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 3,4,5-Trisubstituted isoxazoles as novel PPARdelta agonists: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. search.library.northwestern.edu [search.library.northwestern.edu]
- 10. troindia.in [troindia.in]
- 11. chemimpex.com [chemimpex.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
In Vivo Validation of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid: A Comparative Guide to Assessing Therapeutic Efficacy in Inflammatory and Metabolic Disease Models
Introduction: The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The subject of this guide, 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid (hereafter referred to as "Compound-ISO"), is a novel investigational compound. Based on its structural motifs and the known bioactivities of related isoxazole-carboxylic acids, Compound-ISO is hypothesized to possess significant anti-inflammatory and metabolic modulatory effects. This guide provides a comprehensive framework for the in vivo validation of Compound-ISO, presenting a direct comparison with established therapeutic agents in clinically relevant animal models. Our objective is to furnish researchers and drug development professionals with a robust, evidence-based strategy for evaluating the therapeutic potential of this compound, moving from acute inflammatory responses to chronic metabolic dysfunction.
Part 1: Validation of Acute Anti-Inflammatory Effects
Causality and Experimental Rationale
To establish a foundational anti-inflammatory profile for Compound-ISO, an acute systemic inflammation model is the logical starting point. The lipopolysaccharide (LPS)-induced endotoxemia model in mice is a well-established and highly reproducible method for this purpose. LPS, a component of the outer membrane of Gram-negative bacteria, activates the Toll-like Receptor 4 (TLR4) signaling pathway, leading to a rapid and massive release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2] This model effectively mimics the initial cytokine storm phase of sepsis and other acute inflammatory conditions.[2] By evaluating the ability of Compound-ISO to suppress this cytokine release, we can directly assess its potential to modulate key inflammatory signaling cascades.
For a rigorous comparison, we will use Celecoxib, a selective Cyclooxygenase-2 (COX-2) inhibitor, as the reference compound. While Compound-ISO's precise mechanism is unknown, comparing it against a standard-of-care anti-inflammatory drug provides a critical benchmark for its potency.[3][4][5]
Signaling Pathway: LPS-Induced Pro-Inflammatory Cascade
The diagram below illustrates the canonical TLR4 signaling pathway activated by LPS, leading to the production of key inflammatory mediators. We hypothesize that Compound-ISO may exert its effects by inhibiting one or more nodes within this cascade, such as the activation of NF-κB.
Experimental Protocol: LPS-Induced Acute Inflammation
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
-
Acclimation: Animals are acclimated for one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Group Allocation (n=8 per group):
-
Group 1: Vehicle Control (0.5% Methylcellulose, p.o.) + Saline (i.p.)
-
Group 2: Vehicle Control (p.o.) + LPS (1 mg/kg, i.p.)
-
Group 3: Celecoxib (20 mg/kg, p.o.) + LPS (1 mg/kg, i.p.)
-
Group 4: Compound-ISO (10 mg/kg, p.o.) + LPS (1 mg/kg, i.p.)
-
Group 5: Compound-ISO (30 mg/kg, p.o.) + LPS (1 mg/kg, i.p.)
-
-
Procedure:
-
Mice are orally administered the respective compound or vehicle.
-
One hour post-treatment, mice are challenged with an intraperitoneal (i.p.) injection of LPS or saline.
-
90 minutes post-LPS challenge, blood is collected via cardiac puncture under terminal anesthesia.
-
-
Endpoint Analysis:
-
Serum is isolated by centrifugation.
-
Serum levels of TNF-α and IL-6 are quantified using commercially available ELISA kits.
-
Comparative Data: Anti-Inflammatory Efficacy
The following table presents hypothetical data from the LPS challenge study, illustrating a potential dose-dependent anti-inflammatory effect of Compound-ISO.
| Group | Treatment | Serum TNF-α (pg/mL) | % Inhibition | Serum IL-6 (pg/mL) | % Inhibition |
| 1 | Vehicle + Saline | 25.4 ± 5.2 | - | 15.8 ± 3.9 | - |
| 2 | Vehicle + LPS | 3580.1 ± 450.7 | 0% | 7850.5 ± 980.2 | 0% |
| 3 | Celecoxib (20 mg/kg) + LPS | 1969.0 ± 210.3 | 45% | 4513.8 ± 510.6 | 42% |
| 4 | Compound-ISO (10 mg/kg) + LPS | 2327.1 ± 301.5 | 35% | 5259.8 ± 620.1 | 33% |
| 5 | Compound-ISO (30 mg/kg) + LPS | 1432.0 ± 185.9 | 60% | 3061.7 ± 415.3 | 61% |
| Data are presented as Mean ± SEM. % Inhibition is calculated relative to the Vehicle + LPS group. |
Part 2: Validation of Therapeutic Effects in a Metabolic Disorder Model
Causality and Experimental Rationale
Chronic low-grade inflammation is a critical driver in the pathogenesis of obesity-related metabolic disorders, including insulin resistance and type 2 diabetes.[2] Adipose tissue in obese individuals generates pro-inflammatory cytokines, which can impair insulin signaling.[3] Having established Compound-ISO's acute anti-inflammatory activity, the next logical step is to assess its efficacy in a chronic disease model where inflammation plays a key pathological role.
The diet-induced obesity (DIO) mouse model is the gold standard for this purpose, as it closely recapitulates the human condition of developing metabolic syndrome due to the consumption of a high-fat diet.[6][7] This long-term study allows for the evaluation of Compound-ISO's effects on weight gain, glucose homeostasis, and insulin sensitivity.
As a comparator, we will use Rosiglitazone, a thiazolidinedione-class drug that acts as a potent insulin sensitizer by activating Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[8][9][10] This provides a benchmark against a drug with a distinct, well-characterized metabolic mechanism of action.
Experimental Protocol: Diet-Induced Obesity and Insulin Resistance
-
Animal Model: Male C57BL/6J mice, 5-6 weeks old at the start of the diet. This strain is particularly susceptible to developing obesity and insulin resistance on a high-fat diet.[6]
-
Diet Induction:
-
Group Allocation (n=10 per group, HFD-fed mice):
-
Group 1: Chow Diet + Vehicle (0.5% Methylcellulose, p.o.)
-
Group 2: HFD + Vehicle (p.o.)
-
Group 3: HFD + Rosiglitazone (10 mg/kg, p.o.)
-
Group 4: HFD + Compound-ISO (30 mg/kg, p.o.)
-
-
Procedure:
-
After the induction period, HFD-fed mice are randomized into treatment groups based on body weight.
-
Daily oral administration of the respective compound or vehicle begins and continues for 4 weeks.
-
Body weight and food intake are monitored weekly.
-
-
Endpoint Analysis:
-
Oral Glucose Tolerance Test (OGTT): Performed during the final week of treatment to assess glucose disposal.[11] Mice are fasted overnight, then administered an oral gavage of glucose (2 g/kg). Blood glucose is measured at 0, 15, 30, 60, 90, and 120 minutes.
-
Terminal Blood Collection: At the end of the study, fasting blood is collected to measure plasma insulin, triglycerides, and inflammatory markers (e.g., TNF-α).
-
HOMA-IR Calculation: Homeostatic Model Assessment of Insulin Resistance is calculated as [fasting insulin (μU/L) x fasting glucose (nmol/L)] / 22.5.
-
Comparative Data: Metabolic and Inflammatory Parameters
This table presents hypothetical data from the 4-week DIO study, suggesting Compound-ISO improves metabolic health, potentially through its anti-inflammatory action.
| Group | Treatment | Body Weight Change (g) | Glucose AUC (OGTT) | Fasting Insulin (μU/L) | HOMA-IR |
| 1 | Chow + Vehicle | +2.1 ± 0.3 | 18500 ± 950 | 0.8 ± 0.1 | 1.5 ± 0.2 |
| 2 | HFD + Vehicle | +5.8 ± 0.7 | 42500 ± 2100 | 3.9 ± 0.5 | 12.1 ± 1.8 |
| 3 | HFD + Rosiglitazone | +6.5 ± 0.8 | 25500 ± 1300 | 1.5 ± 0.2 | 4.8 ± 0.7 |
| 4 | HFD + Compound-ISO | +3.5 ± 0.5 | 31000 ± 1600 | 2.4 ± 0.3 | 7.5 ± 1.1 |
| Data are presented as Mean ± SEM. AUC = Area Under the Curve. |
Part 3: Integrated Experimental Workflow and Discussion
Comprehensive In Vivo Validation Workflow
The following diagram provides a high-level overview of the entire experimental pipeline, from model selection to final data interpretation.
Discussion and Future Directions
This guide outlines a dual-pronged in vivo strategy to comprehensively validate the therapeutic potential of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid. The hypothetical data presented suggests that Compound-ISO possesses potent anti-inflammatory effects, demonstrated by the significant reduction of TNF-α and IL-6 in an acute LPS challenge. At a higher dose, its efficacy appears comparable to, or even superior to, the benchmark COX-2 inhibitor, Celecoxib.
Furthermore, the chronic study in a DIO model indicates that these anti-inflammatory properties may translate into tangible metabolic benefits. The hypothetical reduction in body weight gain, coupled with marked improvements in glucose tolerance and insulin sensitivity (as shown by lower Glucose AUC and HOMA-IR), supports the well-established link between inflammation and metabolic dysfunction.[2][3] While not as potent an insulin sensitizer as the PPAR-γ agonist Rosiglitazone, Compound-ISO shows a favorable profile by also mitigating weight gain, an effect not typically seen with thiazolidinediones.
Future studies should focus on:
-
Mechanism of Action Deconvolution: Investigating the direct molecular targets of Compound-ISO within the inflammatory signaling pathway (e.g., IKK, NF-κB).
-
Pharmacokinetics and Bioavailability: Establishing the PK profile to optimize dosing regimens.
-
Safety and Toxicology: Conducting comprehensive safety studies to determine the therapeutic window.
-
Chronic Inflammation Models: Evaluating efficacy in models of chronic inflammatory diseases, such as collagen-induced arthritis, to broaden the potential therapeutic applications.
By following the structured, comparative approach detailed in this guide, research teams can efficiently and rigorously evaluate the in vivo efficacy of novel compounds like 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid, paving the way for further preclinical and clinical development.
References
-
Myocardial Infarction in Murine Models of Obesity and Related Metabolic Disorders: The Role of Inflammation. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
-
Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. Retrieved January 5, 2026, from [Link]
-
Celecoxib. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
-
In vivo Acute Inflammatory Models. (n.d.). Redoxis. Retrieved January 5, 2026, from [Link]
-
Rosiglitazone. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
-
What is the mechanism of Rosiglitazone Sodium?. (2024, July 17). Patsnap Synapse. Retrieved January 5, 2026, from [Link]
-
rosiglitazone. (n.d.). ClinPGx. Retrieved January 5, 2026, from [Link]
-
Isopropyl 3-phenylisoxazole-5-carboxylate. (n.d.). PMC - NIH. Retrieved January 5, 2026, from [Link]
-
Celecoxib. (n.d.). StatPearls - NCBI Bookshelf. Retrieved January 5, 2026, from [Link]
-
What is the mechanism of Celecoxib?. (2024, July 17). Patsnap Synapse. Retrieved January 5, 2026, from [Link]
-
Celecoxib: Mechanism of Action & Structure. (n.d.). Study.com. Retrieved January 5, 2026, from [Link]
-
A Mouse Model of Diet-Induced Obesity and Insulin Resistance. (n.d.). PMC - NIH. Retrieved January 5, 2026, from [Link]
-
A Mouse Model of Diet-Induced Obesity and Insulin Resistance. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Animal and cellular models of acute inflammation. (n.d.). NEUROFIT Preclinical Contract Research Organization (CRO). Retrieved January 5, 2026, from [Link]
-
Diet-Induced Obesity (DIO) Models. (n.d.). Ichor Life Sciences. Retrieved January 5, 2026, from [Link]
-
Modeling the In Vivo Inflammatory Response to Single Acute, Chronic,... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
In Vivo Models of Inflammation. (n.d.). Springer Nature Experiments. Retrieved January 5, 2026, from [Link]
-
Insulin Production and Resistance in Different Models of Diet-Induced Obesity and Metabolic Syndrome. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
-
Leading In Vivo and In Vitro Inflammation Models. (n.d.). PORSOLT. Retrieved January 5, 2026, from [Link]
-
Video: Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT. (2017, August 21). JoVE. Retrieved January 5, 2026, from [Link]
Sources
- 1. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 2. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 3. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Celecoxib - Wikipedia [en.wikipedia.org]
- 6. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Mouse Model of Diet-Induced Obesity and Insulin Resistance | Springer Nature Experiments [experiments.springernature.com]
- 8. Rosiglitazone - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Rosiglitazone Sodium? [synapse.patsnap.com]
- 10. ClinPGx [clinpgx.org]
- 11. Video: Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT [jove.com]
Comparative analysis of the binding affinity of isoxazole derivatives to target proteins
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the binding affinity of isoxazole derivatives to a range of therapeutically relevant protein targets. We will delve into the quantitative data, explore the underlying experimental methodologies, and visualize the complex biological pathways involved. This document is designed to be a practical resource, blending technical depth with actionable insights to inform your research and development endeavors.
The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and ability to form key interactions with biological targets have led to its incorporation into a wide array of approved drugs.[1][2] The versatility of the isoxazole scaffold allows for facile chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has resulted in the development of isoxazole derivatives with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2]
A critical parameter in the development of these derivatives is their binding affinity for their intended protein targets. Binding affinity, often quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50), is a measure of the strength of the interaction between a ligand (the isoxazole derivative) and its protein target. A higher binding affinity often translates to greater potency and selectivity, key attributes of a successful therapeutic agent.
This guide will focus on a comparative analysis of isoxazole derivatives targeting four major classes of proteins:
-
c-Jun N-terminal Kinases (JNKs)
-
p38 Mitogen-Activated Protein (MAP) Kinases
-
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK)
-
Cyclooxygenases (COX)
We will examine published binding affinity data, discuss the structure-activity relationships (SAR) that govern these interactions, and provide detailed protocols for the experimental techniques used to generate this data.
Comparative Analysis of Binding Affinities
The following tables summarize the inhibitory potencies (IC50 values) of various isoxazole derivatives against their respective protein targets. It is important to note that IC50 values can be influenced by experimental conditions, and direct comparison between different studies should be made with caution. However, these values provide a valuable framework for understanding the relative potencies and selectivities of different isoxazole scaffolds.
Isoxazole Derivatives as Kinase Inhibitors
Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer and inflammatory disorders. Isoxazole derivatives have emerged as potent inhibitors of several key kinases.
Table 1: Inhibitory Potency of Isoxazole Derivatives against JNK and p38 MAP Kinases
| Compound ID/Reference | Target Kinase | IC50 (µM) | Notes |
| JNK Inhibitors | |||
| Compound 3[1] | JNK3 | 0.007 | Two-fold selectivity over p38. |
| Compound 27[1] | JNK3 | 0.042 | Greatly improved selectivity over p38. |
| Compound 28[1] | JNK3 | Not specified | Maintained JNK3 potency with improved p38 selectivity. |
| p38 MAP Kinase Inhibitors | |||
| Isoxazole 1[3] | p38α | 0.45 | Also a potent inhibitor of CK1δ. |
| Compound 9[3] | p38α | 0.006 | Highly potent with some selectivity over CK1δ. |
| Compound 4a[2] | p38 MAP Kinase | Not specified (twofold decrease vs. SB-203580) | Promising anti-inflammatory profile. |
Table 2: Inhibitory Potency of Isoxazole Derivatives against EGFR-TK
| Compound ID/Reference | IC50 (µM) | Notes |
| Compound 10a[4] | 0.064 | High inhibitory activity. |
| Compound 10b[4] | 0.066 | High inhibitory activity. |
| Compound 25a[4] | 0.054 | Highest inhibitory activity in the series. |
Isoxazole Derivatives as Cyclooxygenase (COX) Inhibitors
Cyclooxygenases are key enzymes in the inflammatory pathway, responsible for the synthesis of prostaglandins. Selective inhibition of COX-2 over COX-1 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.
Table 3: Inhibitory Potency and Selectivity of Isoxazole Derivatives against COX-1 and COX-2
| Compound ID/Reference | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Compound A13[5] | 0.064 | 0.013 | 4.92 |
| Compound C3[6] | 22.57 | 0.93 | 24.27 |
| Compound C5[6] | 35.57 | 0.85 | 41.85 |
| Compound C6[6] | 33.95 | 0.55 | 61.73 |
| IXZ3[7] | Not specified | 0.95 | Selective COX-2 inhibitor. |
Understanding the Signaling Context: Key Pathways
To appreciate the significance of inhibiting these protein targets, it is essential to understand their roles within cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these complex networks.
JNK and p38 MAPK Signaling Pathways
The JNK and p38 MAPK pathways are activated by cellular stress and inflammatory cytokines, leading to downstream signaling cascades that regulate inflammation, apoptosis, and cell differentiation.[1]
Protein Kinase C (PKC) Signaling Pathway
Protein Kinase C (PKC) is a family of serine/threonine kinases involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. [8]
Experimental Methodologies for Binding Affinity Determination
The quantitative data presented in this guide are generated using sophisticated biophysical techniques. Understanding the principles behind these methods is crucial for interpreting the data and designing robust experiments.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the real-time interaction between a ligand immobilized on a sensor surface and an analyte flowing over it.
Step-by-Step ITC Protocol for Isoxazole-COX Interactions:
[5]1. Sample Preparation:
- Prepare the COX enzyme (in the sample cell) and the isoxazole derivative (in the syringe) in the exact same buffer to minimize heats of dilution. Dialysis of the protein against the buffer is highly recommended.
- Accurately determine the concentrations of both the protein and the ligand.
-
Titration:
-
Load the COX enzyme solution into the sample cell and the isoxazole derivative solution into the injection syringe.
-
Set the experimental parameters, including the cell temperature, the number of injections, the volume of each injection, and the spacing between injections.
-
-
Data Acquisition:
-
Initiate the titration. A series of small aliquots of the isoxazole derivative are injected into the COX solution.
-
The instrument measures the heat change associated with each injection.
-
-
Data Analysis:
-
The raw data (a series of heat-flow peaks) is integrated to obtain the heat change per injection.
-
These values are plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Ka, from which Kd can be calculated), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.
-
Causality Behind Experimental Choices: Precise concentration determination is paramount for accurate ITC data. The choice of buffer is also critical, as buffer ionization can contribute to the measured heat and must be accounted for. A control experiment, titrating the ligand into the buffer alone, is essential to determine the heat of dilution, which is then subtracted from the binding data.
Fluorescence Polarization (FP)
FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.
Sources
- 1. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 7. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][1,2,4]triazepine Derivatives and Potential Inhibitors of Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid: A Guide for Researchers
Introduction
5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug development. Its structural motif is found in a variety of biologically active molecules. The efficient and scalable synthesis of this target molecule is therefore of considerable interest to researchers in the field. This guide provides a detailed, head-to-head comparison of two prominent synthetic routes to 5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid, offering insights into the practical considerations and underlying chemical principles of each approach. The methodologies presented are designed to be robust and reproducible, providing a solid foundation for laboratory-scale synthesis and further process development.
Synthetic Strategies Overview
Two primary and divergent synthetic strategies for the construction of the 5-(4-isopropylphenyl)isoxazole-3-carboxylic acid core are evaluated in this guide:
-
Route 1: The β-Ketoester Approach: A classical and reliable method involving the initial formation of a β-ketoester intermediate via Claisen condensation, followed by cyclization with hydroxylamine and subsequent hydrolysis.
-
Route 2: The 1,3-Dipolar Cycloaddition Pathway: A powerful and often more convergent approach that utilizes the [3+2] cycloaddition of a nitrile oxide with a terminal alkyne, followed by ester hydrolysis.
Each route will be discussed in detail, including a step-by-step experimental protocol, an analysis of the chemical logic, and a summary of the key advantages and disadvantages.
Route 1: The β-Ketoester Approach
This synthetic pathway is a well-established and dependable method for the construction of the isoxazole ring. It proceeds in three distinct steps, beginning with commercially available starting materials.
Causality Behind Experimental Choices
The Claisen condensation is a cornerstone of carbon-carbon bond formation, providing a reliable method for the synthesis of the key β-ketoester intermediate. The choice of a strong base, such as sodium ethoxide, is critical to deprotonate the α-carbon of the ketone, initiating the condensation with diethyl oxalate. The subsequent cyclization with hydroxylamine hydrochloride is a classic method for isoxazole formation from 1,3-dicarbonyl compounds. The reaction proceeds via initial formation of an oxime, followed by intramolecular cyclization and dehydration to yield the aromatic isoxazole ring. Finally, a straightforward ester hydrolysis under basic conditions yields the target carboxylic acid.
Experimental Protocol
Step 1: Synthesis of Ethyl 4-(4-isopropylphenyl)-2,4-dioxobutanoate
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1.0 eq) in anhydrous ethanol (a sufficient volume to dissolve the sodium) under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.
-
To this solution, add 4'-isopropylacetophenone (1.0 eq) and diethyl oxalate (1.1 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 4-(4-isopropylphenyl)-2,4-dioxobutanoate, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 5-(4-isopropylphenyl)isoxazole-3-carboxylate
-
Dissolve the crude ethyl 4-(4-isopropylphenyl)-2,4-dioxobutanoate (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) to the solution.
-
Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford pure ethyl 5-(4-isopropylphenyl)isoxazole-3-carboxylate.
Step 3: Synthesis of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid
-
Suspend ethyl 5-(4-isopropylphenyl)isoxazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Monitor the hydrolysis by TLC until the starting ester is consumed.
-
Cool the reaction mixture and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Collect the precipitated carboxylic acid by vacuum filtration, wash with cold water, and dry to yield the final product.
Visualization of Route 1
Caption: Synthetic pathway via the β-ketoester intermediate.
Route 2: The 1,3-Dipolar Cycloaddition Pathway
This route offers a more convergent approach to the isoxazole core, relying on the powerful and versatile 1,3-dipolar cycloaddition reaction.
Causality Behind Experimental Choices
The [3+2] cycloaddition between a nitrile oxide and an alkyne is a highly efficient method for the regioselective synthesis of isoxazoles.[1] In this route, the nitrile oxide is generated in situ from an appropriate precursor, such as an ethyl chlorooximidoacetate, by base-mediated elimination of HCl. This highly reactive intermediate then readily undergoes cycloaddition with the terminal alkyne, 4-isopropylphenylacetylene. The alkyne can be prepared via a Sonogashira coupling of a suitable aryl halide with a protected acetylene, followed by deprotection. The final step, as in Route 1, is the hydrolysis of the ester to the desired carboxylic acid.
Experimental Protocol
Step 1: Synthesis of 4-Isopropylphenylacetylene
-
Step 1a: Sonogashira Coupling
-
To a solution of 4-iodocumene (1.0 eq) and trimethylsilylacetylene (1.2 eq) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (4-isopropylphenyl)trimethylsilylacetylene.
-
-
Step 1b: Deprotection
-
Dissolve the (4-isopropylphenyl)trimethylsilylacetylene (1.0 eq) in methanol.
-
Add a catalytic amount of potassium carbonate (0.1 eq) and stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once complete, add water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give 4-isopropylphenylacetylene, which can often be used without further purification.
-
Step 2: Synthesis of Ethyl 5-(4-isopropylphenyl)isoxazole-3-carboxylate
-
In a round-bottom flask, dissolve 4-isopropylphenylacetylene (1.0 eq) and ethyl 2-chloro-2-(hydroxyimino)acetate (1.1 eq) in a suitable solvent such as dichloromethane or THF.
-
Cool the solution in an ice bath and slowly add a solution of triethylamine (1.2 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 5-(4-isopropylphenyl)isoxazole-3-carboxylate.
Step 3: Synthesis of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid
-
Follow the same hydrolysis procedure as described in Route 1, Step 3.
Visualization of Route 2
Caption: Synthetic pathway via 1,3-dipolar cycloaddition.
Head-to-Head Comparison
| Feature | Route 1: β-Ketoester Approach | Route 2: 1,3-Dipolar Cycloaddition |
| Overall Strategy | Linear synthesis | Convergent synthesis |
| Number of Steps | 3 | 4 (including alkyne synthesis) |
| Starting Materials | 4'-Isopropylacetophenone, diethyl oxalate | 4-Iodocumene, trimethylsilylacetylene, ethyl 2-chloro-2-(hydroxyimino)acetate |
| Key Intermediates | Ethyl 4-(4-isopropylphenyl)-2,4-dioxobutanoate | 4-Isopropylphenylacetylene |
| Reagent & Catalyst Cost | Generally lower; uses common lab reagents. | Potentially higher due to palladium and copper catalysts. |
| Scalability | Good; Claisen condensations are generally scalable. | Good; Sonogashira couplings and cycloadditions are scalable. |
| Operational Complexity | Relatively straightforward, well-established procedures. | Requires handling of air-sensitive catalysts and potentially unstable intermediates. |
| Safety Considerations | Use of sodium metal and strong base (sodium ethoxide).[2][3] | Use of palladium and copper catalysts; triethylamine. |
| Green Chemistry Aspects | Can generate significant salt waste from neutralization. | Use of heavy metal catalysts requires appropriate disposal. Greener alternatives are being explored.[4][5][6] |
| Anticipated Overall Yield | Moderate to good. | Good to high. |
Expert Insights and Considerations
As a Senior Application Scientist, my recommendation for the preferred synthetic route depends heavily on the specific context of the research.
For academic research and initial small-scale synthesis, Route 1 (β-Ketoester Approach) is often a practical choice. The starting materials are readily available and the procedures, while multi-step, are robust and do not require specialized catalytic systems. This makes it an accessible and cost-effective option for many labs.
For process development and larger-scale synthesis, Route 2 (1,3-Dipolar Cycloaddition) may offer advantages in terms of overall efficiency and yield, despite the higher initial cost of catalysts. The convergent nature of this route can be beneficial in a production setting. However, careful optimization of the catalytic steps is necessary to ensure cost-effectiveness and minimize metal contamination in the final product.
A Note on Greener Alternatives: The field of organic synthesis is increasingly focused on sustainable practices. For both routes, researchers should consider greener alternatives where possible. This could include the use of ultrasound or microwave irradiation to accelerate reaction times and reduce energy consumption, or the exploration of more environmentally benign solvent systems.[4][5][6]
Characterization Data
While a dedicated publication for the complete synthesis and characterization of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid was not identified, the expected spectral data can be predicted based on analogous structures.
-
¹H NMR: Resonances corresponding to the isopropyl group (a doublet and a septet), the aromatic protons of the phenyl ring (two doublets), the isoxazole proton (a singlet), and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Signals for the isopropyl carbons, the aromatic carbons, the isoxazole ring carbons, and the carboxylic acid carbonyl carbon.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight of C₁₃H₁₃NO₃ (231.25 g/mol ).
Conclusion
Both the β-ketoester approach and the 1,3-dipolar cycloaddition pathway represent viable and effective strategies for the synthesis of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid. The choice between these routes will be guided by factors such as the scale of the synthesis, the availability of starting materials and specialized equipment, and the overall cost considerations. This guide provides the necessary foundational information for researchers to make an informed decision and to successfully implement their chosen synthetic strategy.
References
- Green approaches for the synthesis of pharmacologically enviable isoxazole analogues: a comprehensive review. (URL not available)
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. ([Link])
- (No title available)
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry. ([Link])
- (No title available)
- (No title available)
Sources
A Researcher's Guide to Reproducibility: Replicating Published Findings on the Biological Activity of Isoxazole Compounds
For decades, the isoxazole scaffold has been a cornerstone in medicinal chemistry, serving as a versatile building block for a wide array of therapeutic agents. Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into drugs with diverse biological activities, from antimicrobial and anti-inflammatory to anticancer and antiviral. However, the path from a published finding to a validated, reproducible result is often fraught with subtle but significant challenges. This guide provides a comprehensive framework for researchers aiming to replicate and build upon published data on the biological activity of isoxazole compounds. We will delve into the critical aspects of synthetic route selection, bioassay validation, and data interpretation, offering practical insights to ensure the integrity and robustness of your findings.
The Isoxazole Scaffold: A Privileged Structure in Drug Discovery
The five-membered heterocyclic ring of isoxazole, containing adjacent nitrogen and oxygen atoms, confers a unique combination of stability and reactivity. This structure is found in several FDA-approved drugs, highlighting its clinical significance. For instance, Valdecoxib, a potent COX-2 inhibitor, and the antibiotic Cloxacillin both feature the isoxazole core. The continued exploration of isoxazole derivatives is a vibrant area of research, with new compounds constantly being reported to exhibit promising biological activities.
Part 1: Navigating the Synthetic Landscape - A Comparative Analysis of Common Routes to Isoxazole Analogs
The reproducibility of a biological study begins with the synthesis of the compound . Minor variations in synthetic methodology can lead to impurities or isomeric mixtures that can significantly impact biological activity. Here, we compare two common methods for the synthesis of isoxazoles.
Method 1: The Huisgen 1,3-Dipolar Cycloaddition
This is a classic and widely used method for the synthesis of isoxazoles, involving the reaction of a nitrile oxide with an alkyne.
Experimental Protocol: Synthesis of a Generic 3,5-Disubstituted Isoxazole via Huisgen Cycloaddition
-
Preparation of the Hydroximoyl Chloride: Dissolve the starting aldoxime (1 eq) in a suitable solvent such as N,N-dimethylformamide (DMF). Cool the solution to 0°C and slowly add N-chlorosuccinimide (NCS) (1.1 eq). Stir the reaction mixture at room temperature for 1-2 hours.
-
In situ Generation of Nitrile Oxide and Cycloaddition: To the solution containing the hydroximoyl chloride, add the desired alkyne (1.2 eq) followed by a base, such as triethylamine (Et3N) (1.5 eq), dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Method 2: Reaction of 1,3-Diketones with Hydroxylamine
This method offers a straightforward approach to symmetrically and unsymmetrically substituted isoxazoles.
Experimental Protocol: Synthesis of a Generic 3,5-Disubstituted Isoxazole from a 1,3-Diketone
-
Reaction Setup: Dissolve the 1,3-diketone (1 eq) in a protic solvent like ethanol or acetic acid.
-
Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.2 eq) and a base, such as sodium acetate or pyridine (1.5 eq), to the solution.
-
Reaction Conditions: Reflux the reaction mixture for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture and pour it into ice-cold water. Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent or purify by column chromatography.
Comparative Analysis of Synthetic Routes
| Feature | Huisgen 1,3-Dipolar Cycloaddition | Reaction of 1,3-Diketones with Hydroxylamine |
| Versatility | High; allows for a wide range of substituents on both the nitrile oxide and alkyne. | Moderate; primarily dictated by the availability of the starting 1,3-diketone. |
| Regioselectivity | Can be an issue, potentially leading to a mixture of regioisomers. | Generally high, with the nitrogen atom of hydroxylamine attacking the more electrophilic carbonyl group. |
| Reaction Conditions | Often requires anhydrous conditions and careful control of temperature. | Typically robust and can be performed under milder conditions. |
| Starting Material Availability | Aldoximes and alkynes are generally readily available or can be synthesized. | 1,3-Diketones may require multi-step synthesis. |
Key Consideration: When replicating a published synthesis, it is crucial to adhere strictly to the reported reaction conditions, including solvent, temperature, and stoichiometry. Any deviation should be documented and its potential impact on the final product considered.
Part 2: Validating Biological Activity - A Guide to Reproducible Bioassays
Once the isoxazole compound is synthesized and characterized, the next critical step is to validate its reported biological activity. This section provides a framework for replicating a common assay for anticancer activity.
Case Study: Replicating an MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.
Experimental Protocol: MTT Assay for Assessing Cytotoxicity of an Isoxazole Compound
-
Cell Culture: Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of the synthesized isoxazole compound in dimethyl sulfoxide (DMSO). Dilute the stock solution with cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for Replicating a Published Cytotoxicity Finding
Caption: Workflow for the replication of published cytotoxicity data.
Critical Factors for Reproducibility in Biological Assays
-
Cell Line Authenticity: Always source cell lines from reputable cell banks (e.g., ATCC) and perform regular authentication (e.g., STR profiling).
-
Reagent Quality: Use high-purity reagents and ensure consistency in media, sera, and other supplements.
-
Assay Conditions: Strictly control incubation times, cell densities, and compound concentrations.
-
Statistical Rigor: Perform a sufficient number of biological replicates and use appropriate statistical tests to compare your results with the published data.
Part 3: Understanding the Mechanism - Linking Structure to Activity
Replicating the biological activity is the first step. A deeper understanding requires elucidating the underlying mechanism of action. Many isoxazole-containing compounds exert their effects by modulating specific signaling pathways.
Hypothetical Signaling Pathway for an Anticancer Isoxazole Derivative
Let's hypothesize that a novel isoxazole compound (Isox-A) induces apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway, a pathway frequently dysregulated in cancer.
Caption: Hypothetical PI3K/Akt signaling pathway inhibited by Isox-A.
To validate this hypothesis, one could perform experiments such as Western blotting to measure the phosphorylation levels of Akt and its downstream targets in the presence and absence of the isoxazole compound.
Conclusion: A Commitment to Rigor
The replication of published findings is a cornerstone of scientific progress. For isoxazole compounds, with their vast therapeutic potential, ensuring the reproducibility of their biological activities is paramount. By carefully considering the synthetic route, rigorously validating biological assays, and delving into the underlying mechanisms of action, researchers can build a solid foundation for the development of novel and effective therapeutic agents. This guide provides a starting point for this critical endeavor, emphasizing that true scientific advancement is built not just on discovery, but on the ability to consistently and reliably reproduce it.
References
A Senior Application Scientist's Guide to Assessing the Isoform Selectivity of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid Against COX-1 and COX-2
Abstract
The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in various biologically active compounds.[1][2] 5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid is one such derivative with potential therapeutic applications stemming from its anti-inflammatory properties. A critical determinant of the therapeutic index for anti-inflammatory agents is their selectivity for inhibiting the isoforms of cyclooxygenase (COX), namely COX-1 and COX-2.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the in vitro selectivity of this compound. We will delve into the mechanistic rationale behind experimental design, present a self-validating protocol for determining IC50 values, and offer a clear methodology for data interpretation and visualization, ensuring scientific integrity and reproducibility.
The Principle of Isoform Selectivity: Why It Matters for COX Inhibitors
Cyclooxygenase (COX) is the enzyme responsible for converting arachidonic acid into prostanoids, which are key mediators in numerous physiological and pathological processes.[3][5] The two primary isoforms, COX-1 and COX-2, although catalyzing the same reaction, have distinct roles that are central to understanding the importance of inhibitor selectivity.
-
COX-1: The "Housekeeping" Enzyme COX-1 is constitutively expressed in most tissues and is responsible for producing prostanoids that regulate essential homeostatic functions.[4][6] These include protecting the gastric mucosa from acid, maintaining renal blood flow, and supporting platelet aggregation.[5][7] Inhibition of COX-1 is associated with common side effects of non-selective nonsteroidal anti-inflammatory drugs (NSAIDs), such as gastrointestinal ulcers and increased bleeding risk.[4][6]
-
COX-2: The "Inducible" Enzyme In contrast, COX-2 is typically expressed at low levels in healthy tissue but is rapidly upregulated at sites of inflammation by stimuli like cytokines and growth factors.[3][7] The prostaglandins produced by COX-2 are major contributors to pain, fever, and inflammation.[5] Therefore, selective inhibition of COX-2 can provide potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects caused by COX-1 inhibition.[3]
The therapeutic goal for many modern anti-inflammatory drugs is to selectively inhibit COX-2 over COX-1. Assessing the selectivity of a compound like 5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid is therefore a crucial step in evaluating its potential as a safe and effective therapeutic agent.
Experimental Design: A Self-Validating Approach
To ensure the trustworthiness of our findings, the experimental design must be robust, incorporating appropriate controls and a clear, logical workflow.
Choosing the Right Assay
A variety of methods can be used to measure COX activity, including fluorometric, colorimetric, and mass spectrometry-based assays.[8][9][10] For high-throughput screening and accurate IC50 determination, a colorimetric COX inhibitor screening assay is often preferred due to its reliability, sensitivity, and ease of use. This assay measures the peroxidase activity of COX, where the production of Prostaglandin G2 (PGG2) from arachidonic acid is coupled to the oxidation of a chromogenic substrate, allowing for spectrophotometric quantification of enzyme activity.
The Experimental Workflow
A well-defined workflow ensures consistency and minimizes potential errors. The process can be visualized as follows:
Reagents and Controls: The Key to a Self-Validating System
The validity of the results hinges on the quality of the reagents and the inclusion of comprehensive controls.
-
Enzymes: Use highly purified, recombinant human COX-1 and ovine or human COX-2.
-
Substrate: Arachidonic acid.
-
Test Compound: 5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid, dissolved in an appropriate solvent like DMSO.
-
Controls:
-
100% Activity Control (Vehicle): Contains the enzyme and reaction components with the vehicle (e.g., DMSO) but no inhibitor. This defines the maximum reaction rate.
-
Background Control (No Enzyme): Contains all reaction components except the enzyme. This accounts for any non-enzymatic reaction or background signal.
-
Positive Controls (Reference Inhibitors):
-
Celecoxib: A well-characterized, potent, and selective COX-2 inhibitor.
-
Indomethacin or SC-560: Potent COX-1 selective or non-selective inhibitors. These controls validate that the assay can accurately detect inhibition and selectivity.
-
-
Detailed Experimental Protocol: Colorimetric COX Inhibition Assay
This protocol is designed for a 96-well microplate format, enabling efficient testing of multiple concentrations.
3.1. Preparation of Reagents
-
Assay Buffer: Prepare a 0.1 M Tris-HCl buffer, pH 8.0, containing 5 mM EDTA and 2 mM phenol.
-
Heme Solution: Prepare a stock solution of heme in DMSO. Dilute to the final working concentration in Assay Buffer just before use.
-
Enzyme Preparation: Reconstitute recombinant human COX-1 and ovine COX-2 enzymes in Assay Buffer. Add the heme working solution to the enzyme solutions. Keep on ice.
-
Compound Dilution Series: Prepare a stock solution of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid in DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 100 µM to 0.1 nM). Also, prepare identical dilution series for the control inhibitors (Celecoxib, Indomethacin).
-
Substrate and Chromogen: Prepare a solution containing arachidonic acid and the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in Assay Buffer.
3.2. Assay Procedure
-
Plate Layout: Designate wells for background, 100% activity, and the various concentrations of the test compound and control inhibitors for both COX-1 and COX-2.
-
Reagent Addition:
-
Add 150 µL of Assay Buffer to all wells.
-
Add 10 µL of Heme solution to all wells.
-
Add 10 µL of the appropriate DMSO or inhibitor dilution to the designated wells.
-
Add 10 µL of the appropriate enzyme solution (COX-1 or COX-2) to all wells except the background controls. Add 10 µL of Assay Buffer to the background wells.
-
-
Pre-incubation: Gently shake the plate and incubate at 37°C for 10 minutes to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Add 20 µL of the Arachidonic Acid/Chromogen solution to all wells to start the reaction.
-
Incubation and Measurement: Immediately begin reading the absorbance at a specified wavelength (e.g., 590 nm) every minute for 10-20 minutes using a microplate reader with temperature control set to 37°C.
Data Analysis and Interpretation
Calculating Percent Inhibition
First, determine the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve. Then, calculate the percent inhibition for each inhibitor concentration using the following formula:
% Inhibition = [1 - (Rate of Inhibitor Well - Rate of Background) / (Rate of 100% Activity - Rate of Background)] * 100
Determining IC50 Values
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[11]
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the data to a non-linear regression model (sigmoidal dose-response curve with variable slope).[12] This can be done using software like GraphPad Prism or R.
-
The IC50 value is the concentration at which the fitted curve crosses the 50% inhibition mark.[13][14]
Calculating the Selectivity Index (SI)
The Selectivity Index provides a quantitative measure of isoform preference. It is calculated by dividing the IC50 for the "off-target" isoform (COX-1) by the IC50 for the "on-target" isoform (COX-2).
Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2)
-
SI > 1: Indicates selectivity for COX-2.
-
SI < 1: Indicates selectivity for COX-1.
-
SI ≈ 1: Indicates a non-selective inhibitor.
A higher SI value signifies greater selectivity for COX-2, which is generally a desirable characteristic for an anti-inflammatory drug candidate.
Presenting the Results: A Comparative Analysis
Summarizing the quantitative data in a clear, structured table allows for easy comparison of the test compound against known standards.
Table 1: Comparative Inhibition Data for COX-1 and COX-2
| Compound | IC50 for COX-1 (µM) | IC50 for COX-2 (µM) | Selectivity Index (SI) [COX-1/COX-2] |
| 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid | 15.2 | 0.75 | 20.3 |
| Celecoxib (Positive Control) | 10.5 | 0.05 | 210 |
| Indomethacin (Positive Control) | 0.08 | 0.90 | 0.09 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Based on this hypothetical data, 5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid demonstrates preferential inhibition of COX-2 over COX-1 with a selectivity index of 20.3. While it is less selective than the highly optimized COX-2 inhibitor Celecoxib, it is significantly more COX-2 selective than the non-selective inhibitor Indomethacin.
Conclusion
This guide outlines a rigorous, self-validating methodology for assessing the isoform selectivity of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid against COX-1 and COX-2. By understanding the distinct physiological roles of these enzyme isoforms, employing a robust experimental design with essential controls, and applying precise data analysis techniques, researchers can confidently characterize the inhibitory profile of this and other novel compounds. This systematic approach is fundamental to the drug discovery process, providing critical insights that guide the development of safer and more effective anti-inflammatory therapeutics.
References
-
Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(3A), 2S–8S. [Link]
-
Kara, M., & Dabrowski, D. (2022). Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases. Molecules, 27(21), 7216. [Link]
-
Lecturio. (n.d.). Cox 1 vs Cox 2 Inhibitors (NSAIDs). Lecturio Medical. [Link]
-
GPnotebook. (2021). COX1 and COX2. GPnotebook. [Link]
-
Goldman, D. (2023). Cyclooxygenase (COX) Enzymes, Inhibitors, and More. Verywell Health. [Link]
-
Ahmad, B., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports, 13(1), 14711. [Link]
-
Al-Ostoot, F. H., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30281–30293. [Link]
-
Wikipedia. (2023). Half maximal inhibitory concentration. Wikipedia. [Link]
-
Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2691. [Link]
-
Davidson College. (n.d.). IC50 Determination. edX. [Link] (Note: Specific course material link may vary)
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Isoxazole Derivatives in Modern Drug Discovery. [Link]
-
Bitesize Bio. (2023). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
-
ChemHelp ASAP. (2021). Measuring enzyme inhibition by drugs. YouTube. [Link]
-
Janzen, W. P. (2014). Enzyme Assay Design for High-Throughput Screening. Methods in Molecular Biology, 1183, 1-13. [Link]
-
Wikipedia. (2023). Enzyme assay. Wikipedia. [Link]
-
Kumar, M., Kumar, V., & Sharma, M. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307–317. [Link]
-
The Medico-Pedia. (2023). Methods of Identification of Iso enzymes. YouTube. [Link]
-
Alex, A., & Scheltema, R. A. (2019). Methods of Measuring Enzyme Activity Ex vivo and In vivo. Journal of the American Society for Mass Spectrometry, 30(8), 1437–1448. [Link]
Sources
- 1. ijpca.org [ijpca.org]
- 2. researchgate.net [researchgate.net]
- 3. COX-1 and COX-2 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lecturio.com [lecturio.com]
- 6. gpnotebook.com [gpnotebook.com]
- 7. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 8. Enzyme assay - Wikipedia [en.wikipedia.org]
- 9. Methods of Measuring Enzyme Activity Ex vivo and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 11. courses.edx.org [courses.edx.org]
- 12. m.youtube.com [m.youtube.com]
- 13. IC50 - Wikipedia [en.wikipedia.org]
- 14. clyte.tech [clyte.tech]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid. As a specialized chemical used in research and development, its proper management is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. The procedures outlined below are grounded in established safety principles and are designed to empower researchers to manage this chemical waste stream responsibly.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is essential. While a comprehensive toxicological profile for 5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid may not be widely available, data from structurally similar isoxazole and carboxylic acid derivatives provide a strong basis for risk assessment.[1][2] The compound should be handled with the assumption that it possesses the hazards common to its class.
Always consult the Safety Data Sheet (SDS) provided by the manufacturer for the most specific information.[3] The anticipated hazards are summarized in the table below.
| Hazard Classification | Description | Rationale & Precautionary Action |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][2] | Avoid ingestion. Do not eat, drink, or smoke in laboratory areas.[4] Wash hands thoroughly after handling.[2][5] |
| Skin Irritation (Category 2) | Causes skin irritation.[1][2][6] | Prevent all skin contact by wearing appropriate chemical-resistant gloves and a lab coat.[7][8] |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation.[1][2][6] | Wear safety goggles or a face shield to protect against dust and splashes.[7][9] |
| Respiratory Irritation (STOT SE 3) | May cause respiratory irritation.[1][2][6] | Handle in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or aerosols.[8][9] |
| Chemical Incompatibility | As a carboxylic acid, it is incompatible with bases, oxidizing agents, and reducing agents.[8][10] | Segregate waste to prevent dangerous chemical reactions, such as heat generation or gas evolution.[10] |
Pre-Disposal Planning & Personal Protective Equipment (PPE)
Proper disposal begins with proper planning. Ensure all necessary materials and equipment are available before starting work.
Required Personal Protective Equipment (PPE):
-
Eye Protection: ANSI-approved safety glasses with side shields or, preferably, chemical splash goggles are mandatory.[9]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[8] Always inspect gloves for tears or holes before use and remove them properly to avoid skin contamination.[5]
-
Body Protection: A full-length laboratory coat must be worn and kept fastened to protect against accidental spills.[5][7]
-
Footwear: Closed-toe shoes are required at all times in the laboratory.[5]
Step-by-Step Disposal Protocol
Concentrated, unused, or contaminated 5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid must be disposed of as hazardous chemical waste.[8] Do not dispose of this chemical down the drain or in the regular trash.[11]
Step 1: Waste Segregation This is the most critical step in preventing dangerous reactions.
-
Action: Designate a specific waste container solely for this compound and other compatible organic acids.
-
Causality: Never mix organic acid waste with bases (risk of violent exothermic reaction), strong oxidizing agents (risk of fire or explosion), or inorganic acids in the same container.[8][10] Co-mingling incompatible waste streams is a primary cause of laboratory incidents.
Step 2: Container Selection and Labeling Proper containment and identification are crucial for safety and compliance.
-
Action: Select a leak-proof waste container made of a compatible material, such as high-density polyethylene (HDPE) or glass.[8] The container must have a secure, screw-top cap.
-
Labeling: Immediately label the container using a designated hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[11] The label must include:
-
The full chemical name: "Waste 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid"
-
The primary hazards (e.g., "Irritant," "Harmful")[8]
-
The date accumulation started.
-
-
Causality: Clear, accurate labeling prevents accidental mixing of incompatible chemicals and ensures the waste is handled correctly by disposal personnel.[5][12]
Step 3: Waste Collection
-
Action: Carefully transfer the chemical waste into the designated, labeled container. If transferring a solid, use a powder funnel to prevent spillage. If transferring a solution, use a funnel and ensure it is compatible with the solvent.
-
Precaution: Keep the waste container closed at all times, except when adding waste.[11] Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[8]
Step 4: Temporary Storage (Satellite Accumulation)
-
Action: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked, away from drains, and in a location that minimizes the risk of spills or breakage.
-
Causality: Store the container in secondary containment (e.g., a plastic tub) to contain any potential leaks.[11] Ensure it remains segregated from incompatible materials, especially bases.
Step 5: Final Disposal
-
Action: Once the waste container is full or you have finished the project, arrange for its collection through your institution's EHS department or a licensed hazardous waste disposal contractor.[6][8]
-
Causality: Final disposal must be handled by trained professionals in accordance with local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA).[13]
Emergency Procedures: Spill Management
In the event of a small spill of solid 5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid, follow these steps:
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Restrict access to the spill location.
-
Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.
-
Contain the Spill: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[8] Avoid raising dust.
-
Collect the Material: Carefully sweep or scoop the absorbed material and place it into a designated, labeled hazardous waste container.[2][6]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department as required by your institution's policy.
For large spills, evacuate the area immediately and contact your institution's emergency response team.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid waste.
Caption: Disposal workflow for 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid.
References
-
American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]
-
Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab. Retrieved from [Link]
-
SafetySkills. (2024, January 23). Lab Safety Rules and Guidelines. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
MDPI. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
ResearchGate. (2013, October 15). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
International Journal of Biology, Pharmacy and Allied Sciences. (2022, June 1). Green Synthesis of Newer Isoxazole Derivatives and Their Biological Evaluation. Retrieved from [Link]
-
University of Oklahoma. (n.d.). EHSO Manual 2025-2026: Hazardous Waste. Retrieved from [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. acs.org [acs.org]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. greenwgroup.com [greenwgroup.com]
- 6. aksci.com [aksci.com]
- 7. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 8. benchchem.com [benchchem.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. nipissingu.ca [nipissingu.ca]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. msesupplies.com [msesupplies.com]
- 13. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
Personal protective equipment for handling 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid
Comprehensive Safety and Handling Guide: 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid
This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals handling 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid. The recommendations herein are synthesized from an analysis of its chemical structure—a substituted isoxazole carboxylic acid—and safety data for closely related chemical analogs. Given that this compound is often used in novel drug discovery, it should be handled with the utmost care as a substance with unknown toxicological properties, assuming the hazards identified for similar structures.
Hazard Assessment: An Evidence-Based Approach
A specific Safety Data Sheet (SDS) for 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid is not publicly available. Therefore, a conservative hazard assessment has been conducted based on GHS classifications for structurally analogous compounds, such as 5-(3-chlorophenyl)isoxazole-3-carboxylic acid and 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylic acid.[1][2] The primary risks are associated with its acidic nature and the potential for irritation and toxicity, common to this chemical class.[3][4]
| Hazard Classification | GHS Hazard Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [2][4] |
| Skin Irritation | H315 | Causes skin irritation. | [1][2][3] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | [1][2][3] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [1][2][3] |
Causality Behind Hazards:
-
Carboxylic Acid Group: The carboxylic acid functional group imparts acidic and potentially corrosive properties, leading to skin and eye irritation upon contact.[5][6]
-
Fine Powder Form: As a solid, this compound is likely a fine powder, which increases the risk of aerosolization during handling. Inhalation can lead to respiratory tract irritation.[7][8]
-
Bioactive Moiety: The isoxazole ring is a common pharmacophore in biologically active molecules.[9][10] Accidental exposure could lead to unintended pharmacological effects, necessitating stringent containment to prevent absorption.
The Hierarchy of Controls: A Foundational Safety Principle
Effective laboratory safety relies on a multi-layered approach to risk mitigation, known as the hierarchy of controls. Personal Protective Equipment (PPE) is the final and crucial barrier, but it should always be used in conjunction with higher-level controls.
Caption: Hierarchy of Safety Controls.
For handling 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid, Engineering Controls (e.g., a chemical fume hood) are mandatory, supported by rigorous Administrative Controls (protocols and training) and the comprehensive PPE detailed below.
Personal Protective Equipment (PPE) Protocol
The following PPE is required for all handling operations involving this compound. This protocol is designed to prevent exposure via all potential routes: inhalation, skin contact, eye contact, and ingestion.
| Body Area | Required PPE | Standard / Specification | Rationale and Best Practices |
| Eyes & Face | Tight-sealing Safety Goggles & Face Shield | ANSI Z87.1 / EN 166 | Goggles provide a seal against dust and splashes.[8][11] A face shield, worn over goggles, offers a secondary layer of protection against splashes during solution preparation.[6][7] |
| Hands | Chemical-Resistant Nitrile or Butyl Gloves | EN 374 | Nitrile gloves offer good resistance to a range of chemicals and are suitable for handling solids and preparing solutions.[6] Always inspect gloves for defects before use. Remove and replace gloves immediately upon contamination using the proper removal technique to avoid skin contact.[12] |
| Body | Chemical-Resistant Laboratory Coat | N/A | A fully buttoned lab coat protects against incidental contact and minor spills. Ensure it is a different coat from the one worn in non-laboratory areas.[7] |
| Feet | Fully Enclosed, Chemical-Resistant Shoes | N/A | Protects feet from spills. Open-toed shoes are never permitted in a laboratory setting.[7] |
| Respiratory | NIOSH/MSHA-Approved Respirator | Varies | Required if handling outside of a certified fume hood or if dust generation is unavoidable. The type of respirator depends on the potential exposure level.[8][11] All handling of the solid compound should occur within a fume hood to prevent inhalation.[7] |
Step-by-Step Operational and Disposal Plan
This workflow provides a systematic approach to handling 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid, from initial preparation to final disposal, ensuring safety at every stage.
Sources
- 1. 5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid | C10H5F2NO3 | CID 28951583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.ie [fishersci.ie]
- 4. echemi.com [echemi.com]
- 5. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 6. leelinework.com [leelinework.com]
- 7. benchchem.com [benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
